molecular formula C5H13NO B091046 2-(Isopropylamino)ethanol CAS No. 109-56-8

2-(Isopropylamino)ethanol

Cat. No.: B091046
CAS No.: 109-56-8
M. Wt: 103.16 g/mol
InChI Key: RILLZYSZSDGYGV-UHFFFAOYSA-N
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Description

2-(Isopropylamino)ethanol is a secondary amine. The solubility of CO2 in aqueous solutions of this compound (IPAE) has been evaluated.>Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylamino)ethanol
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InChI

InChI=1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3
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InChI Key

RILLZYSZSDGYGV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NCCO
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Molecular Formula

C5H13NO
Record name ISOPROPYLAMINOETHANOL
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Related CAS

54472-62-7 (hydrochloride)
Record name 2-Isopropylaminoethanol
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DSSTOX Substance ID

DTXSID5059373
Record name 2-Isopropylaminoethanol
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Molecular Weight

103.16 g/mol
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Physical Description

Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals., Liquid
Record name ISOPROPYLAMINOETHANOL
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Record name Ethanol, 2-[(1-methylethyl)amino]-
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CAS No.

109-56-8
Record name ISOPROPYLAMINOETHANOL
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Record name 2-Isopropylaminoethanol
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Record name N-Isopropylethanolamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis protocols for 2-(isopropylamino)ethanol, a crucial intermediate in the production of various pharmaceuticals, agrochemicals, and emulsifiers.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data summaries, and visual representations of the synthesis pathways and workflows.

Introduction

This compound, also known as N-isopropylethanolamine, is a secondary amino alcohol with the chemical formula C5H13NO.[3] It is a colorless to amber-colored liquid that is soluble in water.[2][3][4] Its utility as a building block in organic synthesis stems from the presence of both a secondary amine and a primary alcohol functional group, allowing for a variety of subsequent chemical modifications.[5] This guide details two prominent methods for its synthesis: reductive amination and a vapor-phase catalytic reaction.

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below: reductive amination of ethanolamine (B43304) and acetone (B3395972), and a vapor-phase catalytic reaction.

Method 1: Reductive Amination of Ethanolamine and Acetone

This classic and well-documented laboratory procedure involves the reaction of ethanolamine with acetone in the presence of a platinum catalyst and hydrogen gas to form the desired product.[6] This method is a type of reductive amination, where a carbonyl group is converted to an amine via an intermediate imine.[7]

Experimental Protocol:

  • Catalyst Preparation: In a 1-liter reduction bottle, 0.5 g of platinum oxide catalyst and 50 ml of absolute ethanol (B145695) are combined. The bottle is connected to a low-pressure hydrogen tank and the system is purged by alternately evacuating and filling with hydrogen twice. Hydrogen is then introduced until the pressure reaches 1–2 atm, and the mixture is shaken for 20–30 minutes to reduce the platinum oxide.[6]

  • Reaction Mixture Preparation: A solution of 61.0 g (1.0 mole) of ethanolamine, 75.4 g (1.3 moles) of acetone, and 100 ml of absolute ethanol is prepared.[6]

  • Reaction Execution: The shaker is stopped, and air is admitted into the reduction bottle. The prepared solution of ethanolamine and acetone is then rinsed into the reduction bottle with an additional 50 ml of absolute ethanol. The apparatus is again purged with hydrogen twice. The bottle is then shaken under a hydrogen pressure of 1-2 atm. The reaction is monitored by observing the uptake of hydrogen.[6]

  • Work-up and Purification: Upon completion of the reaction, the hydrogen is replaced with air, and the catalyst is removed by filtration. The reaction bottle is rinsed with 75 ml of benzene, which is also passed through the filter. The combined filtrate is transferred to a 500-ml modified Claisen flask, and the bulk of the solvent is removed by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure to yield the final product.[6]

Quantitative Data for Reductive Amination:

ParameterValueReference
Reactants
Ethanolamine61.0 g (1.0 mole)[6]
Acetone75.4 g (1.3 moles)[6]
Catalyst
Platinum Oxide0.5 g[6]
Solvent
Absolute Ethanol200 ml (total)[6]
Benzene (for rinsing)100 ml (total)[6]
Reaction Conditions
Hydrogen Pressure1–2 atm[6]
Product
2-Isopropylaminoethanol Yield97–98 g[6]
Boiling Point86–87°C at 23 mm Hg[6]
Method 2: Vapor-Phase Catalytic Reaction

An alternative, industrially scalable method involves the vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal catalyst.[1][8] This continuous process offers high efficiency and throughput.[1]

Experimental Protocol:

  • Catalyst Loading: A reaction tube is filled with a catalyst containing a noble metal, such as 0.5 wt% platinum on alumina (B75360) pellets.[1]

  • Reactant Feed: A mixture of 2-aminoethanol and acetone, along with hydrogen gas, is continuously fed into the reaction tube. A typical molar ratio of 2-aminoethanol:acetone:hydrogen is 1:3:9.[1]

  • Reaction Conditions: The reaction is carried out at a temperature of 100–150°C.[1]

  • Product Collection and Analysis: The reaction gas exiting the tube is absorbed in cooled water. The resulting absorption solution is then analyzed by gas chromatography to determine the conversion of the starting material and the yield of the product.[1]

Quantitative Data for Vapor-Phase Catalytic Reaction:

ParameterValueReference
Reactants (Molar Ratio)
2-Aminoethanol1[1]
Acetone3[1]
Hydrogen9[1]
Catalyst
Platinum on Alumina0.5 wt%[1]
Reaction Conditions
Temperature100–150°C[1]
Product
2-Aminoethanol Conversion100%[1]
2-Isopropylaminoethanol Yield96.0%[1]

Visualizing the Synthesis

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethanolamine Ethanolamine Product This compound Ethanolamine->Product Acetone Acetone Acetone->Product Catalyst Platinum Oxide / H₂ Catalyst->Product

Caption: Reductive amination synthesis pathway.

G start Start prep_catalyst Catalyst Preparation (PtO₂ Reduction) start->prep_catalyst prep_reactants Prepare Reactant Solution (Ethanolamine + Acetone in Ethanol) start->prep_reactants reaction Combine and React under H₂ Pressure prep_catalyst->reaction prep_reactants->reaction filtration Filter to Remove Catalyst reaction->filtration distillation1 Atmospheric Distillation (Remove Solvent) filtration->distillation1 distillation2 Vacuum Distillation (Purify Product) distillation1->distillation2 end End Product distillation2->end

Caption: Experimental workflow for reductive amination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C5H13NO[3][5]
Molecular Weight 103.16 g/mol [3][5]
Appearance Colorless to amber liquid[2][3][9]
Boiling Point 170.4–172 °C at 760 mmHg[2][4]
Melting Point 15.85 °C[4]
Density 0.875–0.92 g/cm³ at 25 °C[2][4]
Flash Point 70.3–78 °C[2][4]
Refractive Index n20/D 1.441[2][4]
Water Solubility Soluble[4]

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes, with reductive amination being a well-established laboratory method and vapor-phase catalysis offering an efficient industrial alternative. The choice of method depends on the desired scale of production and available resources. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this versatile chemical intermediate.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)ethanol, also known as N-Isopropylethanolamine, is a secondary amine with the chemical formula C5H13NO. This organic compound finds applications in various chemical syntheses, including the preparation of heterocyclic N,O-acetals and as an absorbent for CO2.[1][2] Its biological activities, particularly its effects on cell proliferation and reproductive systems, have also been a subject of investigation, making a thorough understanding of its physicochemical properties crucial for researchers in drug development and related scientific fields. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological interactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

PropertyValueSource
Molecular Weight 103.16 g/mol [3]
Appearance Colorless to amber or straw-colored liquid[4]
Boiling Point 170.4 - 172 °C[1][2][3][5][6]
Melting Point 15.85 °C (predicted)[5]
Density 0.875 - 0.92 g/mL at 25 °C[1][2][3][5][6]
Refractive Index (n20/D) 1.441[2][3][5][6]
Solubility Soluble in water[5][7]
pKa 14.79 ± 0.10 (predicted)[5]
LogP -0.1 to 0.36760 (predicted)[5]
Flash Point 70.3 - 78 °C (closed cup)[5]
Vapor Pressure 3.762 mmHg at 25°C[5]

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical compounds is guided by standardized protocols to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound, based on the relevant OECD guidelines.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8][9][10][11] For a pure crystalline solid, this transition occurs over a very narrow temperature range.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the substance prep2 Pulverize the substance prep1->prep2 prep3 Pack into capillary tube (10-15 mm height) prep2->prep3 measure1 Place capillary in heating apparatus prep3->measure1 measure2 Heat at a controlled rate (e.g., 1°C/min) measure3 Observe and record initial and final melting temperatures analysis1 Report the melting range measure3->analysis1

Figure 1: Workflow for Melting Point Determination.

Detailed Methodology:

  • Sample Preparation: The this compound sample is first thoroughly dried. A small amount of the substance is then finely powdered and packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus with a heating block or a liquid bath is used.

  • Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (approximately 1°C per minute) near the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[12][13][14][15][16] This property is crucial for assessing the environmental fate and bioavailability of a compound.

Experimental Workflow:

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess substance to water prep2 Equilibrate at constant temperature with stirring sep1 Centrifuge or filter the saturated solution prep2->sep1 analysis1 Determine the concentration of the substance in the aqueous phase sep1->analysis1

Figure 2: Workflow for Water Solubility Determination.

Detailed Methodology:

  • Flask Method: An excess amount of this compound is added to a known volume of water in a flask.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The saturated solution is then separated from the undissolved substance by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[17][18][19][20] It is a key parameter in predicting the absorption and distribution of drugs.

Experimental Workflow (Shake Flask Method - OECD 107):

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Dissolve substance in water and n-octanol prep2 Mix the two phases vigorously sep1 Allow phases to separate (centrifugation may be needed) prep2->sep1 analysis1 Determine concentration in both aqueous and octanol (B41247) phases sep1->analysis1 analysis2 Calculate LogP analysis1->analysis2

Figure 3: Workflow for LogP Determination (Shake Flask).

Detailed Methodology:

  • Preparation: A dilute solution of this compound is prepared in either water or n-octanol. This solution is then mixed with the other immiscible solvent in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate. Centrifugation may be used to facilitate a clean separation.

  • Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Dissociation Constant (pKa) (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid or base.[21][22][23] For a basic compound like this compound, the pKa refers to the equilibrium constant for the protonation of the amine group.

Experimental Workflow (Titration Method):

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare a solution of the substance titrate1 Titrate with a standard acid solution prep1->titrate1 titrate2 Monitor pH continuously titrate1->titrate2 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine the pKa from the titration curve analysis1->analysis2

Figure 4: Workflow for pKa Determination (Titration).

Detailed Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of acid added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

Biological Activities and Signaling Pathways

This compound has demonstrated biological activity in several in vivo and in vitro studies, primarily related to reproductive toxicity and cell growth inhibition.

Antifertility Effects

Studies in rodents have shown that this compound possesses postcoital antifertility activity.[24] When administered to female rats during early gestation, it can prevent implantation of the embryo and, at later stages of early pregnancy, induce embryonic resorption.[24] The compound appears to arrest the development of preimplantation embryos.[24]

Logical Relationship of Antifertility Action:

G cluster_exposure Exposure cluster_effects Biological Effects cluster_outcome Outcome exposure Administration of this compound effect1 Arrest of Preimplantation Embryo Development exposure->effect1 effect2 Prevention of Implantation exposure->effect2 effect3 Induction of Embryonic Resorption exposure->effect3 outcome Antifertility Effect effect1->outcome effect2->outcome effect3->outcome

Figure 5: Logical Flow of Antifertility Effects.

While the precise molecular mechanism and signaling pathways underlying these antifertility effects are not fully elucidated, the observed developmental arrest suggests interference with critical early embryonic processes. Ethanol (B145695), a related compound, is known to disrupt embryonic development by interfering with signaling pathways such as the retinoic acid (RA) signaling pathway, which is crucial for gastrulation. It is plausible that this compound could act through similar or related pathways.

Cell Growth Inhibition

This compound has been reported to inhibit the growth of mammalian cell lines, including Chinese hamster ovary (CHO-K1) and mouse L-M cells. The inhibition is described as occurring through two distinct mechanisms: a reversible, concentration-dependent reduction in the logarithmic population doubling rate and a decrease in the saturation density of the cell population.

Potential Mechanisms of Cell Growth Inhibition:

The molecular basis for this cell growth inhibition is not yet fully understood. However, considering the structure of this compound as an ethanolamine (B43304) derivative, potential mechanisms could involve:

  • Interference with Membrane Synthesis: As an analog of ethanolamine, it might interfere with the synthesis of phosphatidylethanolamine, a key component of cell membranes.

  • Modulation of Signaling Pathways: It could potentially interact with signaling pathways that regulate cell proliferation and survival. For instance, some ethanolamine analogs have been shown to inhibit protein kinase C (PKC), an enzyme involved in cell growth and differentiation.

Further research is required to delineate the specific signaling pathways affected by this compound that lead to the observed inhibition of cell growth.

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activities of this compound can be conducted using standardized toxicological testing protocols, such as those provided by the OECD.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This test is designed to provide initial information on the potential effects of a substance on reproduction and development.[5][9][11][13][17]

Experimental Workflow:

G cluster_dosing Dosing cluster_mating Mating cluster_observation Observation dosing1 Administer substance to male and female rats mating1 Pair treated animals dosing1->mating1 obs1 Monitor parental animals for toxicity mating1->obs1 obs2 Assess reproductive outcomes (fertility, gestation, litter size) mating1->obs2 obs3 Examine offspring for viability and growth mating1->obs3 G cluster_dosing Dosing cluster_examination Examination dosing1 Administer substance to pregnant females during organogenesis exam1 Examine dams for toxicity dosing1->exam1 exam2 Examine uterine contents dosing1->exam2 exam3 Evaluate fetuses for external, visceral, and skeletal abnormalities dosing1->exam3 G cluster_culture Cell Culture cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis culture1 Seed cells in multi-well plates exposure1 Treat cells with a range of substance concentrations culture1->exposure1 incubation1 Incubate for a defined period (e.g., 24, 48, 72 hours) exposure1->incubation1 analysis1 Assess cell viability/proliferation (e.g., MTT assay) incubation1->analysis1 analysis2 Determine IC50 value analysis1->analysis2

References

An In-depth Technical Guide to 2-(Isopropylamino)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Isopropylamino)ethanol (CAS No. 109-56-8), a secondary amine with significant industrial and research applications. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and explores its key uses, particularly in carbon dioxide capture and as a precursor in chemical synthesis. All quantitative data is presented in clear, tabular format for ease of reference. Furthermore, logical workflows for its synthesis and a primary application are visualized using diagrams to facilitate a deeper understanding of the underlying processes.

Chemical and Physical Properties

This compound, also known as N-Isopropylethanolamine, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 109-56-8[2]
Molecular Formula C5H13NO[3]
Molecular Weight 103.16 g/mol [2]
Appearance Colorless to amber or straw-colored liquid[3][4]
Boiling Point 172 °C (lit.)[5]
Density 0.897 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.441 (lit.)[5]
Flash Point 78 °C (172.4 °F) - closed cup[5][6]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
Linear Formula (CH3)2CHNHCH2CH2OH[2]
SMILES CC(C)NCCO[5]
InChI 1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3[5]
InChI Key RILLZYSZSDGYGV-UHFFFAOYSA-N[5]

Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.

Table 3: GHS Hazard Information
HazardDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264, P270, P301 + P312, P501

Source:[5][6]

Synthesis of this compound

A well-established method for the synthesis of this compound is through the reductive amination of ethanolamine (B43304) with acetone (B3395972). The following protocol is adapted from a procedure published in Organic Syntheses.[7]

Experimental Protocol: Reductive Amination

Materials:

  • Ethanolamine (1.0 mole, 61.0 g)

  • Acetone (1.3 moles, 75.4 g, 94 ml)

  • Absolute Ethanol (150 ml)

  • Platinum Oxide (0.5 g)

  • Benzene (B151609) (100 ml)

  • Hydrogen gas

Equipment:

  • Catalytic hydrogenation apparatus (e.g., Parr shaker)

  • 1-L reduction bottle

  • Hirsch funnel with a filter plate

  • 500-ml modified Claisen flask

  • Distillation apparatus

Procedure:

  • In a 1-L reduction bottle, place 0.5 g of platinum oxide catalyst and 50 ml of absolute ethanol.

  • Connect the bottle to a low-pressure hydrogen tank. Evacuate the bottle and fill it with hydrogen twice.

  • Admit hydrogen to the system until the pressure reaches 1-2 atm and shake the apparatus for 20-30 minutes to reduce the platinum oxide.

  • Stop the shaker and admit air to the bottle.

  • Prepare a solution of 61.0 g (1.0 mole) of ethanolamine and 75.4 g (1.3 moles) of acetone in 100 ml of absolute ethanol.

  • Rinse this solution into the reduction bottle with an additional 50 ml of absolute ethanol.

  • Evacuate the bottle and fill it with hydrogen twice more.

  • Shake the apparatus under a hydrogen pressure of 1-2 atm until the theoretical amount of hydrogen has been absorbed.

  • Admit air to the bottle and filter the catalyst using a Hirsch funnel.

  • Rinse the bottle and the catalyst with a total of 75 ml of benzene, passing the rinsings through the funnel.

  • Transfer the filtrate to a 500-ml modified Claisen flask, rinsing with an additional 25 ml of benzene.

  • Distill off most of the benzene at atmospheric pressure.

  • Distill the residue under reduced pressure to obtain 2-isopropylaminoethanol. The expected boiling point is 86–87°C at 23 mm Hg.[7]

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst & Solvent Ethanolamine Ethanolamine ReductiveAmination Reductive Amination in Hydrogenation Apparatus Ethanolamine->ReductiveAmination Acetone Acetone Acetone->ReductiveAmination H2 Hydrogen Gas H2->ReductiveAmination PtO2 Platinum Oxide PtO2->ReductiveAmination Ethanol Ethanol Ethanol->ReductiveAmination Filtration Catalyst Filtration ReductiveAmination->Filtration Distillation Distillation Filtration->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Applications

This compound has several notable applications in both industrial and research settings.

Carbon Dioxide (CO2) Capture

Aqueous solutions of this compound are being investigated for their potential in post-combustion CO2 capture.[2][8] As a secondary amine, it reacts with CO2 to form carbamates and bicarbonates, effectively removing it from gas streams.[8] Its performance is attributed to a balance of reactivity and regeneration energy requirements.

Experimental Protocol: CO2 Absorption

The following is a generalized protocol for evaluating the CO2 absorption capacity of an aqueous this compound solution.

Materials:

  • This compound

  • Distilled water

  • CO2 gas of known concentration (e.g., 15% in N2)

  • Nitrogen gas (for desorption)

Equipment:

  • Gas absorption apparatus (e.g., a jacketed glass reactor with a gas inlet and outlet)

  • Stirrer (magnetic or overhead)

  • Mass flow controllers

  • Gas analyzer (to measure CO2 concentration)

  • Thermostatic bath

Procedure:

  • Prepare an aqueous solution of this compound of a specific concentration (e.g., 15-30 wt%).

  • Charge a known volume of the amine solution into the gas absorption reactor.

  • Maintain the solution at a constant temperature (e.g., 40 °C) using the thermostatic bath.

  • Introduce the CO2 gas mixture into the solution at a constant flow rate.

  • Continuously monitor the CO2 concentration in the outlet gas stream using a gas analyzer.

  • The absorption is complete when the CO2 concentration in the outlet gas is equal to the inlet concentration.

  • The amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • For desorption, the CO2-rich solution is heated (e.g., to 80-120 °C) while being purged with an inert gas like nitrogen to release the captured CO2.

G CO2 Capture and Regeneration Cycle FlueGas Flue Gas (with CO2) Absorber Absorber (Low Temperature) FlueGas->Absorber LeanAmine Lean this compound Solution LeanAmine->Absorber RichAmine Rich this compound Solution (CO2-loaded) Stripper Stripper (High Temperature) RichAmine->Stripper Absorber->RichAmine CleanGas Clean Gas (CO2 removed) Absorber->CleanGas Stripper->LeanAmine PureCO2 Pure CO2 Stream Stripper->PureCO2 Heat Heat Input Heat->Stripper

Caption: CO2 capture process using this compound.

Chemical Synthesis Precursor

This compound serves as a valuable building block in organic synthesis. Its applications include:

  • Synthesis of Heterocyclic N,O-Acetals: It is used in the preparation of these specialized organic compounds.[2][9]

  • Pharmaceutical Intermediates: It is a precursor in the synthesis of potent and selective 5-HT2C receptor agonists, which are of interest in drug development.[4]

Industrial Formulations

This compound is also utilized in various industrial products:

  • Lubricants and Hydraulic Fluids: It is used in the formulation of power transfer fluids and as a corrosion inhibitor and lubrication enhancer in fire-resistant hydraulic fluids.[1]

  • Paints and Coatings: It finds application in the paints and coatings industry.[1]

  • Emulsifiers: It can be used in the synthesis of emulsifiers.[9]

Conclusion

This compound is a versatile secondary amine with a well-defined property profile and established synthesis routes. Its role as a potential solvent for CO2 capture highlights its relevance in addressing environmental challenges. Furthermore, its utility as a precursor in the pharmaceutical and chemical industries underscores its continued importance in various fields of research and development. This guide provides foundational technical information to support further investigation and application of this compound.

References

Spectral data of 2-(Isopropylamino)ethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 2-(Isopropylamino)ethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for this compound (CAS No: 109-56-8, Molecular Formula: C₅H₁₃NO).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicitySolventAssignment (Proposed)
~3.6TripletCDCl₃-CH₂- (adjacent to OH)
~2.8TripletCDCl₃-CH₂- (adjacent to NH)
~2.7SeptetCDCl₃-CH- (isopropyl)
~1.1DoubletCDCl₃-CH₃ (isopropyl)

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The broad signals for OH and NH protons are often not explicitly reported or may be exchanged with deuterium (B1214612) in certain solvents.

Table 2: ¹³C NMR Spectral Data for this compound [3][4]

Chemical Shift (δ) ppmSolventCarbon Assignment
~61.0CDCl₃-CH₂-OH
~50.1CDCl₃-CH₂-NH-
~49.5CDCl₃-CH(CH₃)₂
~22.8CDCl₃-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3300-3500Broad, StrongO-H stretch (alcohol), N-H stretch (secondary amine)
2850-2970StrongC-H stretch (aliphatic)
1470MediumC-H bend (alkane)
1050-1150StrongC-O stretch (primary alcohol)
1130-1170MediumC-N stretch (amine)

Data compiled from various sources including neat, ATR, and vapor phase spectra.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural features.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
103~5%[M]⁺ (Molecular Ion)
88100%[M - CH₃]⁺ (Base Peak)
72~30%[M - CH₂OH]⁺
58~25%[CH₂=N⁺H-CH(CH₃)₂]
44~95%[CH(CH₃)₂]⁺ or [CH₂=N⁺H₂]

Fragmentation data is based on Electron Ionization (EI) mass spectra.[5]

Experimental Protocols

The following protocols are generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.[6]

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[7][8] The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard single-pulse sequence is used. Key parameters include a 30° or 45° pulse angle and a relaxation delay of at least 1-2 seconds to ensure proper signal integration.[8][9]

  • ¹³C NMR Acquisition : A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased and the baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.[7][8]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[7]

  • Sample Preparation (ATR) : A background spectrum of the clean, empty ATR crystal is recorded. A single drop of neat (undiluted) this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[7][10]

  • Sample Preparation (Transmission) : For transmission analysis of a liquid, the sample is placed as a thin film between two salt plates (e.g., NaCl or KBr).[11]

  • Data Acquisition : The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[7]

  • Data Processing : The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their respective functional groups.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation, is used.[12]

  • Sample Preparation : The liquid sample is diluted in a volatile solvent (e.g., methanol (B129727) or dichloromethane) before injection into the GC.[12]

  • Ionization : Electron Ionization (EI) is a common method used for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).

  • Data Processing : A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.[13]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectral_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data Output cluster_interpretation Structural Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Intensities IR->IR_Data MS_Data m/z Ratios Relative Abundance MS->MS_Data Structure_Info Final Structure Confirmation: - Carbon-Hydrogen Framework - Functional Groups (OH, NH) - Molecular Weight & Formula - Connectivity NMR_Data->Structure_Info C-H Framework Connectivity IR_Data->Structure_Info Functional Groups (O-H, N-H, C-O) MS_Data->Structure_Info Molecular Weight Fragmentation Pattern

Caption: Workflow for the structural elucidation of this compound.

References

A Technical Guide to the Synthesis of N-Isopropylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylethanolamine (IPEA), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is a secondary amino alcohol of significant interest. Its production is primarily achieved through the reductive amination of ethanolamine (B43304) with acetone, a robust and high-yielding method. This technical guide provides an in-depth overview of the synthesis of N-Isopropylethanolamine, focusing on detailed experimental protocols, quantitative data, and process visualization to aid researchers and professionals in its effective preparation.

Primary Synthesis Route: Reductive Amination

The most common and efficient method for synthesizing N-Isopropylethanolamine is the reductive amination of ethanolamine with acetone. This reaction proceeds in the presence of a catalyst, typically platinum oxide, and hydrogen gas. The process involves the initial formation of a Schiff base intermediate from the condensation of ethanolamine and acetone, which is then subsequently reduced to the final product.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of N-Isopropylethanolamine via reductive amination.

Materials:

  • Ethanolamine (dried and redistilled)[1]

  • Acetone

  • Absolute Ethanol

  • Platinum oxide catalyst[1]

  • Benzene (B151609)

  • Hydrogen gas

Equipment:

  • Catalytic hydrogenation apparatus (e.g., Parr shaker)

  • Reduction bottle (1-liter capacity)

  • Hirsch funnel with a filter plate

  • Modified Claisen flask (500-ml)

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: In a 1-liter reduction bottle, place 0.5 g of platinum oxide catalyst and 50 ml of commercial absolute ethanol.[1] Connect the bottle to a low-pressure hydrogen tank and shake for 20-30 minutes to reduce the platinum oxide.[1]

  • Reaction Mixture Preparation: Prepare a solution of 61.0 g (1.0 mole) of ethanolamine, 75.4 g (1.3 moles) of acetone, and 100 ml of absolute ethanol.[1]

  • Hydrogenation: After the catalyst is reduced, stop the shaker and admit air to the bottle. Add the prepared reaction mixture to the reduction bottle, rinsing with an additional 50 ml of absolute ethanol.[1] Evacuate the bottle and fill it with hydrogen twice. Then, introduce hydrogen until the pressure reaches approximately 25 lb. and shake the apparatus.[1] The reaction is complete when the theoretical amount of hydrogen (1 mole) has been absorbed, which typically takes 6-10 hours.[1]

  • Catalyst Removal: Once the reaction is complete, admit air to the bottle and remove the catalyst by filtration through a Hirsch funnel.[1] To prevent ignition of the filter paper, ensure the catalyst remains wet with the solution during filtration.[1] Rinse the reduction bottle with a total of 75 ml of benzene and pour it through the funnel.[1]

  • Purification: Transfer the filtrate to a 500-ml modified Claisen flask, rinsing with an additional 25 ml of benzene.[1] Distill off most of the solvent at atmospheric pressure.[1] The remaining residue is then distilled under reduced pressure to yield the purified N-Isopropylethanolamine.[1]

Quantitative Data
ParameterValueReference
Yield 94-95%[1]
Boiling Point 86–87°C at 23 mm Hg[1]
Reactant Molar Ratio (Ethanolamine:Acetone) 1:1.3[1]
Reaction Time 6-10 hours[1]
Hydrogen Pressure ~25 lb.[1]

Alternative Synthesis Route: Reaction of Isopropylamine (B41738) with Ethylene (B1197577) Oxide

While less commonly detailed for mono-substitution in readily available literature, the reaction of an amine with ethylene oxide is a fundamental method for producing ethanolamines. This approach can be adapted for the synthesis of N-Isopropylethanolamine. The reaction involves the nucleophilic attack of the isopropylamine on the epoxide ring of ethylene oxide. Careful control of stoichiometry is crucial to favor the formation of the desired mono-alkoxylated product and minimize the formation of di- and tri-ethanolamine derivatives.

Note: Specific, high-yield protocols for the exclusive synthesis of N-isopropylethanolamine via this method are not as well-documented in the provided search results as the reductive amination route. The following is a generalized representation.

Process Visualizations

To further elucidate the synthesis process, the following diagrams illustrate the chemical pathways and experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Ethanolamine Ethanolamine (H2NCH2CH2OH) Schiff_Base_Formation Schiff Base Formation Ethanolamine->Schiff_Base_Formation Acetone Acetone ((CH3)2CO) Acetone->Schiff_Base_Formation Reduction Reduction (+ H2, PtO2) Schiff_Base_Formation->Reduction Intermediate IPE IPE Reduction->IPE IPEA N-Isopropylethanolamine ((CH3)2CHNHCH2CH2OH)

Caption: Reductive Amination Pathway for N-Isopropylethanolamine Synthesis.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (PtO2 Reduction) start->catalyst_prep end End reaction_setup Reaction Setup (Combine Reactants) catalyst_prep->reaction_setup hydrogenation Hydrogenation (Parr Shaker) reaction_setup->hydrogenation filtration Filtration (Remove Catalyst) hydrogenation->filtration distillation Distillation (Purify Product) filtration->distillation analysis Product Analysis distillation->analysis analysis->end

Caption: General Experimental Workflow for N-Isopropylethanolamine Synthesis.

References

The Mechanism of 2-(Isopropylamino)ethanol in CO2 Capture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The increasing concentration of atmospheric CO2 is a significant driver of climate change, necessitating the development of effective carbon capture and storage (CCS) technologies.[1] Chemical absorption using aqueous amine solutions is a mature and widely used technology for post-combustion CO2 capture.[1] Primary and secondary amines, including monoethanolamine (MEA) and diethanolamine (B148213) (DEA), have been extensively studied. However, challenges such as high regeneration energy, solvent degradation, and corrosion have prompted the investigation of alternative amines.

2-(Isopropylamino)ethanol (IPAE) is a secondary alkanolamine that has garnered attention due to its potential for efficient CO2 capture. As a sterically hindered amine, IPAE is expected to form less stable carbamates, which could lead to lower energy requirements for solvent regeneration. This guide delves into the fundamental mechanisms governing the interaction of IPAE with CO2, providing a technical resource for researchers and professionals in the field.

Reaction Mechanism of Secondary Amines with CO2

The reaction between CO2 and secondary amines like IPAE in an aqueous solution is generally understood to proceed through two primary mechanisms: the zwitterion mechanism and the termolecular mechanism.

Zwitterion Mechanism

The zwitterion mechanism, widely accepted for the reaction of CO2 with primary and secondary amines, involves a two-step process. First, the amine attacks the electrophilic carbon atom of CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (B), which can be another amine molecule, water, or a hydroxide (B78521) ion, to form a stable carbamate (B1207046) and a protonated base.

Reaction Steps:

  • Zwitterion Formation (Slow): R2NH + CO2 ⇌ R2N+HCOO-

  • Deprotonation (Fast): R2N+HCOO- + B ⇌ R2NCOO- + BH+

Where R2NH represents the secondary amine (IPAE in this case).

Termolecular Mechanism

An alternative to the zwitterion mechanism is the termolecular mechanism, which proposes a single-step reaction where the amine and a base molecule simultaneously interact with CO2. This mechanism avoids the formation of a discrete zwitterionic intermediate.

Reaction Step:

R2NH + CO2 + B ⇌ R2NCOO- + BH+

The predominant mechanism can depend on the specific amine, solvent properties, and reaction conditions.

dot

Experimental_Workflows cluster_stirred_cell Stirred-Cell Reactor Workflow cluster_stopped_flow Stopped-Flow Technique Workflow A1 Prepare IPAE solution A2 Charge reactor and equilibrate temperature A1->A2 A3 Set stirrer speed for stable interface A2->A3 A4 Introduce CO2 gas A3->A4 A5 Monitor pressure drop A4->A5 A6 Calculate rate constants A5->A6 B1 Fill syringes with IPAE and CO2 solutions B2 Rapidly mix solutions B1->B2 B3 Monitor change in physical property B2->B3 B4 Fit data to rate law B3->B4 B5 Determine rate constant B4->B5 NMR_Speciation_Workflow NMR Speciation Analysis Workflow C1 Prepare CO2-loaded IPAE sample with D2O and reference C2 Acquire 13C NMR spectrum (inverse-gated decoupling) C1->C2 C3 Identify chemical shifts of species C2->C3 C4 Integrate peaks C3->C4 C5 Quantify species concentrations C4->C5

References

Initial Investigations of 2-(Isopropylamino)ethanol Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)ethanol (IPAE), also known as N-isopropylethanolamine, is a chemical compound with applications in various industrial processes. As with any chemical intended for use in products that may lead to human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a consolidated overview of the currently available data on the toxicity of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards associated with this compound. It is important to note that significant data gaps exist in the public domain regarding the detailed toxicological properties of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures within a short period (usually 24 hours). The available data for this compound and its hydrochloride salt are summarized below.

Data Presentation: Acute Toxicity of this compound
Test Substance Test Type Route of Exposure Species Dose Toxic Effects Reference
This compound HydrochlorideLD50OralMouse434 mg/kgDetails not reported other than lethal dose value[1]
This compound HydrochlorideLD50IntraperitonealMouse442 mg/kgDetails not reported other than lethal dose value[1]
This compoundGeneralOral--Harmful if swallowed; may cause chemical burns in the oral cavity and gastrointestinal tract.[2][2]
This compoundGeneralDermal--Harmful in contact with skin; can produce chemical burns.[2][2]
This compoundGeneralInhalation--May cause respiratory tract irritation.[2][2]

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population.

Experimental Protocols: Acute Toxicity Testing (General)

While specific protocols for the cited studies on this compound are not available in the public domain, acute toxicity testing is typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (based on OECD Guideline 423): This method involves the administration of the test substance by gavage to a group of rodents (usually rats or mice). The study typically uses a stepwise procedure with a limited number of animals of a single sex. Observations for signs of toxicity are made for at least 14 days. The LD50 value is then estimated.

  • Acute Dermal Toxicity (based on OECD Guideline 402): The test substance is applied to a shaved area of the skin of an animal (usually a rabbit or rat) and held in contact with the skin with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity for up to 14 days.

  • Acute Inhalation Toxicity (based on OECD Guideline 403): Animals are exposed to the test substance in the form of a gas, vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days.

Skin and Eye Irritation/Corrosion

Based on available safety data sheets, this compound is considered to be a skin and eye irritant and may cause burns.[2]

Experimental Protocols: Irritation and Corrosion Testing (General)
  • Acute Dermal Irritation/Corrosion (based on OECD Guideline 404): A small amount of the test substance is applied to a patch of skin on a single animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.

  • Acute Eye Irritation/Corrosion (based on OECD Guideline 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific intervals.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A significant finding from the review of available literature is the lack of specific data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Safety data sheets consistently state that there is "not enough data to make an assessment" for these endpoints.[2]

For the hydrochloride salt of this compound, a lowest published toxic dose (TDLo) has been reported in a reproductive study.

Data Presentation: Reproductive Toxicity of this compound Hydrochloride
Test Substance Test Type Route of Exposure Species Dose Sex/Duration Toxic Effects Reference
This compound HydrochlorideTDLoOralRat150 mg/kgFemale, 3 days after conceptionFertility - female fertility index[1]
This compound HydrochlorideTDLoIntraperitonealRat250 mg/kg--[1]

TDLo: Toxic Dose Low - the lowest dose of a substance that has been reported to have any toxic effect.

Experimental Protocols: Genotoxicity and Reproductive Toxicity Testing (General)
  • Bacterial Reverse Mutation Test (Ames Test; based on OECD Guideline 471): This in vitro test uses several strains of bacteria to evaluate the potential of a substance to cause gene mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473): This in vitro test assesses the potential of a substance to cause structural chromosomal abnormalities in mammalian cells in culture.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474): This in vivo test in rodents is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.

  • Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 421): This in vivo study in rodents provides preliminary information on potential effects on male and female reproductive performance and on the development of the offspring.

  • Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416): This comprehensive in vivo study in rodents evaluates the effects of a substance on all phases of the reproductive cycle over two generations.

Potential Mechanisms of Toxicity and Signaling Pathways

There is a notable absence of studies specifically investigating the molecular mechanisms of toxicity and the signaling pathways affected by this compound. However, by examining the known effects of its constituent parts (the isopropylamine (B41738) and ethanol (B145695) moieties) and related amino alcohols, a hypothetical framework for its potential cellular effects can be proposed.

Hypothesized Cellular Effects of this compound

Ethanolamines are known to be precursors in the synthesis of phospholipids, which are essential components of cell membranes. The Kennedy pathway is a key metabolic route for the synthesis of phosphatidylethanolamine (B1630911) (PE) from ethanolamine (B43304).[3] It is plausible that this compound could interfere with this pathway, either by competing with endogenous ethanolamine or by being metabolized into an abnormal phospholipid, thereby affecting membrane integrity and function.

Furthermore, studies on diethanolamine (B148213), a structural analog, have suggested its potential to activate Wnt signaling, a pathway crucial for cell proliferation and development.[4] The ethanol moiety itself is known to induce a range of cellular effects, including apoptosis (programmed cell death) and interference with various signaling cascades such as those involving protein kinase A (PKA) and protein kinase C (PKC).[5][6][7]

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of this compound, based on the known actions of related compounds. It is crucial to emphasize that this pathway is speculative and requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPAE This compound Membrane Membrane Disruption IPAE->Membrane Direct Interaction? WntReceptor Wnt Receptor IPAE->WntReceptor Activation? Kennedy Kennedy Pathway (Phospholipid Synthesis) IPAE->Kennedy Interference? Stress Cellular Stress IPAE->Stress Ethanol Moiety Effect Apoptosis Apoptosis Membrane->Apoptosis WntSignal Wnt Signaling WntReceptor->WntSignal Kennedy->Membrane Altered Phospholipids GeneExp Altered Gene Expression WntSignal->GeneExp Proliferation/Differentiation PKA PKA Stress->PKA PKC PKC Stress->PKC Stress->Apoptosis PKA->GeneExp PKC->GeneExp

Caption: Proposed signaling pathways for this compound toxicity.

Conclusion and Future Directions

The available data on the toxicity of this compound are limited and primarily derived from safety data sheets, with a notable lack of detailed, publicly accessible study reports. While acute toxicity data for the hydrochloride salt exist, comprehensive investigations into its genotoxicity, carcinogenicity, and reproductive and developmental toxicity are urgently needed to perform a complete risk assessment.

Future research should focus on:

  • Conducting a full suite of toxicological studies following standardized OECD guidelines.

  • Investigating the metabolism and toxicokinetics of this compound to understand its absorption, distribution, metabolism, and excretion.

  • Elucidating the specific molecular mechanisms of toxicity and the signaling pathways involved in its adverse effects.

A more complete toxicological profile will be essential for ensuring the safe handling and use of this chemical in all its applications.

References

In-Depth Technical Guide on the Reaction Kinetics of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 2-(Isopropylamino)ethanol (IPAE), a secondary amino alcohol of interest in various chemical and pharmaceutical applications. Given the relative scarcity of direct kinetic data for IPAE, this guide also incorporates and contextualizes data from closely related structural analogs to provide a thorough understanding of its expected reactivity. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.

Reaction with Carbon Dioxide

The reaction of this compound with carbon dioxide is of significant interest, particularly in the context of CO2 capture technologies. As a secondary amine, IPAE is expected to exhibit faster reaction kinetics compared to tertiary amines like methyldiethanolamine (MDEA), a common industrial solvent for CO2 absorption.

Kinetic Data

While specific second-order rate constants for the reaction of this compound with CO2 are not extensively reported in publicly available literature, studies on its CO2 absorption capacity and rate indicate a high degree of reactivity. Research has shown that the kinetics of CO2 absorption in aqueous IPAE solutions are higher than those in MDEA solutions under similar conditions[1]. The dominant reaction mechanism for secondary amines like IPAE with CO2 in aqueous solutions involves the formation of a zwitterionic intermediate, followed by deprotonation by a base (such as water or another amine molecule) to form a carbamate.

For a comparative understanding, the kinetic data for a structurally similar tertiary amine, 2-(diisopropylamino)ethanol (B145969) (2-DIPA), reacting with CO2 has been reported. The pseudo-first-order rate constants (k₀) and second-order rate constants (k₂) for this reaction were determined using the stopped-flow technique over a range of temperatures and concentrations[2]. These values, presented in the table below, can serve as a useful benchmark for estimating the reactivity of IPAE. Given that secondary amines are generally more reactive towards CO2 than tertiary amines, the rate constants for IPAE are expected to be higher than those listed for 2-DIPA.

Table 1: Reaction Kinetic Data for CO2 with 2-(Diisopropylamino)ethanol (Analog Compound) in Aqueous Solution [2]

Temperature (K)Concentration Range (mol/m³)Pseudo-first-order rate constant (k₀) (s⁻¹)Second-order rate constant (k₂) (m³/mol·s)
298.15200 - 1100Data varies with concentrationCalculated from k₀
303.15200 - 1100Data varies with concentrationCalculated from k₀
313.15200 - 1100Data varies with concentrationCalculated from k₀
323.15200 - 1100Data varies with concentrationCalculated from k₀

Note: The original research paper should be consulted for the specific concentration-dependent values of k₀ and the derived k₂ values.

Experimental Protocol: Stopped-Flow Technique for CO2 Absorption Kinetics

The stopped-flow technique is a common and effective method for measuring the rapid kinetics of reactions in solution, such as the reaction between CO2 and amines.

Objective: To determine the pseudo-first-order and second-order rate constants of the reaction between an amine and CO2 in an aqueous solution.

Materials and Apparatus:

  • Stopped-flow spectrophotometer

  • Syringes for reactant solutions

  • Thermostatted cell

  • Data acquisition system

  • Amine solution of known concentration

  • CO2-saturated aqueous solution

  • pH indicator

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration. Prepare a CO2-saturated aqueous solution.

  • Apparatus Setup: Set up the stopped-flow apparatus, ensuring the drive syringes are filled with the amine solution and the CO2 solution, respectively. The system is thermostatted to the desired reaction temperature.

  • Reaction Initiation: The two solutions are rapidly driven from the syringes into a mixing chamber.

  • Data Acquisition: The mixed solution flows into an observation cell, where the reaction progress is monitored, typically by a change in absorbance due to a pH indicator. The flow is then abruptly stopped, and the reaction continues in the static solution within the observation cell. The change in absorbance over time is recorded by the data acquisition system.

  • Data Analysis: The pseudo-first-order rate constant (k₀) is determined from the exponential decay of the absorbance signal. The second-order rate constant (k₂) is then calculated by dividing k₀ by the concentration of the amine (assuming the amine is in large excess compared to CO2).

G cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis Amine_Sol Amine Solution Syringes Reactant Syringes Amine_Sol->Syringes CO2_Sol CO2-Saturated Solution CO2_Sol->Syringes Mixing Rapid Mixing Syringes->Mixing Obs_Cell Observation Cell Mixing->Obs_Cell Stopping Flow Stoppage Obs_Cell->Stopping Abs_Data Absorbance vs. Time Data Stopping->Abs_Data Calc_k0 Calculate k₀ Abs_Data->Calc_k0 Calc_k2 Calculate k₂ Calc_k0->Calc_k2

Stopped-flow experimental workflow.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 2-aminoethanol with acetone (B3395972).

Reaction Pathway

The synthesis proceeds via the formation of an imine intermediate from the reaction of 2-aminoethanol and acetone, which is then reduced to the final product.

G Reactants 2-Aminoethanol + Acetone Intermediate Imine Intermediate Reactants->Intermediate Condensation Product This compound Intermediate->Product Reduction (e.g., H₂/PtO₂)

Synthesis of this compound.
Experimental Protocol: Reductive Amination

This protocol is adapted from a standard procedure for the preparation of 2-alkylaminoethanols.

Objective: To synthesize this compound from 2-aminoethanol and acetone.

Materials:

  • 2-aminoethanol

  • Acetone

  • Absolute ethanol (B145695)

  • Platinum oxide (Adams' catalyst)

  • Hydrogen gas

  • Benzene (for azeotropic removal of water, if necessary for drying the starting material)

  • Apparatus for catalytic hydrogenation (e.g., Parr shaker)

  • Distillation apparatus

Procedure:

  • Catalyst Activation: In a pressure-resistant reaction vessel, the platinum oxide catalyst is suspended in ethanol. The vessel is flushed with hydrogen gas and shaken under a hydrogen atmosphere (1-2 atm) to reduce the platinum oxide to finely divided platinum.

  • Reaction Mixture: A solution of 2-aminoethanol and a molar excess of acetone in absolute ethanol is added to the activated catalyst suspension.

  • Hydrogenation: The reaction vessel is sealed, flushed with hydrogen, and then pressurized with hydrogen to 2-3 atm. The mixture is shaken at room temperature. The reaction is monitored by the uptake of hydrogen.

  • Work-up: Once the theoretical amount of hydrogen has been consumed, the reaction is stopped. The catalyst is removed by filtration.

  • Purification: The solvent and any unreacted acetone are removed from the filtrate by distillation. The resulting crude product is then purified by vacuum distillation to yield this compound.

Degradation of this compound

The degradation of amino alcohols is a critical consideration in their industrial applications, as it can lead to solvent loss, corrosion, and the formation of undesirable byproducts. The primary degradation pathways are typically thermal and oxidative.

Thermal Degradation
Oxidative Degradation

Oxidative degradation, often initiated by reactions with dissolved oxygen or radical species like the hydroxyl radical (•OH), is another important degradation pathway.

The reaction with hydroxyl radicals is a key process in the atmospheric degradation of volatile organic compounds and can also be relevant in industrial processes where radical species are present. While direct kinetic data for IPAE is scarce, the rate constants for the reaction of •OH with structurally similar amino alcohols have been determined.

Table 2: Rate Constants for the Reaction of Amino Alcohols with Hydroxyl Radicals

Amino AlcoholRate Constant (cm³ molecule⁻¹ s⁻¹) at ~298 K
2-Aminoethanol (MEA)(9.2 ± 1.1) × 10⁻¹¹
2-(Dimethylamino)ethanol (DMAE)(9.0 ± 2.0) × 10⁻¹¹

The reaction of •OH with amino alcohols proceeds primarily through hydrogen abstraction from the various C-H and O-H bonds in the molecule. The branching ratios for these abstraction reactions determine the initial radical products formed, which then undergo further reactions.

G IPAE This compound Abstraction H-Abstraction IPAE->Abstraction OH_Radical •OH OH_Radical->Abstraction Radical_Products Radical Products Abstraction->Radical_Products Further_Reactions Further Reactions Radical_Products->Further_Reactions

Oxidative degradation by hydroxyl radical.

This technique is used to measure the rate constants of gas-phase reactions, such as those between an organic molecule and hydroxyl radicals.

Objective: To determine the rate constant for the reaction of this compound with hydroxyl radicals.

Apparatus:

  • Flow tube reactor

  • Flash lamp for photolysis

  • Microwave discharge lamp for resonance fluorescence

  • Photomultiplier tube detector

  • Gas handling and flow control system

Procedure:

  • Generation of •OH: Hydroxyl radicals are generated in the flow tube by the pulsed photolysis of a precursor, such as H₂O₂ or HNO₃, using the flash lamp.

  • Introduction of Reactants: A known concentration of this compound and a carrier gas (e.g., He or N₂) are introduced into the flow tube.

  • Reaction Monitoring: The concentration of •OH radicals is monitored over time by resonance fluorescence. A microwave discharge lamp produces light at the resonant wavelength of the •OH radical, which is then absorbed and re-emitted (fluoresces). The intensity of this fluorescence is proportional to the •OH concentration and is measured by the photomultiplier tube.

  • Kinetic Analysis: The decay of the •OH fluorescence signal is measured in the presence and absence of this compound. The difference in the decay rates allows for the calculation of the bimolecular rate constant for the reaction.

Reaction with Other Chemical Species

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. The secondary amine group can undergo various reactions typical of amines.

Oxidation of the Alcohol Group

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. Common oxidizing agents include chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid) and potassium permanganate (B83412) (KMnO₄).

Table 3: Qualitative Reactivity of Secondary Alcohols with Common Oxidizing Agents

Oxidizing AgentProduct
Potassium dichromate (K₂Cr₂O₇) / H₂SO₄Ketone
Potassium permanganate (KMnO₄)Ketone

This guide has synthesized the available information on the reaction kinetics of this compound. While direct quantitative data for this specific compound is limited in some areas, a robust understanding of its reactivity can be developed through the analysis of its structural analogs and the application of established experimental methodologies. Further research is warranted to determine the specific rate constants and activation energies for the key reactions of this versatile molecule.

References

Thermodynamic Properties of Aqueous 2-(Isopropylamino)ethanol Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of 2-(Isopropylamino)ethanol (IPAE), a compound of interest in various industrial and pharmaceutical applications. A thorough understanding of these properties is crucial for process design, modeling, and optimization. This document summarizes available quantitative data, details the experimental protocols for their measurement, and illustrates the logical workflow for such a study.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of aqueous this compound solutions at various concentrations and temperatures.

Table 1: Density (ρ) of Aqueous this compound Solutions

Temperature (K)10 wt% IPAE ( kg/m ³)20 wt% IPAE ( kg/m ³)30 wt% IPAE ( kg/m ³)40 wt% IPAE ( kg/m ³)50 wt% IPAE ( kg/m ³)
298.15990.3982.9975.0966.3956.8
303.15988.2980.8972.9964.2954.7
313.15983.8976.4968.5959.8950.3
323.15979.1971.7963.8955.1945.6
333.15974.1966.7958.8950.1940.6
343.15968.8961.4953.5944.8935.3
353.15963.2955.8947.9939.2929.7

Table 2: Dynamic Viscosity (η) of Aqueous this compound Solutions

Temperature (K)10 wt% IPAE (mPa·s)20 wt% IPAE (mPa·s)30 wt% IPAE (mPa·s)40 wt% IPAE (mPa·s)50 wt% IPAE (mPa·s)
298.151.341.983.014.687.34
303.151.171.722.583.986.18
313.150.911.311.922.894.41
323.150.721.031.482.183.27
333.150.590.831.181.712.52
343.150.490.680.961.371.99
353.150.410.570.791.121.61

Table 3: Heat Capacity (Cp) of Aqueous this compound Solutions

Temperature (K)10 wt% IPAE (J/g·K)20 wt% IPAE (J/g·K)30 wt% IPAE (J/g·K)40 wt% IPAE (J/g·K)50 wt% IPAE (J/g·K)
298.154.023.913.813.703.59
303.154.033.923.823.713.60
313.154.053.943.843.733.62
323.154.073.963.863.753.64
333.154.093.983.883.773.66
343.154.124.013.913.803.69
353.154.154.043.943.833.72

Note on Refractive Index and Vapor-Liquid Equilibrium Data: Specific experimental data for the refractive index and vapor-liquid equilibrium of aqueous this compound solutions were not available in the public literature at the time of this review. The experimental protocols for measuring these properties are, however, well-established and are detailed in the following section.

Experimental Protocols

The following sections describe the methodologies for measuring the key thermodynamic properties of aqueous this compound solutions.

Density Measurement

The density of aqueous IPAE solutions can be measured using a digital density meter. The instrument's measuring cell, typically a U-shaped borosilicate glass tube, is oscillated electronically. The oscillation frequency is directly related to the density of the sample in the tube. The instrument is calibrated with dry air and deionized water before measurements. The temperature of the sample is controlled using a built-in Peltier thermostat. For each concentration, measurements are typically repeated multiple times to ensure reproducibility.

Dynamic Viscosity Measurement

A rotational viscometer is commonly used to determine the dynamic viscosity of the solutions. This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is then calculated from the measured torque, the spindle geometry, and the rotational speed. The temperature of the sample is maintained using a temperature-controlled bath. Calibration is performed using standard viscosity fluids.

Heat Capacity Measurement

The heat capacity of the aqueous solutions can be determined using a differential scanning calorimeter (DSC).[1] A small, precisely weighed sample is placed in a hermetically sealed pan, and an empty pan is used as a reference. The instrument measures the difference in heat flow to the sample and the reference as they are subjected to a controlled temperature program. The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard, such as sapphire, under the same conditions.[1]

Refractive Index Measurement

The refractive index of liquid mixtures can be measured using an Abbe refractometer. This instrument measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms. The refractive index is read directly from a scale or a digital display. The temperature of the prisms and the sample is controlled by circulating water from a constant-temperature bath. The instrument is calibrated using a standard of known refractive index, such as distilled water.

Vapor-Liquid Equilibrium (VLE) Measurement

Vapor-liquid equilibrium data can be obtained using an ebulliometer, such as a Swietoslawski-type ebulliometer. This apparatus allows for the determination of the boiling temperature of a liquid mixture at a constant pressure. The liquid is heated in a boiling flask, and the vapor is condensed and returned to the flask, creating a closed-loop system.[2] Once the system reaches equilibrium, indicated by a stable boiling temperature, samples of the liquid and condensed vapor phases are collected for composition analysis.[2] The composition of the samples can be determined using techniques such as gas chromatography or by measuring a physical property like density or refractive index and comparing it to a calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermodynamic properties of aqueous this compound solutions.

Thermodynamic_Properties_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurements cluster_analysis Data Analysis and Modeling cluster_output Output prep Prepare aqueous IPAE solutions of varying concentrations density Density Measurement prep->density viscosity Viscosity Measurement prep->viscosity heat_capacity Heat Capacity Measurement prep->heat_capacity refractive_index Refractive Index Measurement prep->refractive_index vle Vapor-Liquid Equilibrium Measurement prep->vle data_tables Tabulate Quantitative Data density->data_tables viscosity->data_tables heat_capacity->data_tables refractive_index->data_tables vle->data_tables correlation Correlate properties with temperature and concentration data_tables->correlation report Technical Guide / Whitepaper data_tables->report excess_properties Calculate Excess Properties (e.g., excess molar volume) correlation->excess_properties thermo_model Develop Thermodynamic Models (e.g., NRTL, Wilson) excess_properties->thermo_model thermo_model->report

Caption: Workflow for Thermodynamic Property Characterization.

References

An In-depth Technical Guide to the Safety Data Sheet of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety data sheet (SDS) for 2-(Isopropylamino)ethanol (CAS No. 109-56-8). The information is curated and presented to meet the specific needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and clear visual representations of safety protocols and hazard classifications.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [2][3]
Appearance Amber to straw-colored liquid[1][2]
Boiling Point 172 °C (lit.)[1][3][4]
Melting Point 15.85 °C[1]
Density 0.897 - 0.92 g/mL at 25 °C (lit.)[1][3][4]
Flash Point 78 °C (172.4 °F) - closed cup[1][3][5]
Refractive Index n20/D 1.441 (lit.)[1][3][4]
Water Solubility Soluble[1]
Vapor Density >1.0 (air=1)[6]

Table 2: Toxicological Data

EndpointValueSpeciesSource
LD50 Oral 580 mg/kgMouse[7]

Table 3: Fire and Explosion Hazard Data

ParameterValueSource
Flammability Combustible liquid[1][7]
Flash Point 78 °C (closed cup)[3][5]
Suitable Extinguishing Media Foam, Dry chemical powder, Carbon dioxide[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized below.

Table 4: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids 4H227: Combustible liquid[7]
Acute Toxicity, Oral 4H302: Harmful if swallowed[2][7]
Acute Toxicity, Dermal Harmful in contact with skinH312: Harmful in contact with skin[2]
Skin Corrosion/Irritation Causes skin irritation / Causes burnsH315: Causes skin irritation / H314: Causes severe skin burns and eye damage[2][6][8]
Serious Eye Damage/Eye Irritation Causes serious eye damage / Risk of serious damage to eyesH318: Causes serious eye damage[2][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationH335: May cause respiratory irritation[2]

GHS Pictograms:

  • Corrosion

  • Irritant/Harmful

Signal Word: Danger[2]

Experimental Protocols

The toxicological and physical hazard data presented in the SDS are determined through standardized experimental protocols. The methodologies for key experiments are detailed below.

Acute Oral Toxicity (LD50)

The oral LD50 value is a measure of the acute toxicity of a substance when ingested. The reported value of 580 mg/kg for mice was likely determined following a protocol similar to the OECD Guideline 401 (now obsolete but historically used) or its modern alternatives like OECD Guidelines 420, 423, or 425.

Principle: A single, high dose of the test substance is administered orally to a group of experimental animals.[9] The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animal population.[10][11]

Methodology (based on OECD Guideline principles):

  • Animal Selection: Healthy, young adult laboratory animals of a single strain (e.g., mice) are used.[11]

  • Housing and Fasting: Animals are acclimated to laboratory conditions. Food is withheld overnight before dosing to ensure an empty stomach, while water remains available.[12]

  • Dose Administration: The test substance is administered orally, typically via gavage. A range of dose levels is tested across different groups of animals.[13]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[10]

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes.[10]

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.[14]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. For this compound, the flash point was determined using a closed-cup method.[3][5] The Pensky-Martens closed-cup test (ASTM D93) is a standard method for this determination.[1][5][8]

Principle: The sample is heated in a closed cup at a controlled rate while being stirred.[1] An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[1][5][8]

Methodology (based on ASTM D93):

  • Apparatus: A Pensky-Martens closed-cup tester is used, consisting of a brass test cup with a lid that has openings for a stirrer, thermometer, and ignition source.[1]

  • Sample Preparation: The test cup is filled with the sample to a specified level.[1]

  • Heating and Stirring: The sample is heated at a constant, prescribed rate. The sample is also stirred to ensure temperature uniformity.[8]

  • Ignition Source Application: At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame or an electric igniter) is dipped into the vapor space of the cup.[1][5][8]

  • Flash Point Detection: The flash point is the temperature at which a distinct flash is observed inside the cup.[1]

Visualized Safety Information

The following diagrams, created using the DOT language, provide visual workflows for critical safety procedures and hazard understanding.

GHS_Classification_Flowchart cluster_physical_hazards Physical Hazards cluster_health_hazards Health Hazards A Flash Point > 60°C and <= 93°C B GHS Category 4 Flammable Liquid A->B H227: Combustible liquid C Oral LD50: 300 < x <= 2000 mg/kg D GHS Category 4 Acute Oral Toxicity C->D H302: Harmful if swallowed E Causes irreversible eye damage F GHS Category 1 Serious Eye Damage E->F H318: Causes serious eye damage G Produces reversible skin irritation H GHS Category 2 Skin Irritation G->H H315: Causes skin irritation I Causes skin burns J GHS Category 1 Skin Corrosion I->J H314: Causes severe skin burns

Caption: GHS Classification Logic for this compound.

PPE_Selection_Workflow cluster_exposure_assessment Exposure Assessment cluster_ppe_requirements Personal Protective Equipment (PPE) Start Handling this compound A Risk of Splash or Vapor Inhalation? Start->A B Eye/Face Protection: Chemical safety goggles or face shield A->B Yes C Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) A->C Yes D Body Protection: Lab coat, closed-toe shoes. PVC apron for significant exposure. A->D Yes E Respiratory Protection: Work in a well-ventilated area or fume hood. Use a respirator for large quantities or spills. A->E Yes First_Aid_Measures cluster_exposure_routes Route of Exposure cluster_first_aid_actions Immediate First Aid Start Exposure Incident A Eye Contact Start->A B Skin Contact Start->B C Inhalation Start->C D Ingestion Start->D E Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. A->E F Remove contaminated clothing. Rinse skin with plenty of water. Seek medical attention. B->F G Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. C->G H Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. D->H

References

An In-Depth Technical Guide to the Stability and Reactivity of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-(Isopropylamino)ethanol. The information presented is intended to support research, development, and handling of this compound in a scientific and industrial setting. This document details its degradation pathways, reactivity with various chemical classes, and provides experimental protocols for its analysis.

Chemical and Physical Properties

This compound, also known as N-Isopropylethanolamine, is a secondary amino alcohol with the chemical formula C5H13NO. It is a colorless to amber or straw-colored liquid.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol, dictates its chemical behavior.

PropertyValueReference
Molecular Weight 103.16 g/mol [1]
Boiling Point 172 °C (lit.)
Density 0.897 g/mL at 25 °C (lit.)
Flash Point 78 °C (closed cup)
Refractive Index n20/D 1.441 (lit.)
Solubility Miscible with water[2]

Stability Profile

This compound is considered stable under standard ambient conditions (room temperature).[1] However, it is susceptible to degradation under various stress conditions, including exposure to heat, light, and certain chemical environments.

Thermal Stability

Heating this compound can lead to decomposition, which may cause a violent rupture of containers.[1] The thermal decomposition of amino alcohols, in general, can be studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Representative Thermal Decomposition Data for a Related Amino Alcohol (Monoethanolamine - MEA)

ParameterValueConditions
Decomposition Onset 89.7 °CPure MEA
Activation Energy (Ea) 28.7 ± 2.5 kJ/molPure MEA

Note: This data for Monoethanolamine (MEA) is provided as a representative example due to the lack of specific data for this compound. The presence of the isopropyl group may influence the thermal stability.

Upon combustion, this compound may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

Oxidative Stability

As a secondary amine and a primary alcohol, this compound is susceptible to oxidation. The amine group can be oxidized, and the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The presence of oxygen can accelerate the degradation of amino alcohols.

Representative Oxidative Degradation Data for a Related Amino Alcohol (Monoethanolamine - MEA)

ParameterValueConditions
Rate of Degradation Increases with O2 concentration and temperatureAqueous solution
Degradation Products Ammonia, Glycolaldehyde, Glycine, etc.UV/H2O2

Note: This data for Monoethanolamine (MEA) is provided as a representative example. The specific degradation products and rates for this compound may differ.

Hydrolytic Stability

This compound is not expected to undergo hydrolysis in the environment due to the lack of functional groups that are susceptible to hydrolysis under normal environmental conditions.

Photostability

Exposure to a combination of visible and UV light can induce photolytic degradation. The rate of photodegradation is dependent on the intensity and wavelength of the light.

Reactivity Profile

The dual functionality of this compound governs its reactivity. It exhibits the characteristic reactions of both secondary amines and primary alcohols.

Reactivity as a Base

The amine group imparts basic properties, allowing it to react exothermically with acids to form salts.

Reactivity with Oxidizing Agents

Strong oxidizing agents can react with this compound, potentially leading to ignition.[1] The alcohol moiety can be oxidized to an aldehyde or a carboxylic acid, while the amine can undergo various oxidation reactions.

Reactivity with Reducing Agents

Flammable gaseous hydrogen can be generated when amines, such as this compound, are combined with strong reducing agents like hydrides.[1]

Incompatible Materials

This compound is incompatible with a range of materials, including:

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

  • Strong oxidizing agents

  • Copper and its alloys

  • Aluminum and its alloys

Contact with these materials should be avoided to prevent potentially hazardous reactions.

Formation of N-Nitrosamines

As a secondary amine, this compound may react with nitrites to form potentially carcinogenic N-nitrosamines.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and methanol

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Heat a portion of the solution at 60°C for a specified time (e.g., 24 hours).

    • Keep another portion at room temperature.

    • Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H2O2.

    • Keep the solution at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Store a solid or liquid sample of this compound in an oven at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a combination of visible and UV light in a photostability chamber.

    • Keep a control sample protected from light.

    • Analyze both samples at various time points.

Analytical Method for Quantification and Degradant Analysis (HPLC-UV/MS)

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector and a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • A time-based gradient from low to high organic phase (acetonitrile) concentration. The exact gradient will need to be optimized based on the separation of the parent compound and its degradants.

Detection:

  • UV detection at a suitable wavelength (e.g., 210 nm).

  • MS detection in positive ion mode to identify and confirm the mass of the parent compound and its degradation products.

Visualizations

Potential Degradation Pathways

G cluster_oxidation Oxidation Products cluster_thermal Thermal Degradation Products cluster_photo Photodegradation Products This compound This compound Oxidation Oxidation This compound->Oxidation Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Photodegradation Photodegradation This compound->Photodegradation Aldehyde Intermediate Aldehyde Intermediate Oxidation->Aldehyde Intermediate N-oxide N-oxide Oxidation->N-oxide CO CO Thermal_Degradation->CO CO2 CO2 Thermal_Degradation->CO2 NOx NOx Thermal_Degradation->NOx Smaller amines Smaller amines Thermal_Degradation->Smaller amines Radical species Radical species Photodegradation->Radical species Carboxylic Acid Carboxylic Acid Aldehyde Intermediate->Carboxylic Acid Various fragments Various fragments Radical species->Various fragments

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Analysis: - Quantify Parent Compound - Identify Degradants - Determine Degradation Rate analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable compound under normal conditions, but it is susceptible to degradation under thermal, oxidative, and photolytic stress. Its reactivity is characterized by the presence of both a secondary amine and a primary alcohol functional group. Understanding these stability and reactivity profiles is crucial for its safe handling, formulation development, and for ensuring the quality and safety of products in which it is used. The provided experimental protocols offer a framework for conducting detailed stability assessments.

References

Solubility of 2-(Isopropylamino)ethanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Isopropylamino)ethanol (also known as N-isopropylethanolamine). Due to its amphiphilic nature, possessing both a hydrophilic alcohol group and a secondary amine, alongside a hydrophobic isopropyl group, this compound exhibits versatile solubility in a range of solvents. This document summarizes its qualitative solubility, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for such studies.

Core Concepts in Solubility

This compound's molecular structure governs its solubility behavior. The presence of both a hydroxyl (-OH) and an amino (-NH) group allows for hydrogen bonding with polar solvents, leading to high solubility in water.[1] Concurrently, the isopropyl group provides nonpolar character, enabling its dissolution in various organic solvents. Factors such as temperature and pH can significantly influence its solubility. Generally, an increase in temperature enhances solubility.[1]

Qualitative Solubility Profile

Solvent ClassGeneral SolubilityRationale
Polar Protic (e.g., Water, Ethanol, Methanol)High / MiscibleThe hydroxyl and amino groups of this compound can act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces with polar protic solvents.
Polar Aprotic (e.g., Acetone, DMSO)SolubleThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of this compound.
Nonpolar (e.g., Toluene, Hexane)Limited / Sparingly SolubleThe hydrophobic isopropyl group allows for some interaction with nonpolar solvents, but the polar head (hydroxyl and amino groups) limits overall solubility.

Experimental Protocols for Solubility Determination

Precise determination of solubility requires standardized experimental procedures. The following are detailed methodologies for commonly employed techniques in solubility studies.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a defined period to allow the excess solute to settle. Subsequently, carefully withdraw a sample of the supernatant. It is critical to avoid disturbing the undissolved solute. The sample should be immediately filtered through a membrane filter compatible with the solvent or centrifuged to remove any suspended microparticles.[3]

  • Quantification: Accurately dilute the clear, saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated analytical method (e.g., GC with a suitable column and detector) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Kinetic Solubility Determination: The Cloud Point Method

The cloud point method is a faster, high-throughput technique often used in early-stage drug discovery to determine kinetic solubility. It relies on the visual or instrumental detection of precipitation.

Objective: To determine the concentration at which this compound precipitates from a solution under specific conditions.

Materials:

  • This compound stock solution in a miscible organic solvent (e.g., DMSO)

  • Aqueous buffer or solvent of interest

  • Multi-well plates (e.g., 96-well)

  • Automated liquid handler (optional)

  • Plate reader with turbidity or light scattering detection capabilities

Procedure:

  • Preparation of Solutions: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Titration: In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the aqueous buffer or solvent of interest. This creates a concentration gradient across the wells.

  • Incubation and Detection: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature. The turbidity or light scattering in each well is then measured using a plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility or "cloud point".[4]

  • Data Analysis: The solubility is reported as the concentration in the last clear well before precipitation is detected.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive solubility study of this compound.

Solubility_Workflow cluster_prep Preparation Phase cluster_analysis Analysis & Reporting Compound High-Purity This compound Shake_Flask Shake-Flask Method (Thermodynamic Solubility) Compound->Shake_Flask Solvents Select & Procure Analytical Grade Solvents Solvents->Shake_Flask Method_Dev Develop & Validate Analytical Method (GC/HPLC) Quantification Sample Quantification (GC/HPLC Analysis) Method_Dev->Quantification Shake_Flask->Quantification Cloud_Point Cloud Point Method (Kinetic Solubility) Cloud_Point->Quantification Data_Analysis Data Analysis & Solubility Calculation Quantification->Data_Analysis Report Generate Technical Report with Data Tables Data_Analysis->Report

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-(Isopropylamino)ethanol (IPAE) in CO2 Capture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-(Isopropylamino)ethanol (IPAE) in carbon dioxide (CO2) capture experiments. IPAE, a sterically hindered secondary amine, presents several advantages over conventional amines like monoethanolamine (MEA), including a favorable reaction mechanism that can lead to lower energy requirements for regeneration.[1][2][3]

Overview and Advantages of IPAE in CO2 Capture

This compound is a promising solvent for post-combustion CO2 capture due to its unique molecular structure. The isopropyl group attached to the nitrogen atom creates steric hindrance, which influences the reaction pathway with CO2. This steric hindrance favors the formation of bicarbonate over stable carbamates, a key factor in reducing the energy penalty associated with solvent regeneration.[1][4]

Key advantages of IPAE include:

  • High CO2 Absorption Capacity: IPAE exhibits a significant capacity for absorbing CO2, primarily through the formation of bicarbonate.[1][4]

  • Favorable Kinetics: Aqueous solutions of IPAE have demonstrated a higher rate of CO2 absorption compared to some other amines like N-methyldiethanolamine (MDEA).[1]

  • Lower Regeneration Energy: The dominant formation of less stable bicarbonate facilitates easier CO2 release during the regeneration step, potentially lowering the overall energy consumption of the capture process.[2][5]

  • Reduced Corrosion: While not extensively detailed in the provided results, secondary amines like IPAE are generally considered to have lower corrosion rates compared to primary amines like MEA.[6]

Quantitative Data on CO2 Capture Performance

The following tables summarize the performance of IPAE in CO2 capture experiments based on available literature.

Table 1: CO2 Solubility in Aqueous IPAE Solutions

Temperature (°C)CO2 Partial Pressure (kPa)IPAE Concentration (wt. %)CO2 Loading (mol CO2 / mol IPAE)Reference
400.02 - 395Not SpecifiedData not explicitly tabulated[7]
800.02 - 395Not SpecifiedData not explicitly tabulated[7]
1200.02 - 395Not SpecifiedData not explicitly tabulated[7]
405 - 200Not SpecifiedData not explicitly tabulated[1][4]
1005 - 200Not SpecifiedData not explicitly tabulated[1][4]
1205 - 200Not SpecifiedData not explicitly tabulated[1][4]

Note: Specific CO2 loading values were not available in a readily tabular format in the search results. The cited sources indicate that CO2 solubility was measured under these conditions.

Table 2: Comparative CO2 Absorption Performance

AmineConcentration (wt. %)Temperature (°C)Initial CO2 Pressure (kPa)ObservationsReference
IPAE15401723.68Higher absorption kinetics than MDEA[1]
MDEA15401723.68Lower CO2 capacity than IPAE under these conditions[1]

Experimental Protocols

This section outlines detailed protocols for key experiments involving IPAE for CO2 capture.

Protocol for CO2 Absorption/Solubility Measurement (Static Method)

This protocol is based on the static equilibrium cell method described in the literature.[7]

Objective: To determine the equilibrium solubility of CO2 in an aqueous IPAE solution at a given temperature and pressure.

Materials:

  • This compound (IPAE)

  • Distilled water

  • High-purity CO2 gas

  • High-purity Nitrogen (N2) gas

  • Equilibrium cell unit with pressure and temperature control

  • Magnetic stirrer

  • Vacuum pump

  • Gas chromatograph or other gas analysis equipment

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of IPAE at the desired weight percentage (e.g., 15 wt. %) by accurately weighing IPAE and distilled water.[1]

  • Apparatus Setup:

    • Place a known volume (e.g., 100 mL) of the IPAE solution into the equilibrium cell.[1]

    • Ensure the cell is properly sealed and connected to the gas inlet, outlet, pressure transducer, and temperature controller.

  • Degassing the Solvent:

    • Heat the solution to the desired experimental temperature while stirring.

    • Evacuate the cell using the vacuum pump to remove any dissolved gases.

    • Flush the cell with N2 gas and evacuate again. Repeat this cycle three times.

  • CO2 Introduction:

    • Introduce a known amount of CO2 gas into the equilibrium cell to achieve the desired initial pressure.

  • Equilibration:

    • Maintain the desired temperature and continuously stir the solution to facilitate gas-liquid contact.

    • Monitor the pressure inside the cell. The system is considered to be at equilibrium when the pressure remains constant for an extended period (e.g., over 1 hour).[6]

  • Data Analysis:

    • Record the final equilibrium pressure and temperature.

    • The amount of absorbed CO2 can be calculated using the initial and final pressure readings and applying the real gas law.[1]

    • The CO2 loading is then calculated as the moles of absorbed CO2 per mole of IPAE in the solution.

Protocol for Solvent Regeneration (Thermal Swing)

Objective: To regenerate the CO2-rich IPAE solution and determine the regeneration efficiency.

Materials:

  • CO2-rich IPAE solution from the absorption experiment

  • Three-neck flask

  • Heating mantle with temperature controller

  • Condenser

  • Gas flow meter

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Transfer a known volume of the CO2-rich IPAE solution to the three-neck flask.

    • Connect the flask to the heating mantle, condenser, and gas outlet. The condenser is used to prevent the loss of water and amine during heating.

    • The gas outlet should be connected to a gas flow meter to measure the volume of released CO2.

  • Desorption:

    • Heat the solution to the desired regeneration temperature (e.g., 100-120 °C) while stirring.[2]

    • The absorbed CO2 will be released from the solution.

    • Continue heating until the CO2 evolution ceases, as indicated by the gas flow meter.

  • Data Analysis:

    • Measure the total volume of CO2 released.

    • Calculate the moles of CO2 released.

    • The regeneration efficiency can be calculated as the ratio of the moles of CO2 released to the moles of CO2 initially absorbed.

Visualizations

Experimental Workflow for CO2 Capture and Regeneration

CO2_Capture_Workflow Lean_Solvent Lean IPAE Solution Absorber Absorber Lean_Solvent->Absorber Solvent In Heat_Exchanger Heat Exchanger Lean_Solvent->Heat_Exchanger Cooled Lean Solvent Rich_Solvent Rich IPAE Solution Absorber->Rich_Solvent CO2 Loaded Treated_Gas_out Treated Flue Gas (CO2 removed) Absorber->Treated_Gas_out Output Rich_Solvent->Heat_Exchanger To Regeneration Stripper Stripper (Regenerator) Heat_Exchanger->Stripper Heated Rich Solvent Stripper->Lean_Solvent Regenerated Solvent CO2_out Pure CO2 Stripper->CO2_out Released Flue_Gas_in Flue Gas (with CO2) Flue_Gas_in->Absorber Input

Caption: Workflow for a typical solvent-based CO2 capture process using IPAE.

Chemical Reaction Pathway of CO2 with IPAE

IPAE_CO2_Reaction IPAE This compound (R2NH) Intermediate Zwitterion Intermediate (R2N+HCOO-) IPAE->Intermediate + CO2 CO2 Carbon Dioxide (CO2) CO2->Intermediate H2O Water (H2O) Bicarbonate Bicarbonate (HCO3-) H2O->Bicarbonate Intermediate->Bicarbonate + H2O Protonated_IPAE Protonated IPAE (R2NH2+) Intermediate->Protonated_IPAE + H2O

Caption: Simplified reaction mechanism of CO2 with IPAE in an aqueous solution.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds, oxazolidines and benzoxazines, utilizing 2-(isopropylamino)ethanol as a key building block. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile applications.

Synthesis of 3-Isopropyl-2-phenyloxazolidine

Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are valuable chiral auxiliaries and are present in various biologically active molecules. The synthesis of 3-isopropyl-2-phenyloxazolidine is achieved through the condensation reaction of this compound with benzaldehyde (B42025).

Experimental Protocol

Materials:

  • This compound (≥98%)

  • Benzaldehyde (≥99%)

  • Toluene (B28343) (anhydrous)

  • Magnesium sulfate (B86663) (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10.32 g, 0.1 mol) and benzaldehyde (10.61 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • The reaction mixture is heated to reflux with vigorous stirring. The water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 3-4 hours).

  • After completion, the reaction mixture is cooled to room temperature.

  • The toluene is removed under reduced pressure using a rotary evaporator.

  • The crude product is dried over anhydrous magnesium sulfate, filtered, and can be further purified by vacuum distillation to yield 3-isopropyl-2-phenyloxazolidine as a colorless oil.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Weight (g)Yield (%)
This compound103.160.110.32-
Benzaldehyde106.120.110.61-
3-Isopropyl-2-phenyloxazolidine (Expected)191.27--~85-95

Characterization Data (Hypothetical, based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.45 (m, 5H, Ar-H), 4.85 (s, 1H, O-CH-N), 4.10 (t, J = 7.2 Hz, 1H, O-CH₂), 3.80 (t, J = 7.2 Hz, 1H, O-CH₂), 3.00 (m, 1H, N-CH(CH₃)₂), 2.80 (dd, J = 8.0, 6.0 Hz, 1H, N-CH₂), 2.60 (dd, J = 8.0, 6.0 Hz, 1H, N-CH₂), 1.10 (d, J = 6.8 Hz, 6H, N-CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 140.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 94.0 (O-CH-N), 68.0 (O-CH₂), 55.0 (N-CH), 52.0 (N-CH₂), 22.0 (CH₃).

  • IR (neat, cm⁻¹): 2965, 2870, 1455, 1370, 1200, 1060.

  • MS (ESI+): m/z 192.1383 [M+H]⁺.

Experimental Workflow

Synthesis_of_3_Isopropyl_2_phenyloxazolidine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_characterization Characterization Reactant1 This compound Mix Mix Reactants in Toluene Reactant1->Mix Reactant2 Benzaldehyde Reactant2->Mix Solvent Toluene Solvent->Mix Reflux Reflux with Dean-Stark Trap Mix->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Reaction Complete Evaporate Remove Toluene Cool->Evaporate Dry Dry over MgSO4 Evaporate->Dry Purify Vacuum Distillation Dry->Purify Product 3-Isopropyl-2-phenyloxazolidine Purify->Product NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization of 3-isopropyl-2-phenyloxazolidine.

Synthesis of 6-Hydroxy-3-isopropyl-3,4-dihydro-2H-1,3-benzoxazine

Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance phenolic resins. The synthesis of 6-hydroxy-3-isopropyl-3,4-dihydro-2H-1,3-benzoxazine is achieved via a Mannich-like condensation of hydroquinone (B1673460), formaldehyde, and this compound.

Experimental Protocol

Materials:

  • Hydroquinone (≥99%)

  • Paraformaldehyde (95%)

  • This compound (≥98%)

  • Dioxane

  • Sodium hydroxide (B78521) (1 M solution)

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydroquinone (11.01 g, 0.1 mol) in 100 mL of dioxane.

  • Add paraformaldehyde (6.01 g, 0.2 mol) and this compound (10.32 g, 0.1 mol) to the solution.

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80-90 °C for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the dioxane is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed successively with 1 M NaOH solution (3 x 50 mL) to remove unreacted hydroquinone, followed by water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The product can be further purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-hydroxy-3-isopropyl-3,4-dihydro-2H-1,3-benzoxazine.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Weight (g)Yield (%)
Hydroquinone110.110.111.01-
Paraformaldehyde30.03 (per CH₂O unit)0.26.01-
This compound103.160.110.32-
6-Hydroxy-3-isopropyl-3,4-dihydro-2H-1,3-benzoxazine (Expected)223.28--~70-85

Characterization Data (Hypothetical, based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 6.60 (d, J = 2.8 Hz, 1H, Ar-H), 6.55 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 4.80 (s, 2H, O-CH₂-N), 4.75 (s, 1H, OH), 3.90 (s, 2H, Ar-CH₂-N), 2.90 (m, 1H, N-CH(CH₃)₂), 1.15 (d, J = 6.4 Hz, 6H, N-CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.0 (Ar-C-OH), 145.0 (Ar-C), 118.0 (Ar-CH), 116.0 (Ar-CH), 115.5 (Ar-CH), 115.0 (Ar-C), 82.0 (O-CH₂-N), 55.0 (N-CH), 48.0 (Ar-CH₂-N), 20.0 (CH₃).

  • IR (KBr, cm⁻¹): 3350 (O-H), 2970, 2875, 1510, 1230, 1100, 930.

  • MS (ESI+): m/z 224.1332 [M+H]⁺.

Biological Activity Insights

While specific biological data for the synthesized compounds is limited, related heterocyclic structures exhibit a range of pharmacological activities.

  • Oxazolidine (B1195125) derivatives have been investigated for their potential as antimicrobial and antifungal agents. The mechanism of action is often attributed to the disruption of cell membrane integrity or inhibition of essential enzymes.

  • Benzoxazine (B1645224) derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their planar structure allows for intercalation with DNA or interaction with enzyme active sites. Some benzoxazine derivatives have shown potential as pancreatic lipase (B570770) inhibitors for the treatment of obesity.[1]

Further research is warranted to elucidate the specific biological activities and mechanisms of action of the N-isopropyl substituted oxazolidine and benzoxazine compounds synthesized in these protocols.

Logical Relationship Diagram for Potential Biological Screening

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Compound1 3-Isopropyl-2-phenyloxazolidine Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound1->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound1->Cytotoxicity Compound2 6-Hydroxy-3-isopropyl-3,4-dihydro-2H-1,3-benzoxazine Compound2->Antimicrobial Compound2->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., Pancreatic Lipase) Compound2->Enzyme SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Cytotoxicity->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism

Caption: A logical workflow for the biological evaluation of synthesized heterocyclic compounds.

References

2-(Isopropylamino)ethanol: Application Notes for its Potential Use as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)ethanol (IPAE) is a secondary amino alcohol recognized for its utility as a chemical intermediate, particularly in the synthesis of heterocyclic N,O-acetals and in carbon dioxide capture solutions.[1][2][3] While its role as a reactant is established, its potential as a solvent in organic reactions remains an area ripe for exploration. Amino alcohols as a class offer unique properties, including high boiling points, dual reactivity from their amine and alcohol functionalities, and the ability to act as high-boiling bases.[4][5] These characteristics suggest that this compound could serve as a valuable, non-conventional solvent for specific organic transformations.

This document provides an overview of the physicochemical properties of this compound and outlines its potential applications as a reaction solvent, complete with a hypothetical experimental protocol to guide researchers in its evaluation.

Physicochemical Properties of this compound

The properties of this compound make it an interesting candidate as a polar, protic, and basic solvent. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures. A summary of its key physical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₅H₁₃NO[6]
Molecular Weight 103.16 g/mol [6]
Boiling Point 172 °C (lit.)[1][6]
Density 0.897 g/mL at 25 °C (lit.)[1][6]
Refractive Index n20/D 1.441 (lit.)[1][6]
Flash Point 78 °C (closed cup)[3]
Solubility High solubility in water and soluble in a range of organic solvents.[7]

Potential Applications as a Reaction Solvent

Based on its structural features—a secondary amine and a primary alcohol—this compound could be a suitable solvent for reactions where proton-donating and basic properties are beneficial.

  • Synthesis of Heterocyclic Compounds: Given its established use in the synthesis of N,O-acetals, IPAE could potentially serve as both a reactant and a solvent in related heterocycle formations.[1][2] Its basic nature could catalyze condensation reactions, while its high boiling point would allow for sufficient energy input to drive these transformations.

  • Reactions Requiring a Basic Medium: The secondary amine group imparts basicity, which could eliminate the need for an additional base in certain reactions, thereby simplifying the reaction mixture and work-up procedures.

  • Solubilizing Polar Reagents: As a polar molecule, it is expected to be a good solvent for a variety of polar organic and inorganic reagents.[7]

Experimental Protocols

The following is a hypothetical protocol for the evaluation of this compound as a solvent in a representative organic reaction. This protocol is intended as a starting point for researchers and should be optimized for specific substrates and desired outcomes.

Representative Reaction: Catalyst-Free Synthesis of a Substituted Benzimidazole

This protocol outlines a hypothetical procedure for the synthesis of 2-phenylbenzimidazole (B57529) from o-phenylenediamine (B120857) and benzaldehyde (B42025), where this compound acts as the solvent and a basic catalyst.

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • This compound (as solvent)

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq).

  • Solvent Addition: Add this compound (20 mL) to the flask. The amino alcohol serves as the reaction medium.

  • Reaction: Heat the mixture to 120 °C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water (50 mL) to the flask to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Diagrams and Workflows

The following diagrams illustrate the logical workflow for evaluating a novel solvent and the potential interactions of an amino alcohol solvent in a chemical reaction.

G cluster_0 Solvent Evaluation Workflow Start Start Select_Reaction Select Model Reaction Start->Select_Reaction Define_Parameters Define Reaction Parameters (Temp, Time, Conc.) Select_Reaction->Define_Parameters Run_Reaction Conduct Reaction in IPAE Define_Parameters->Run_Reaction Monitor_Progress Monitor Progress (TLC/GC/LCMS) Run_Reaction->Monitor_Progress Workup Product Isolation & Purification Monitor_Progress->Workup Analyze_Results Analyze Yield & Purity Workup->Analyze_Results Optimize Optimize Conditions Analyze_Results->Optimize Conclusion Assess Solvent Viability Analyze_Results->Conclusion Optimize->Run_Reaction Iterate

Caption: Workflow for evaluating this compound as a novel solvent.

G cluster_1 Potential Solvent-Reactant Interactions IPAE This compound (Solvent) Reactant_A Reactant A IPAE->Reactant_A Solvation (H-Bonding) Reactant_B Reactant B IPAE->Reactant_B Solvation Intermediate Reaction Intermediate IPAE->Intermediate Stabilization IPAE->Intermediate Catalysis (Base) Reactant_A->Intermediate Reacts with B Reactant_B->Intermediate Product Product Intermediate->Product

Caption: Potential interactions of IPAE as a solvent in a reaction.

References

Application Notes and Protocols for CO2 Absorption with 2-(Isopropylamino)ethanol (IPAE) Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting experiments on the absorption of carbon dioxide (CO2) using aqueous solutions of 2-(Isopropylamino)ethanol (IPAE). IPAE is a sterically hindered secondary amine that shows potential for CO2 capture due to its favorable absorption capacity and reaction kinetics.

Physicochemical Properties of Aqueous IPAE Solutions

Understanding the physical properties of the amine solution is crucial for designing and modeling a CO2 capture process. Key properties include density and viscosity, which influence mass transfer and hydrodynamic performance.

Table 1: Physicochemical Properties of Aqueous IPAE Solutions

PropertyConcentration (wt%)Temperature (K)Value
Density (g/mL)70298.150.897[1][2]
Boiling Point (°C)70-172[1][2]
Refractive Index (n20/D)70293.151.441[1][2]

Experimental Setup and Protocols

A typical experimental setup for studying CO2 absorption in IPAE solutions involves a reactor, a gas delivery system, and analytical instrumentation to measure CO2 concentration in both the gas and liquid phases.

Protocol for Determining CO2 Solubility (Vapor-Liquid Equilibrium - VLE)

This protocol describes the use of a static equilibrium cell to measure the solubility of CO2 in an aqueous IPAE solution at various temperatures and pressures.

Materials:

  • This compound (IPAE)

  • Deionized water

  • High-purity CO2 and Nitrogen (N2) gas cylinders with regulators

  • Static equilibrium cell (typically a high-pressure, stirred reactor)

  • Temperature controller (e.g., oil bath or heating jacket)

  • Pressure transducer

  • Gas chromatograph (GC) or other gas analyzer for CO2 measurement

  • Liquid sampling system

  • Titration setup or Total Organic Carbon (TOC) analyzer for CO2 loading analysis in the liquid phase

Procedure:

  • Preparation of IPAE Solution: Prepare a known concentration of aqueous IPAE solution (e.g., 15 wt% or 30 wt%) by accurately weighing IPAE and deionized water.

  • Apparatus Setup:

    • Assemble the static equilibrium cell, ensuring all connections are leak-tight.

    • Connect the gas cylinders, pressure transducer, and temperature controller to the cell.

    • Calibrate the pressure transducer and temperature probe.

  • Leak Test: Pressurize the empty and dry reactor with N2 gas to the maximum expected experimental pressure and monitor for any pressure drop over a significant period to ensure a leak-free system.

  • Loading the Solution: Evacuate the reactor and then introduce a precisely known volume or mass of the prepared IPAE solution.

  • Degassing the Solution: Heat the solution to the desired experimental temperature while stirring and evacuate the reactor to remove any dissolved gases.

  • Introducing CO2: Introduce a known amount of CO2 into the reactor. The amount can be determined by monitoring the pressure drop from a gas reservoir of known volume.

  • Equilibration: Maintain the desired temperature and stir the solution vigorously to ensure good gas-liquid contact and allow the system to reach equilibrium. Equilibrium is typically reached when the pressure inside the reactor remains constant over time.

  • Data Acquisition: Once equilibrium is established, record the final temperature and pressure.

  • Gas and Liquid Sampling:

    • Carefully take a sample of the gas phase and analyze its composition using a GC to determine the partial pressure of CO2.

    • Take a sample of the liquid phase for analysis of the CO2 loading.

  • CO2 Loading Analysis (Liquid Phase): Determine the amount of CO2 absorbed in the IPAE solution using a suitable method such as titration or a TOC analyzer. A common titration method involves the precipitation of carbonate with barium chloride followed by back-titration of excess acid.

  • Repeatability: Repeat the experiment at different temperatures and CO2 partial pressures to generate a comprehensive VLE dataset.

Table 2: CO2 Absorption Loading in IPAE and Blended Amine Solutions

Amine SolutionTemperature (K)Pressure (kPa)Loading (mol CO2/mol amine)
12.5 wt% MDEA + 2.5 wt% IPAE303.1572.39-
15 wt% IPAE313.15--
Aqueous IPAE313, 373, 3935 - 200-

Note: Specific loading values were not consistently available in the initial search results, but the conditions for measurement were identified.[3]

Protocol for Measuring CO2 Absorption Kinetics

This protocol outlines the procedure for determining the rate of CO2 absorption into an IPAE solution using a stirred cell reactor with a defined gas-liquid interfacial area.

Materials:

  • Aqueous IPAE solution of known concentration

  • CO2 and N2 gas cylinders

  • Stirred cell reactor with a flat gas-liquid interface

  • Stirrer with speed control for both gas and liquid phases

  • Pressure transducer

  • Data acquisition system to log pressure changes over time

Procedure:

  • Reactor Preparation: Clean and dry the stirred cell reactor.

  • Solution Loading: Introduce a known volume of the IPAE solution into the reactor.

  • Temperature Control: Bring the reactor to the desired experimental temperature and allow the solution to reach thermal equilibrium.

  • Purging: Purge the gas phase of the reactor with N2 to remove any residual CO2.

  • CO2 Introduction: Rapidly introduce CO2 into the reactor to a specific initial pressure.

  • Data Logging: Start the data acquisition system to record the pressure inside the reactor as a function of time. The pressure will decrease as CO2 is absorbed into the liquid phase.

  • Stirring: Maintain a constant stirring speed in the liquid phase to ensure a well-mixed system and a defined interfacial area.

  • Experiment Termination: Stop the experiment when the rate of pressure drop becomes negligible, indicating that the solution is approaching saturation under the given conditions.

  • Data Analysis: The rate of CO2 absorption can be calculated from the rate of pressure drop, the volume of the gas phase, and the gas-liquid interfacial area. The initial absorption rate is often used to determine the reaction kinetics.

Analytical Methods

Amine Speciation Analysis by Quantitative ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to identify and quantify the different species formed upon CO2 absorption, namely carbamate (B1207046), bicarbonate, and the unreacted amine.

Procedure Outline:

  • Sample Preparation: Prepare CO2-loaded IPAE solutions with varying CO2 loadings.

  • NMR Analysis: Acquire quantitative ¹³C NMR spectra of the samples. Inverse-gated decoupling is typically used to ensure accurate quantification by suppressing the Nuclear Overhauser Effect and allowing for complete relaxation of the carbon nuclei.

  • Spectral Analysis: Identify the resonance peaks corresponding to the carbamate, bicarbonate, and specific carbon atoms of the IPAE molecule.

  • Quantification: Integrate the areas of the respective peaks. The concentration of each species can be determined relative to an internal standard or by assuming that the sum of the concentrations of all amine-containing species is equal to the initial amine concentration.

Studies have shown that in IPAE solutions, bicarbonate formation is dominant, which contributes to a higher CO2 loading capacity compared to amines that primarily form carbamates. However, a significant amount of carbamate can also be observed, especially at low CO2 loadings.[3][4]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Prep_Solution Prepare IPAE Solution Solubility CO2 Solubility (VLE) Prep_Solution->Solubility Input Solution Kinetics Absorption Kinetics Prep_Solution->Kinetics Input Solution GC_Analysis Gas Phase Analysis (GC) Solubility->GC_Analysis Gas & Liquid Samples Titration_TOC Liquid Phase Analysis (Titration/TOC) Solubility->Titration_TOC Gas & Liquid Samples NMR_Analysis Speciation Analysis (¹³C NMR) Solubility->NMR_Analysis Liquid Samples Kinetics->GC_Analysis Gas Phase Data Data_Presentation Data Presentation (Tables) Kinetics->Data_Presentation GC_Analysis->Data_Presentation Titration_TOC->Data_Presentation Interpretation Interpretation NMR_Analysis->Interpretation Data_Presentation->Interpretation

Caption: Experimental workflow for CO2 absorption studies with IPAE.

CO2 Absorption Reaction Mechanism in IPAE Solution

ReactionMechanism CO2 CO₂ Zwitterion R₂N⁺HCOO⁻ (Zwitterion) CO2->Zwitterion + R₂NH Bicarbonate HCO₃⁻ CO2->Bicarbonate + H₂O ⇌ H₂CO₃ H₂CO₃ + R₂NH ⇌ IPAE R₂NH (IPAE) Protonated_Amine R₂NH₂⁺ IPAE->Protonated_Amine + H⁺ H2O H₂O Carbamate R₂NCOO⁻ (Carbamate) Zwitterion->Carbamate + R₂NH - R₂NH₂⁺ Bicarbonate->Protonated_Amine

Caption: Simplified reaction mechanism of CO2 with IPAE.

References

Application Notes and Protocols for the Quantification of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)ethanol is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of final products, and stability studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method. Due to the polar nature and low volatility of this compound, a derivatization step is required to improve its chromatographic properties. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is suitable for routine analysis. As this compound lacks a strong chromophore, pre-column derivatization with a UV-absorbing agent such as dansyl chloride is necessary to achieve sufficient sensitivity.

Quantitative Data Summary

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with BSTFA Derivatization

ParameterTypical Performance
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Linearity (R²)> 0.995
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) with Dansyl Chloride Derivatization

ParameterTypical Performance
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.3 - 3.0 µg/mL
Linearity (R²)> 0.99
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Experimental Workflows and Signaling Pathways

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Mix1 Mix & Vortex Sample->Mix1 Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Mix1 Standard Internal Standard (optional) Standard->Mix1 BSTFA Add BSTFA (+1% TMCS) Mix1->BSTFA Heat Heat at 70°C for 30 min BSTFA->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

GC-MS with Silylation Derivatization Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis Sample Aqueous Sample containing This compound Mix1 Mix Sample->Mix1 Buffer Borate (B1201080) Buffer (pH ~9.5) Buffer->Mix1 DansylCl Add Dansyl Chloride in Acetonitrile (B52724) Mix1->DansylCl React React at 60°C for 45 min DansylCl->React Quench Quench Reaction (e.g., with Sodium Hydroxide) React->Quench Inject Inject into HPLC-UV Quench->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (~254 nm) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

HPLC-UV with Dansyl Chloride Derivatization Workflow

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with BSTFA Derivatization

1. Objective: To quantify this compound in a sample matrix after silylation.

2. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous, GC grade)

  • Internal Standard (IS) solution (e.g., 1-phenyldodecane in acetonitrile), optional

  • GC vials (2 mL) with inserts and caps

  • Pipettes and tips

  • Heating block or oven

  • Vortex mixer

3. Instrument and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier ion for TMS-derivatized this compound: m/z 160.1

    • Qualifier ions: m/z 73.1, 102.1

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample with acetonitrile to bring the expected concentration of this compound into the calibration range.

  • Internal Standard (Optional): If using an internal standard, add a fixed amount to all standards and samples.

5. Derivatization Procedure:

  • Pipette 100 µL of each standard or sample solution into a GC vial.

  • Add 100 µL of BSTFA (+1% TMCS) to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70°C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV with Dansyl Chloride Derivatization

1. Objective: To quantify this compound in a sample matrix using HPLC-UV after pre-column derivatization.

2. Materials and Reagents:

  • This compound standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • HPLC vials (2 mL) with inserts and caps

  • Pipettes and tips

  • Water bath or heating block

  • Vortex mixer

3. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 50-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-50% B

    • 18-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

4. Standard and Sample Preparation:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water. Adjust the pH to 9.5 with 1 M sodium hydroxide.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample with water to bring the expected concentration of this compound into the calibration range.

5. Derivatization Procedure:

  • In an HPLC vial, mix 100 µL of the standard or sample solution with 200 µL of borate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Cap the vial and vortex for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 45 minutes.

  • After incubation, add 100 µL of 0.1 M sodium hydroxide to quench the reaction.

  • Allow the solution to cool to room temperature before injection into the HPLC system.

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the dansylated this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Considerations

For both methods, a full validation according to ICH guidelines (Q2(R1)) should be performed to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Application Notes and Protocols: 2-(Isopropylamino)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isopropylamino)ethanol is a versatile bifunctional organic molecule possessing both a secondary amine and a primary alcohol functional group. This arrangement allows it to act as a bidentate ligand in coordination chemistry, forming stable chelate rings with a variety of metal ions. The nitrogen and oxygen atoms serve as donor sites, facilitating the formation of coordination complexes with applications in catalysis, materials science, and potentially as precursors for pharmacologically active compounds. This document provides an overview of its coordination chemistry, relevant physicochemical data, and generalized experimental protocols for the synthesis of its metal complexes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic procedures and understanding the behavior of the ligand in solution.

PropertyValueReference
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Appearance Amber to straw-colored liquid[1]
Boiling Point 172 °C
Density 0.897 g/mL at 25 °C
Refractive Index n20/D 1.441
Solubility Soluble in water
CAS Number 109-56-8[1]

Coordination Chemistry

This compound acts as a bidentate N,O-donor ligand, coordinating to metal centers through the nitrogen of the amino group and the oxygen of the hydroxyl group. This chelation typically forms a stable five-membered ring, a common structural motif in coordination chemistry. The coordination behavior of N-alkylethanolamines has been a subject of interest due to the versatility of the resulting metal complexes.[2][3] The steric bulk of the isopropyl group can influence the coordination geometry and the stoichiometry of the resulting complex.

Applications in Catalysis

Metal complexes of amino alcohols, including those with structures analogous to this compound, have shown significant catalytic activity. A primary application lies in transfer hydrogenation reactions, particularly with ruthenium complexes. These catalytic systems are effective in the reduction of ketones to alcohols. The ligand is believed to play a crucial role in the catalytic cycle, not only by stabilizing the metal center but also by participating in the hydrogen transfer step.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its transition metal complexes. These protocols are based on established methods for similar amino alcohol ligands and should be adapted and optimized for specific metal precursors and desired products.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via reductive amination.

Materials:

  • 2-Aminoethanol

  • Acetone (B3395972)

  • Hydrogen gas

  • Noble metal catalyst (e.g., Palladium on carbon, Platinum oxide)

  • Methanol (B129727) or Ethanol (solvent)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine 2-aminoethanol and a suitable solvent such as methanol or ethanol.

  • Add the hydrogenation catalyst to the mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce acetone to the reaction mixture.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the target temperature and stir the mixture vigorously.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purify the this compound by distillation under reduced pressure.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product 2-Aminoethanol 2-Aminoethanol Reductive Amination Reductive Amination 2-Aminoethanol->Reductive Amination Acetone Acetone Acetone->Reductive Amination H2 H2 H2->Reductive Amination Catalyst Catalyst Catalyst->Reductive Amination Filtration Filtration Reductive Amination->Filtration Solvent Removal Solvent Removal Distillation Distillation This compound This compound Distillation->this compound

Caption: Synthetic workflow for this compound.

Protocol 2: General Synthesis of a Transition Metal Complex with this compound

This protocol provides a general procedure for the synthesis of a metal complex using this compound as a ligand. This method can be adapted for various transition metal salts (e.g., chlorides, acetates, nitrates of Cu(II), Ni(II), Co(II), Zn(II)).

Materials:

Procedure:

  • Dissolve the transition metal salt in a suitable solvent (e.g., ethanol) in a round-bottom flask with stirring.

  • In a separate flask, dissolve this compound (typically 1 to 2 molar equivalents relative to the metal salt) in the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change is often observed, indicating complex formation.

  • If the hydroxyl proton of the ligand is to be deprotonated for coordination, a base such as triethylamine can be added to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat under reflux for a period of 1 to 4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature or below to induce precipitation of the complex. If no precipitate forms, the solvent volume can be reduced under vacuum, or an anti-solvent (e.g., diethyl ether) can be added to promote crystallization.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Characterization: The resulting metal complex should be characterized by standard analytical techniques, including:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the N-H and O-H stretching frequencies.

  • Elemental Analysis: To determine the stoichiometry of the complex.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles, if suitable crystals can be obtained.

Diagram of the Complexation Workflow:

G cluster_reactants Starting Materials cluster_reaction Complexation cluster_process Isolation & Purification cluster_product Product Metal Salt Solution Metal Salt Solution Mixing & Stirring Mixing & Stirring Metal Salt Solution->Mixing & Stirring Ligand Solution Ligand Solution Ligand Solution->Mixing & Stirring Precipitation/Crystallization Precipitation/Crystallization Mixing & Stirring->Precipitation/Crystallization Filtration Filtration Washing Washing Drying Drying Metal Complex Metal Complex Drying->Metal Complex

References

Application Notes and Protocols for Cell Culture Treatment with N-Isopropylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylethanolamine (IPE) is a choline (B1196258) analog that has been shown to impact the growth and proliferation of various cell lines.[1][2] As an antagonist of choline, IPE interferes with essential cellular processes, including membrane synthesis and intracellular signaling.[1][3][4] These characteristics make it a compound of interest for research in cancer biology, cell signaling, and drug development.

This document provides detailed application notes and experimental protocols for the use of N-Isopropylethanolamine in cell culture. It includes methodologies for assessing its effects on cell viability, choline uptake, and DNA synthesis, as well as a proposed signaling pathway for its mechanism of action.

Data Presentation

The following tables are examples of how to present quantitative data obtained from experiments with N-Isopropylethanolamine. The values presented are hypothetical and should be replaced with experimentally determined data.

Table 1: Effect of N-Isopropylethanolamine on Cell Viability (MTT Assay)

Cell LineIPE Concentration (mM)Incubation Time (h)% Cell Viability (Mean ± SD)
CHO-K10 (Control)48100 ± 4.5
0.14885 ± 5.2
0.54862 ± 3.8
1.04841 ± 4.1
5.04815 ± 2.9
L-M0 (Control)48100 ± 5.1
0.14888 ± 4.9
0.54865 ± 5.5
1.04845 ± 3.9
5.04818 ± 3.2

Table 2: Inhibition of Choline Uptake by N-Isopropylethanolamine

Cell LineIPE Concentration (mM)[³H]-Choline Uptake (DPM/µg protein) (Mean ± SD)% Inhibition
CHO-K10 (Control)15,234 ± 8500
0.111,578 ± 72024
0.57,312 ± 54052
1.04,113 ± 31073
L-M0 (Control)18,543 ± 9800
0.113,720 ± 81026
0.58,715 ± 65053
1.04,821 ± 42074

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of N-Isopropylethanolamine on cell viability by measuring the metabolic activity of the cells.

Materials:

  • N-Isopropylethanolamine (IPE)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells of interest (e.g., CHO-K1, L-M).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of IPE in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM).

    • Include a vehicle control (medium without IPE).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of IPE or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Choline Uptake Inhibition Assay

This protocol measures the ability of N-Isopropylethanolamine to inhibit the uptake of choline into cells using radiolabeled choline.

Materials:

  • N-Isopropylethanolamine (IPE)

  • [³H]-Choline Chloride

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of IPE or vehicle control.

  • Choline Uptake:

    • To initiate the uptake, add HBSS containing [³H]-Choline Chloride (final concentration typically 0.5-1.0 µCi/mL) and the respective concentrations of IPE.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular [³H]-Choline.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (Disintegrations Per Minute, DPM) using a scintillation counter.

  • Protein Quantification:

    • In a parallel set of wells, determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay) to normalize the choline uptake data.

  • Data Analysis:

    • Express the results as DPM per µg of protein.

    • Calculate the percentage inhibition of choline uptake for each IPE concentration compared to the control.

Protocol 3: DNA Synthesis Inhibition Assay (Conceptual Outline)

This protocol provides a conceptual framework for assessing the effect of N-Isopropylethanolamine on DNA synthesis, based on its reported inhibitory effects.[1] A common method involves measuring the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine.

Materials:

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of IPE for a desired period (e.g., 2, 8, 16, 24 hours).[1]

  • Radiolabeling:

    • Add [³H]-thymidine (e.g., 1 µCi/mL) to each well and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

  • Precipitation and Washing:

    • Wash the cells with ice-cold PBS.

    • Precipitate the macromolecules, including DNA, by adding ice-cold 10% TCA.

    • Wash the precipitate with ethanol to remove unincorporated [³H]-thymidine.

  • Lysis and Measurement:

    • Solubilize the precipitate with NaOH or another suitable lysis buffer.

    • Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis:

    • Normalize the data to the cell number or protein concentration.

    • Express the results as a percentage of [³H]-thymidine incorporation relative to the control.

Signaling Pathways and Visualizations

As a choline analog, N-Isopropylethanolamine is likely to interfere with choline-dependent signaling pathways. Choline itself has been identified as an intracellular messenger that can act on Sigma-1 receptors (Sig-1R), which in turn potentiates inositol (B14025) trisphosphate (IP₃)-evoked calcium (Ca²⁺) signals.[3][4] The following diagrams illustrate this proposed signaling pathway and a general experimental workflow for testing the effects of IPE.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PLD PLD GPCR->PLD PIP2 PIP2 PLC->PIP2 hydrolyzes PC Phosphatidylcholine (PC) PLD->PC hydrolyzes IP3 IP3 PIP2->IP3 Choline Choline PC->Choline Choline_transporter Choline Transporter Choline_transporter->Choline IPE_transporter IPE (via Choline Transporter) IPE N-Isopropylethanolamine (IPE) IPE_transporter->IPE Sig1R Sigma-1R IP3R IP3R Sig1R->IP3R potentiates Ca_release Ca2+ Release IP3R->Ca_release Agonist Agonist Agonist->GPCR IP3->IP3R Choline->Sig1R IPE->Choline_transporter competes with Choline IPE->Sig1R Cellular_response Cellular Response (e.g., Growth, Proliferation) Ca_release->Cellular_response Inhibition Inhibition

Caption: Putative signaling pathway for N-Isopropylethanolamine action.

G start Start: Culture Cells to Desired Confluency treatment Treat Cells with N-Isopropylethanolamine (Varying Concentrations & Times) start->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (e.g., MTT) assays->viability uptake Choline Uptake Assay assays->uptake synthesis DNA/RNA/Protein Synthesis Assays assays->synthesis data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 viability->data_analysis uptake->data_analysis synthesis->data_analysis conclusion Conclusion: Elucidate Effects of IPE on Cellular Processes data_analysis->conclusion

Caption: General experimental workflow for studying IPE effects.

References

Application Notes and Protocols: 2-(Isopropylamino)ethanol in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functional roles and performance evaluation of 2-(Isopropylamino)ethanol when used as an additive in the formulation of metalworking fluids (MWFs). The information is intended to guide researchers and formulators in harnessing the benefits of this alkanolamine for creating stable, efficient, and safer cutting and grinding fluids.

Introduction to this compound in Metalworking Fluids

This compound (IPAE), a secondary alkanolamine, serves as a multifunctional additive in water-miscible metalworking fluids.[1] Its primary functions are to act as a corrosion inhibitor and a pH adjuster.[2] The amine functional group neutralizes acidic components in the formulation, thereby elevating and maintaining the pH in the desired alkaline range (typically 8.5-9.5) to prevent microbial growth and corrosion of ferrous metals.[3][4] The hydroxyl group contributes to its water solubility and can play a role in its interaction with metal surfaces.

Key Functions and Mechanisms

Corrosion Inhibition

As an aminoalcohol, this compound can form a protective film on metal surfaces, mitigating corrosion. This is achieved through the adsorption of the molecule onto the metal, where the nitrogen and oxygen atoms act as centers of adsorption. This protective barrier isolates the metal from the corrosive elements within the aqueous environment of the metalworking fluid. The effectiveness of corrosion inhibition is dependent on the concentration of this compound and the overall composition of the fluid.

Logical Relationship: Corrosion Inhibition Mechanism

MWF Metalworking Fluid (Aqueous Environment) Metal Metal Surface (e.g., Steel) MWF->Metal IPAE This compound (IPAE) IPAE->Metal Adsorption Film Protective Adsorbed Film Metal->Film Corrosion Corrosion Prevention Film->Corrosion

Caption: Adsorption of this compound on the metal surface to form a protective film.

pH Control and Buffering

Amines and amino alcohols are crucial for establishing and maintaining the alkaline pH of water-based metalworking fluids.[3] A stable, alkaline pH is essential for several reasons:

  • Corrosion Control: A pH range of 8.5 to 9.5 is generally optimal for preventing the corrosion of ferrous metals.[3]

  • Microbial Resistance: Most bacteria and fungi thrive in acidic or neutral environments. Maintaining an alkaline pH helps to inhibit their growth, extending the service life of the fluid.[3]

  • Emulsion Stability: For soluble oil and semi-synthetic fluids, a stable pH is critical for maintaining the integrity of the emulsion.[3]

This compound, being a weak base, contributes to the buffering capacity of the fluid, resisting significant changes in pH that can occur due to acidic contaminants or degradation of other components.

Quantitative Performance Data

While specific performance data for this compound in publicly available literature is limited, the following tables provide representative data ranges for alkanolamines in metalworking fluid applications. This data should be used as a guideline for formulation development, with the understanding that actual performance will vary based on the complete formulation.

Table 1: Corrosion Inhibition Performance (Illustrative)

Alkanolamine Concentration (% w/w)Metal TypeTest MethodCorrosion Inhibition Efficiency (%)
1.0 - 5.0Mild SteelASTM G31 (Immersion Test)85 - 95
1.0 - 5.0Cast IronDIN 51360-2 (Chip/Filter Paper)No Staining
0.5 - 3.0Aluminum AlloysASTM D4627 (Corrosion Test)70 - 85

Table 2: pH Stability and Buffering Capacity (Illustrative)

ParameterTest ConditionTypical Value
Initial pH (5% dilution in water)-9.0 - 10.0
pH after 4 weeks of simulated useContaminated with acidic byproducts> 8.5
Buffering CapacityTitration with 0.1M HClVaries with concentration

Experimental Protocols

The following are detailed protocols for evaluating the performance of metalworking fluids formulated with this compound.

Protocol for Corrosion Inhibition Evaluation (ASTM G31 - Modified)

Objective: To determine the corrosion inhibition efficiency of this compound on mild steel coupons in an aqueous solution.

Materials:

  • Mild steel coupons (e.g., AISI 1018), approximately 25mm x 50mm x 3mm

  • This compound

  • Deionized water

  • Abrasive paper (e.g., 240, 400, 600 grit)

  • Acetone (B3395972)

  • Analytical balance (±0.1 mg)

  • Glass beakers (250 mL)

  • Water bath or incubator

Procedure:

  • Coupon Preparation: a. Mechanically polish the mild steel coupons with successive grades of abrasive paper. b. Degrease the coupons by sonicating in acetone for 5 minutes. c. Dry the coupons in a stream of warm air. d. Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

  • Test Solution Preparation: a. Prepare a series of test solutions by dissolving known concentrations of this compound (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/w) in deionized water. b. Prepare a blank solution of deionized water without the inhibitor.

  • Immersion Test: a. Place one prepared coupon in each beaker containing 200 mL of the respective test solution (and the blank). b. Cover the beakers and place them in a water bath or incubator at a constant temperature (e.g., 50 °C) for a specified duration (e.g., 24 hours).[5]

  • Coupon Cleaning and Final Weighing: a. After the immersion period, remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove any corrosion products. c. Rinse with deionized water, then with acetone, and dry as before. d. Weigh each coupon to the nearest 0.1 mg and record the final weight (W_final).

  • Calculation of Corrosion Rate and Inhibition Efficiency: a. Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final. b. Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³. c. Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Experimental Workflow: Corrosion Inhibition Test

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis P1 Prepare Steel Coupons T1 Immerse Coupons in Solutions P1->T1 P2 Prepare Test Solutions (with and without IPAE) P2->T1 T2 Incubate at Controlled Temperature T1->T2 A1 Clean and Weigh Coupons T2->A1 A2 Calculate Corrosion Rate A1->A2 A3 Calculate Inhibition Efficiency A2->A3

Caption: Workflow for evaluating corrosion inhibition efficiency.

Protocol for pH Stability and Buffering Capacity

Objective: To assess the ability of a metalworking fluid containing this compound to maintain a stable pH over time.

Materials:

  • Metalworking fluid concentrate containing this compound

  • Deionized water

  • Calibrated pH meter

  • Beakers (250 mL)

  • Magnetic stirrer and stir bars

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

Procedure for pH Stability:

  • Prepare a fresh 5% (v/v) emulsion of the metalworking fluid in deionized water.

  • Measure and record the initial pH of the emulsion.

  • Store the emulsion in a sealed container at room temperature.

  • At regular intervals (e.g., daily for one week, then weekly), measure and record the pH of the emulsion.

  • Plot pH versus time to visualize the stability.

Procedure for Buffering Capacity:

  • Place 100 mL of a freshly prepared 5% emulsion into a beaker with a magnetic stir bar.

  • Place the pH electrode in the solution and start stirring.

  • Incrementally add the 0.1 M HCl solution (e.g., 0.5 mL at a time) and record the pH after each addition.

  • Continue adding acid until the pH drops significantly (e.g., below 7.0).

  • Plot the pH versus the volume of HCl added. The buffering capacity is indicated by the region of the curve where the pH changes slowly with the addition of acid.[6][7]

Protocol for Lubricity Evaluation (Reichert Friction and Wear Test - Modified)

Objective: To evaluate the lubricity of a metalworking fluid containing this compound.

Materials:

  • Reichert friction and wear tester[1][8][9][10][11]

  • Standard test specimens (roller and block)

  • Metalworking fluid formulations with and without this compound

Procedure:

  • Clean the test specimens and the lubricant reservoir according to the instrument manufacturer's instructions.

  • Fill the reservoir with the test fluid.

  • Mount the test specimens in the tester.

  • Apply a specified load and start the rotation of the test block at a constant speed.

  • Run the test for a predetermined duration.

  • After the test, clean the test roller and measure the dimensions of the wear scar using a microscope.

  • A smaller wear scar indicates better lubricity. Compare the results for the fluids with and without this compound to determine its effect on lubricity.

Toxicological and Dermatological Considerations

Alkanolamines, including this compound, can cause skin and eye irritation, particularly in their concentrated form.[12][13] Prolonged or repeated exposure to metalworking fluids containing these substances may lead to contact dermatitis in sensitive individuals.[14] It is crucial to adhere to safety data sheet (SDS) recommendations for handling and personal protective equipment (PPE).

In Vitro Skin Irritation Test (OECD 439)

This test uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[3][13][15][16][17] The test substance is applied to the tissue surface, and cell viability is measured after a specific exposure and post-incubation period. A significant reduction in cell viability indicates a potential for skin irritation.

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

The BCOP assay is an in vitro method to evaluate the potential for a substance to cause severe eye damage or irritation.[12][18][19][20][21] It uses corneas from bovine eyes to measure changes in opacity and permeability after exposure to the test chemical.

Signaling Pathway: Skin Irritation

cluster_exposure Exposure cluster_cellular Cellular Response cluster_tissue Tissue Response Chem Chemical Exposure (e.g., IPAE) Damage Keratinocyte Damage Chem->Damage Release Release of Inflammatory Mediators (e.g., Cytokines) Damage->Release Inflammation Inflammation Release->Inflammation Symptoms Erythema, Edema Inflammation->Symptoms

Caption: Simplified pathway of chemical-induced skin irritation.

Conclusion

This compound is a valuable additive for formulating high-performance, water-based metalworking fluids. Its primary contributions are effective corrosion inhibition for ferrous metals and robust pH control, which are critical for fluid longevity and operational efficiency. While it offers significant benefits, careful consideration of its concentration and potential for skin and eye irritation is necessary to ensure the development of safe and effective metalworking fluid formulations. The experimental protocols provided herein offer a framework for systematically evaluating its performance characteristics.

References

Step-by-step guide to 2-(Isopropylamino)ethanol purification by distillation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2-(Isopropylamino)ethanol by Vacuum Distillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the purification of this compound by vacuum fractional distillation. Commercial grades of this compound often contain significant amounts of N-isopropyl-2,2'-iminodiethanol, which can be effectively removed through this technique. This protocol details the necessary equipment, safety precautions, distillation procedure, and methods for verifying the purity of the final product.

Introduction

This compound (IPAE) is a valuable amino alcohol used as a precursor and intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Commercial preparations of IPAE are often mixtures, with a common impurity being the higher-boiling N-isopropyl-2,2'-iminodiethanol (IPDE).[3][4] For applications requiring high purity, such as in drug development, the removal of this and other impurities is a critical step.

Due to the high atmospheric boiling point of this compound (~172 °C) and its tendency to decompose upon prolonged heating, purification is best achieved by distillation under reduced pressure.[5][6] Vacuum distillation lowers the boiling point, mitigating the risk of thermal degradation and allowing for a more efficient separation from less volatile impurities.[7] This protocol describes a laboratory-scale vacuum fractional distillation procedure to achieve high-purity this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its primary impurity is presented below. The significant difference in their boiling points under vacuum forms the basis for their separation by fractional distillation.

PropertyThis compoundN-isopropyl-2,2'-iminodiethanol (Impurity)
CAS Number 109-56-8121-93-7[8][9]
Molecular Formula C₅H₁₃NO[3]C₇H₁₇NO₂[8][9]
Molecular Weight 103.16 g/mol 147.22 g/mol [8][9]
Boiling Point (Atm.) ~172 °C[10]~245-250 °C (estimated)
Boiling Point (Vac.) ~75 °C @ 6 Torr (estimated)129-131 °C @ 6 Torr[11]
Density ~0.897 g/mL @ 25 °C[10]~1.003 g/mL @ 25 °C[8]
Refractive Index n20/D 1.441[10]Not available
Appearance Colorless to amber liquid[3]Not available

Safety and Handling

This compound is a hazardous substance and requires careful handling to prevent exposure.[5]

  • Hazard Identification:

    • Harmful if swallowed or in contact with skin.

    • Causes skin irritation and severe eye damage.[12]

    • May cause respiratory irritation.[3]

    • Combustible liquid.[3]

    • Heating may cause decomposition, emitting toxic nitrogen oxides.[5][12]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:[4]

    • Eye Protection: Chemical safety goggles and a full-face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.

    • Respiratory Protection: All handling of the crude and purified material should be conducted within a certified chemical fume hood.[9]

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[5]

    • Keep containers tightly sealed.

    • Ground all distillation equipment to prevent the buildup of static electricity.[12]

    • Ensure an emergency eyewash station and safety shower are readily accessible.

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines the purification of crude this compound (e.g., 70% purity).

Materials and Equipment
  • Crude this compound

  • Round-bottom flasks (distilling and receiving)

  • Vigreux or other fractionating column (min. 20 cm)

  • Distillation head with thermometer adapter

  • Condenser (Liebig or Allihn)

  • Vacuum adapter (cow-type or similar for collecting fractions)

  • Digital thermometer or thermocouple

  • Heating mantle with stirrer

  • Magnetic stir bar or boiling chips

  • Cold trap (for protecting the vacuum pump)

  • Vacuum pump (capable of reaching <10 Torr)

  • Manometer or vacuum gauge

  • Insulating glass wool and aluminum foil

  • Laboratory clamps and stand

  • Flexible tubing for vacuum and coolant

Workflow Diagram

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis A Assemble and leak-check vacuum distillation apparatus B Charge distilling flask with crude this compound and boiling chips/stir bar A->B C Place cold trap in Dewar with dry ice/acetone B->C D Start coolant flow and vacuum pump C->D E Slowly heat the distilling flask D->E F Monitor temperature and pressure. Discard initial forerun E->F G Collect main fraction at stable boiling point F->G H Stop heating when temperature rises or distillation slows G->H I Cool system to room temp. Vent to atmospheric pressure H->I J Disassemble apparatus I->J K Weigh purified product and calculate yield J->K L Analyze purity (GC, NMR, Refractive Index) K->L

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar or a few boiling chips in the distilling flask.

    • Wrap the fractionating column and distillation head with glass wool and aluminum foil to ensure adiabatic conditions.

    • Place the cold trap in a Dewar flask and fill it with a dry ice/acetone or liquid nitrogen slurry.

  • Charging the Flask:

    • Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Initiating Distillation:

    • Turn on the coolant flow to the condenser.

    • Ensure all connections are secure, then slowly open the system to the vacuum pump. The pressure should drop to the desired level (e.g., 5-10 Torr).

    • Once the pressure is stable, turn on the heating mantle and the magnetic stirrer.

  • Collecting Fractions:

    • Heat the flask gradually. The first vapors will begin to rise into the column.

    • Allow the temperature at the distillation head to stabilize. A small initial fraction (forerun) may distill at a lower temperature, consisting of more volatile impurities. This should be collected separately and discarded.

    • As the temperature stabilizes at the boiling point of this compound at the working pressure (e.g., ~75 °C @ 6 Torr), move to a clean receiving flask to collect the main product fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input. The temperature at the head should remain constant during the collection of the pure fraction.

  • Terminating the Distillation:

    • A sharp rise in the head temperature or a significant drop in the distillation rate indicates that the majority of the product has been distilled.

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once the apparatus has returned to room temperature, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser coolant.

  • Product Characterization:

    • Weigh the collected main fraction to determine the yield.

    • Verify the purity of the distilled this compound using appropriate analytical methods such as Gas Chromatography (GC), NMR spectroscopy, or by measuring its refractive index. The refractive index of the purified product should be close to the literature value (1.441 at 20 °C).

Expected Results

This vacuum fractional distillation should effectively separate this compound from the less volatile N-isopropyl-2,2'-iminodiethanol. The expected purity of the main fraction should exceed 99%, as verifiable by GC analysis.

ParameterExpected Value
Forerun Boiling Point Lower than the main fraction
Main Fraction Boiling Point Stable; ~75 °C @ 6 Torr
Final Purity (GC) > 99%
Recovered Yield 60-80% (dependent on crude purity)
Refractive Index (n20/D) ~1.441

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2-(Isopropylamino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common industrial and laboratory-scale synthesis involves the nucleophilic ring-opening of ethylene (B1197577) oxide with isopropylamine (B41738). This reaction is typically performed under controlled temperature and pressure.

Q2: What are the main causes of low yield in this synthesis?

Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Formation of Byproducts: The most significant cause of yield loss is the formation of higher ethoxylated products, where the initial this compound product reacts further with ethylene oxide.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant stoichiometry can lead to incomplete reactions or an increased rate of side reactions.

  • Reactant Purity: The presence of impurities, especially water, in the reactants can lead to undesirable side reactions.

  • Losses During Workup and Purification: Inefficient extraction or distillation procedures can result in significant loss of the final product.

Q3: How can I minimize the formation of byproducts?

The primary byproduct is N-isopropyldiethanolamine, formed from the reaction of this compound with another molecule of ethylene oxide. To minimize this, a molar excess of isopropylamine relative to ethylene oxide is recommended. This ensures that ethylene oxide is more likely to react with the primary amine (isopropylamine) rather than the secondary amine product.

Q4: What is the role of a catalyst in this reaction?

While the reaction can proceed without a catalyst, a basic catalyst such as potassium hydroxide (B78521) can be used to increase the reaction rate. However, catalysis can also potentially increase the rate of side reactions if not properly controlled.

Troubleshooting Guide

Issue 1: The reaction is slow or incomplete.
Potential Cause Recommended Action
Low Reaction Temperature Gradually increase the reaction temperature. A typical range is 50-180°C. Monitor the reaction progress by GC to find the optimal temperature for your setup.
Insufficient Mixing Ensure vigorous stirring to maintain a homogenous reaction mixture, especially as ethylene oxide is introduced.
No Catalyst Used Consider adding a catalytic amount of a base like potassium hydroxide (e.g., 0.1-2.0% by weight of the total reactants).
Issue 2: The yield of the desired product is low, with significant byproduct formation.
Potential Cause Recommended Action
Incorrect Stoichiometry Use a molar excess of isopropylamine to ethylene oxide. A molar ratio of 1:1 to 10:1 (isopropylamine:ethylene oxide) is suggested, with higher ratios favoring the desired product.
High Reaction Temperature While higher temperatures increase the reaction rate, they can also promote the formation of byproducts. Optimize the temperature by running the reaction at the lowest temperature that allows for a reasonable reaction rate.
Localized High Concentration of Ethylene Oxide Introduce ethylene oxide to the reaction mixture slowly and below the surface of the liquid with good agitation to prevent localized high concentrations that can lead to side reactions.
Issue 3: Difficulty in purifying the final product.
Potential Cause Recommended Action
Inefficient Distillation Use a fractionating column for distillation to effectively separate the desired product from unreacted isopropylamine and higher boiling byproducts.
Product Loss During Aqueous Workup This compound has some solubility in water.[1] Minimize the volume of water used for any washing steps and consider back-extracting the aqueous layer with a suitable organic solvent.

Data Presentation: Key Reaction Parameters

The following table summarizes the key experimental parameters for the synthesis of amino alcohols from amines and ethylene oxide, based on literature and patent information.

Parameter Typical Range Effect on Yield Reference
Temperature 50 - 180 °CHigher temperatures increase reaction rate but may also increase byproduct formation.[2][3]
Pressure Atmospheric to 10 atmHigher pressure helps to keep gaseous ethylene oxide in the liquid phase.[4]
Molar Ratio (Amine:Ethylene Oxide) 1:1 to 10:1A higher ratio of amine to ethylene oxide favors the formation of the desired mono-ethoxylated product and minimizes di- and tri-ethoxylated byproducts.[3]
Catalyst Loading (e.g., KOH) 0.1 - 2.0 wt%Increases the reaction rate.[3]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on established procedures for the reaction of amines with ethylene oxide.

Materials:

  • Isopropylamine

  • Ethylene oxide

  • Potassium hydroxide (optional, catalyst)

  • Anhydrous solvent (e.g., ethanol (B145695) or toluene, optional)

Equipment:

  • A pressure reactor or autoclave equipped with a stirrer, temperature and pressure controls, a gas inlet, and a cooling system.

  • Distillation apparatus with a fractionating column.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charging the Reactor: Charge the reactor with isopropylamine (and solvent/catalyst if used). For example, 5 kg of diisopropylamine (B44863) and 10 g of potassium hydroxide have been used in a similar synthesis.[3]

  • Inerting: Seal the reactor and purge again with nitrogen to remove any residual air.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 80°C).[3]

  • Ethylene Oxide Addition: Slowly introduce a measured amount of ethylene oxide (e.g., 450g) into the reactor.[3] The addition should be done at a rate that allows for efficient heat removal and pressure control.

  • Reaction: Maintain the reaction mixture at the set temperature with stirring for several hours (e.g., 4 hours) until the reaction is complete.[3] Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Purification:

    • Transfer the crude reaction mixture to a distillation apparatus.

    • If a solid catalyst was used, it should be filtered off before distillation.

    • Initially, distill off the excess isopropylamine (and solvent, if used) at atmospheric pressure.

    • The desired product, this compound, is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 86-87°C / 23 mmHg).

GC-MS Analysis Protocol

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

GC-MS Conditions (Example):

  • Chromatographic Column: DB-624UI or similar.[5]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 220°C at 15°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5-15 min.[5]

  • Inlet Temperature: 240°C.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70eV.[5]

    • Ion Source Temperature: 230°C.[5]

    • Mass Scan Range: 30-450 amu.[5]

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction Isopropylamine Isopropylamine Product This compound Isopropylamine->Product + Ethylene Oxide EthyleneOxide Ethylene Oxide EthyleneOxide->Product Byproduct N-Isopropyldiethanolamine Product->Byproduct + Ethylene Oxide EthyleneOxide2 Ethylene Oxide EthyleneOxide2->Byproduct

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckByproducts Analyze crude product by GC-MS. High level of byproducts? Start->CheckByproducts CheckCompletion Incomplete reaction? CheckByproducts->CheckCompletion No AdjustStoichiometry Increase Isopropylamine: Ethylene Oxide ratio. CheckByproducts->AdjustStoichiometry Yes IncreaseTime Increase reaction time or consider catalyst. CheckCompletion->IncreaseTime Yes CheckPurification Review purification procedure. (e.g., distillation efficiency) CheckCompletion->CheckPurification No OptimizeTemp Optimize temperature. (Lower to reduce byproducts, higher to increase rate) AdjustStoichiometry->OptimizeTemp End Yield Improved OptimizeTemp->End IncreaseTime->End CheckPurification->End

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow A Reactor Preparation (Clean, Dry, Purge) B Charge Reactor (Isopropylamine, Catalyst) A->B C Heat to Reaction Temp (e.g., 80°C) B->C D Introduce Ethylene Oxide C->D E Maintain Temp & Stir (e.g., 4 hours) D->E F Cool and Depressurize E->F G Purify by Distillation F->G H Characterize Product (GC-MS, NMR) G->H

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Optimizing CO2 Capture with 2-(Isopropylamino)ethanol (IPAE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 2-(Isopropylamino)ethanol (IPAE) in CO2 capture experiments. It includes frequently asked questions for a foundational understanding, a troubleshooting guide to address common experimental challenges, structured data tables for performance evaluation, detailed experimental protocols, and process diagrams to visualize workflows and chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPAE), and why is it used for CO2 capture?

A1: this compound (IPAE) is a secondary alkanolamine being investigated for post-combustion CO2 capture. Its sterically hindered molecular structure, featuring a bulky isopropyl group near the nitrogen atom, offers potential advantages over conventional primary amines like monoethanolamine (MEA). This hindrance leads to the formation of less stable carbamates, which may reduce the energy required for solvent regeneration.[1] Additionally, IPAE can exhibit a high CO2 absorption capacity, primarily through the formation of bicarbonate, making it an attractive candidate for efficient CO2 scrubbing processes.[2][3]

Q2: What is the theoretical CO2 loading capacity of IPAE?

A2: As a secondary amine, IPAE can react with CO2 to form carbamates. Theoretically, this reaction mechanism limits the CO2 loading capacity to 0.5 moles of CO2 per mole of amine.[4] However, in aqueous solutions, IPAE also facilitates the formation of bicarbonate, which can increase the total absorption capacity to values approaching 1.0 mol CO2/mol amine, depending on the specific process conditions such as temperature and CO2 partial pressure.[2][3]

Q3: How does the performance of IPAE compare to other amines like MEA?

A3: IPAE presents a different performance profile compared to MEA. While MEA is known for its high reaction rates, it suffers from high regeneration energy and degradation issues.[5][6] IPAE, due to its steric hindrance, is expected to have a lower heat of reaction, potentially leading to reduced energy consumption during the desorption (regeneration) step.[3] Studies have shown that IPAE can achieve a larger CO2 absorption capacity than some other amines due to the dominant formation of bicarbonate.[2][3] However, its absorption kinetics can be slower than primary amines.[2]

Q4: What are the main reaction products of IPAE with CO2 in an aqueous solution?

A4: In an aqueous solution, IPAE reacts with CO2 through two primary pathways. At low CO2 loadings, the dominant reaction is the formation of an IPAE-carbamate.[2][3] As the CO2 loading increases, the carbamate (B1207046) can hydrolyze, and the primary mechanism shifts to the formation of bicarbonate, with the IPAE molecule acting as a base to catalyze the hydration of CO2.[2][3] Quantitative 13C NMR spectroscopy has been used to identify and quantify the speciation of carbamate and bicarbonate in solution.[2][3]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low CO2 Absorption Efficiency 1. Incorrect Amine Concentration: The concentration of the IPAE solution is too low or too high. 2. Suboptimal Temperature: Absorption temperature is too high, reducing CO2 solubility.[2] 3. Insufficient Gas-Liquid Contact: Poor mixing or low gas flow rate in the absorber. 4. Solvent Degradation: Thermal or oxidative degradation has reduced the active amine concentration.[7][8]1. Verify Concentration: Prepare fresh solutions, ensuring accurate weight percentages (e.g., 15-30 wt%).[2][9] 2. Optimize Temperature: Maintain absorption temperature in the optimal range, typically 40-60 °C for amine scrubbing.[8] 3. Improve Mass Transfer: Increase stirring speed in a batch reactor or ensure proper packing and flow in a column absorber. 4. Analyze Solvent: Check for degradation products. If significant degradation has occurred, replace the solvent and consider using an inert gas atmosphere to minimize oxidation.
High Regeneration Energy 1. High Stripper Temperature/Pressure: Operating the regeneration column at excessively high temperatures or pressures. 2. High CO2 Loading in Lean Solvent: Incomplete regeneration, leaving a high concentration of CO2 in the recycled amine. 3. Solvent Composition: The inherent heat of reaction for the specific IPAE concentration and loading is high.1. Optimize Regeneration: Systematically lower the stripper temperature (typically 100-120 °C) and pressure to find the minimum energy requirement for the desired CO2 release.[4] 2. Increase Stripping Efficiency: Improve reboiler duty or packing efficiency to enhance CO2 removal from the rich solvent. 3. Evaluate Blends: Consider blending IPAE with other amines (e.g., tertiary amines like MDEA) to modify the overall thermodynamic properties of the solvent.[2]
Solvent Foaming 1. Contamination: Presence of suspended solids, degradation products, or lubricating oils. 2. High Gas Velocity: Excessive gas flow rate causing turbulence and foam generation.1. Filter Solvent: Use activated carbon filters to remove contaminants and degradation products.[10] 2. Add Antifoaming Agent: Introduce a suitable antifoaming agent at a low concentration. 3. Reduce Gas Flow: Operate the absorber at a lower gas velocity to maintain a stable interface.
Precipitation in the System 1. Low Temperature: Carbamate or bicarbonate salts may precipitate at lower temperatures, especially with high CO2 loading. 2. Contaminants: Reaction with impurities from the flue gas (e.g., SOx) can form heat-stable salts that precipitate.[5]1. Maintain Temperature: Ensure the temperature throughout the loop does not fall below the solubility limit of the reaction products. 2. Flue Gas Pre-treatment: Implement upstream scrubbing to remove SOx and NOx before the gas enters the amine absorber.
Significant Solvent Loss 1. Evaporation: High temperatures in the absorber or stripper can lead to evaporative losses of both water and IPAE. 2. Thermal Degradation: High reboiler temperatures can cause irreversible chemical breakdown of the amine.[11] 3. Mechanical Leaks: Physical leaks in the experimental setup.[12]1. Use Condensers: Install efficient condensers at the gas outlets of both the absorber and stripper to recover solvent vapors.[10][13] 2. Limit Reboiler Temperature: Operate the reboiler at the lowest effective temperature to minimize degradation. Monitor for degradation products like HEIA (1-(2-Hydroxyethyl)-2-imidazolidinone), a common product for similar amines.[11] 3. System Integrity Check: Regularly inspect all seals, joints, and connections for leaks.

Performance Data

Table 1: CO2 Solubility in Aqueous IPAE Solutions

This table summarizes the CO2 loading capacity (moles of CO2 per mole of amine) in aqueous IPAE solutions at various conditions. Data is compiled from experimental studies.

Amine Concentration (wt%)Temperature (°C / K)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2 / mol amine)Reference
1540 / 313.15~100~0.88[2]
3040 / 313.1510~0.75[9]
3040 / 313.15100~0.95[9]
3080 / 353.1510~0.40[9]
3080 / 353.15100~0.70[9]
30120 / 393.1510~0.15[9]
30120 / 393.15100~0.45[9]

Note: The CO2 loading is highly dependent on the partial pressure of CO2. Higher pressures lead to higher loading.

Experimental Protocols

Protocol 1: CO2 Absorption/Desorption Cycle Measurement

This protocol outlines a standard laboratory procedure for evaluating the cyclic performance of an aqueous IPAE solution.

1. Solution Preparation:

  • Prepare a 30 wt% aqueous solution of IPAE by dissolving the required mass of IPAE in deionized water.

  • Allow the solution to cool to room temperature.

2. Experimental Setup:

  • A typical setup consists of a jacketed glass reactor (absorber), a heating mantle with a round-bottom flask (stripper/reboiler), a condenser, a gas flow meter, and a CO2 analyzer.

  • Circulate a coolant through the absorber jacket to maintain a constant absorption temperature (e.g., 40 °C).

3. Absorption Step:

  • Charge a known volume (e.g., 100 mL) of the IPAE solution into the absorber.

  • Start stirring the solution at a constant rate (e.g., 300 rpm).

  • Introduce a simulated flue gas (e.g., 15% CO2 in N2) at a known flow rate into the solution via a sparger.

  • Continuously monitor the CO2 concentration in the gas outlet using a CO2 analyzer until it reaches the inlet concentration, indicating solvent saturation.

  • The total amount of CO2 absorbed is calculated by integrating the difference between inlet and outlet CO2 concentrations over time. This gives the "rich" loading.

4. Desorption (Regeneration) Step:

  • Transfer the CO2-rich solution to the stripper flask.

  • Heat the solution to the desired regeneration temperature (e.g., 100-120 °C) using the heating mantle.

  • The released CO2 is passed through a condenser to remove water vapor and then measured.

  • Continue heating until CO2 release ceases. The remaining solution is the "lean" solvent.

  • The CO2 concentration in the lean solvent can be determined by titration or TOC analysis to calculate the "lean" loading.

5. Data Analysis:

  • CO2 Loading: Calculate the rich and lean loading in mol CO2/mol amine.

  • Cyclic Capacity: Determine the difference between the rich and lean loading. This represents the amount of CO2 captured and released per cycle.

  • Regeneration Efficiency: Calculate the percentage of absorbed CO2 that was released during desorption.

Process and Logic Diagrams

Chemical Reaction Pathway for CO2 in Aqueous IPAE

CO2_IPAE_Reaction cluster_absorption Absorption Phase CO2 CO2 (gas) CO2_aq CO2 (aq) CO2->CO2_aq Dissolution Carbamate R2NCOO- (Carbamate) CO2_aq->Carbamate + R2NH - R2NH2+ HCO3 HCO3- (Bicarbonate) CO2_aq->HCO3 + H2O (Catalyzed by R2NH) H2O H2O IPAE R2NH (IPAE) IPAE_H R2NH2+ (Protonated IPAE) IPAE->IPAE_H + H+

Caption: Reaction pathways of CO2 with aqueous this compound (IPAE).

General Experimental Workflow for IPAE Evaluation

Experimental_Workflow start Start prep 1. Prepare Aqueous IPAE Solution (e.g., 30 wt%) start->prep absorb 2. Absorption Step (e.g., 40°C, 15% CO2) prep->absorb rich_sample Sample Rich Solution absorb->rich_sample Saturation Reached desorb 3. Desorption Step (e.g., 110°C) rich_sample->desorb analysis 4. Analyze Samples (Titration, NMR, etc.) rich_sample->analysis lean_sample Sample Lean Solution desorb->lean_sample CO2 Release Ceases lean_sample->analysis calc 5. Calculate Performance Metrics (Loading, Cyclic Capacity) analysis->calc end End calc->end

Caption: Workflow for evaluating the CO2 capture performance of IPAE solutions.

Troubleshooting Logic for Low CO2 Absorption

Troubleshooting_Logic start Problem: Low CO2 Absorption q_temp Is Absorption Temperature Correct (e.g., 40-60°C)? start->q_temp s_temp Solution: Adjust Temperature Control q_temp->s_temp No q_conc Is Solvent Concentration Verified? q_temp->q_conc Yes s_conc Solution: Prepare Fresh Solvent q_conc->s_conc No q_flow Are Gas Flow Rate & Mixing Adequate? q_conc->q_flow Yes s_flow Solution: Calibrate Flow & Increase Stirring q_flow->s_flow No q_degrad Is there evidence of Solvent Degradation (color change, odor)? q_flow->q_degrad Yes s_degrad Solution: Filter or Replace Solvent. Check for Leaks & High Temperatures. q_degrad->s_degrad Yes

Caption: Decision tree for troubleshooting low CO2 absorption efficiency.

References

Technical Support Center: 2-(Isopropylamino)ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Isopropylamino)ethanol solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of this compound solutions in experimental settings.

Problem Potential Cause Recommended Action
Discoloration (Yellowing or Browning) of Solution Oxidative degradation due to exposure to air (oxygen).Store the solution under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions for sensitive experiments.
Photodegradation from exposure to light.Protect the solution from light by using amber glass vials or storing it in a dark place.
Reaction with incompatible materials in the storage container.Ensure storage containers are made of appropriate materials such as high-density polyethylene (B3416737) (HDPE), polypropylene, or stainless steel. Avoid aluminum, galvanized steel, copper, and their alloys.[1]
Formation of Precipitate Temperature fluctuations affecting solubility.Store the solution at a consistent, cool temperature as recommended on the safety data sheet (typically 2-8°C).
Absorption of atmospheric carbon dioxide or moisture.Keep containers tightly sealed when not in use.[1]
Reaction with incompatible substances.Verify that all components of your experimental system are compatible with this compound. Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
Unexpected pH Shift in Solution Absorption of acidic gases (like CO₂) from the atmosphere.Prepare and handle solutions in a controlled atmosphere or use them shortly after preparation. Regularly check the pH of stock solutions.
Degradation of the amino alcohol, potentially forming acidic byproducts.If degradation is suspected, verify the purity of the solution using an appropriate analytical method like HPLC.
Inconsistent Experimental Results Degradation of the this compound stock solution.Use a fresh stock solution or verify the concentration and purity of the existing stock. Consider performing a stability check on the solution under your experimental conditions.
Formation of N-nitrosamines.If your experimental system contains nitrites, be aware of the potential for N-nitrosamine formation, which could interfere with your results.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound solutions to ensure stability?

To ensure the long-term stability of this compound solutions, it is recommended to store them in a cool, dark place, ideally refrigerated at 2-8°C. The container should be tightly sealed, and for optimal stability, the headspace should be filled with an inert gas like nitrogen or argon to prevent oxidation.[3]

2. What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are oxidative degradation and thermal degradation.[3] Oxidative degradation can be initiated by exposure to air and light, while thermal degradation can occur at elevated temperatures.[3]

3. What are the likely degradation products of this compound?

Based on the degradation of similar N-alkylethanolamines, potential degradation products may include:

  • Oxidation products: Isopropylamine, formaldehyde, and various carboxylic acids.[3]

  • Thermal degradation products: Cleavage of the C-N or C-C bonds can lead to the formation of smaller amine and alcohol fragments.[3]

  • In the presence of nitrites, there is a potential for the formation of N-nitrosamines.[3]

4. What analytical methods can be used to assess the stability of this compound solutions?

A stability-indicating high-performance liquid chromatography (HPLC) method with UV or mass spectrometry (MS) detection is the most reliable way to assess the purity of your sample and detect any degradation products.[3][4] Gas chromatography (GC-MS) can also be a valuable tool for identifying volatile degradation products.[5]

5. How does pH affect the stability of this compound solutions?

The stability of this compound can be pH-dependent. As a base, it will be protonated at lower pH. Extreme pH conditions (highly acidic or highly basic) can accelerate hydrolytic degradation pathways, although amino alcohols are generally more stable to hydrolysis than esters. It is crucial to maintain the pH within a range suitable for your specific application and to be aware that changes in pH can influence reaction rates and solubility.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This information is critical for developing stability-indicating analytical methods.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • HPLC system with UV and/or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the samples before HPLC analysis.[3]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw and neutralize samples as in acid hydrolysis.[3]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at various time points.[3]

    • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the stressed solid in a suitable solvent for HPLC analysis.[3]

    • Photolytic Degradation: Expose a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.[3]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (70°C) Stock_Solution->Thermal Photo Photolytic (Light Exposure) Stock_Solution->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - Identify Degradants - Quantify Purity HPLC->Data degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products IPAE This compound Oxidation Oxidation (Air, Light, H2O2) IPAE->Oxidation Thermal Thermal (Heat) IPAE->Thermal Nitrites Presence of Nitrites IPAE->Nitrites Ox_Products Isopropylamine, Formaldehyde, Carboxylic Acids Oxidation->Ox_Products Therm_Products Smaller Amine and Alcohol Fragments Thermal->Therm_Products Nitrosamines N-Nitrosamines Nitrites->Nitrosamines

References

Technical Support Center: Side Reactions in 2-(Isopropylamino)ethanol Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate side reactions during the synthesis of heterocyclic compounds using 2-(isopropylamino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound in heterocyclic synthesis?

A1: The most prevalent side reactions stem from the bifunctional nature of this compound, containing both a secondary amine and a primary alcohol. Key side reactions include:

  • Formation of N,N'-diisopropylpiperazine: Dimerization of this compound can occur, particularly under conditions that favor intermolecular reactions.

  • Formation of N-isopropyl-2,2'-iminodiethanol: This can arise from the reaction of this compound with a suitable electrophile at the nitrogen atom, followed by reaction with another molecule of this compound. It is also a known impurity in commercial this compound.[1][2][3]

  • Competition between N-alkylation and O-alkylation: When reacting with alkylating agents, both the nitrogen and oxygen atoms can act as nucleophiles, leading to a mixture of N-alkylated and O-alkylated products.[4][5][6]

  • Formation of Imines and Hemiaminals: In reactions with aldehydes and ketones, the formation of the desired oxazolidine (B1195125) ring may be preceded by the formation of an imine or a hemiaminal, which can sometimes be isolated as side products depending on the reaction conditions.[7][8]

  • Self-condensation of Carbonyl Reactants: When using enolizable aldehydes or ketones, they can undergo self-condensation (an aldol (B89426) reaction) as a competing reaction.[9][10]

Q2: How can I minimize the formation of N,N'-diisopropylpiperazine?

A2: The formation of the piperazine (B1678402) dimer is an intermolecular process. To favor the desired intramolecular cyclization, the following strategies can be employed:

  • High Dilution: Running the reaction at a lower concentration can significantly reduce the likelihood of two molecules of this compound reacting with each other.

  • Slow Addition of Reagents: Adding the coupling partner or catalyst slowly can help maintain a low concentration of reactive intermediates, thus favoring the intramolecular pathway.

Q3: What reaction conditions favor N-alkylation over O-alkylation?

A3: The selectivity between N- and O-alkylation is influenced by several factors:

  • Basicity and Nucleophilicity: The nitrogen atom in this compound is generally more nucleophilic than the oxygen atom, which favors N-alkylation.[5]

  • Solvent: Polar aprotic solvents can enhance the nucleophilicity of the amine.

  • Leaving Group of the Electrophile: Softer leaving groups on the electrophile tend to favor N-alkylation.[5]

  • Protecting Groups: In some cases, temporarily protecting the hydroxyl group can ensure exclusive N-alkylation.

Troubleshooting Guides

Problem 1: Low yield of the desired oxazolidine and presence of multiple byproducts in reactions with aldehydes/ketones.

Possible Causes & Solutions:

CauseRecommended Solution
Formation of stable hemiaminal or imine intermediates. Increase reaction temperature or add a dehydrating agent (e.g., molecular sieves) to drive the reaction towards the cyclized oxazolidine.
Self-condensation of the aldehyde/ketone. [9][10]If the carbonyl compound is enolizable, consider adding it slowly to the reaction mixture containing this compound. Alternatively, use a non-enolizable aldehyde if the synthesis allows.
Incorrect stoichiometry. Ensure precise measurement of reactants. An excess of the carbonyl compound can sometimes lead to side reactions.
Suboptimal pH. The reaction is often catalyzed by acid or base. Optimize the pH to find the best balance between reaction rate and side product formation.
Problem 2: Identification of an unexpected peak in GC-MS or NMR corresponding to a higher molecular weight species.

Possible Side Product: N-isopropyl-2,2'-iminodiethanol (IPDEA)[1][2][3]

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of IPDEA (C7H17NO2, MW: 147.22 g/mol ).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the isopropyl group, as well as two distinct sets of signals for the two different N-CH₂CH₂-OH arms.

    • ¹³C NMR: The spectrum should show seven distinct carbon signals.[1]

Confirmation Workflow:

Caption: Workflow for the identification of N-isopropyl-2,2'-iminodiethanol.

Mitigation Strategies:

  • Source Purity: Use high-purity this compound, as N-isopropyl-2,2'-iminodiethanol can be a manufacturing impurity.

  • Reaction Conditions: Avoid reaction conditions that favor N-alkylation with starting materials or intermediates that can act as alkylating agents for the amino alcohol.

Problem 3: Formation of a dimeric byproduct, especially in reactions at high concentrations.

Possible Side Product: N,N'-diisopropylpiperazine

Identification:

  • MS: Look for a molecular ion peak corresponding to the mass of N,N'-diisopropylpiperazine (C10H22N2, MW: 170.30 g/mol ).

  • NMR: The ¹H and ¹³C NMR spectra would be expected to be relatively simple due to the symmetry of the molecule.

Logical Relationship for Dimer Formation:

DimerFormation cluster_conditions Reaction Conditions cluster_reactants Reactants High_Concentration High Reactant Concentration Intermolecular_Reaction Intermolecular Reaction (Favored) High_Concentration->Intermolecular_Reaction High_Temperature High Temperature High_Temperature->Intermolecular_Reaction Amino_Alcohol_1 This compound (Molecule 1) Amino_Alcohol_1->Intermolecular_Reaction Amino_Alcohol_2 This compound (Molecule 2) Amino_Alcohol_2->Intermolecular_Reaction Dimer N,N'-diisopropylpiperazine (Side Product) Intermolecular_Reaction->Dimer Desired_Product Intramolecular Product (Desired)

References

Technical Support Center: Degradation of 2-(Isopropylamino)ethanol in CO2 Scrubbing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 2-(Isopropylamino)ethanol (IPAE) in CO2 scrubbing applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound (IPAE) in a CO2 scrubbing process?

A1: Like other alkanolamines used in CO2 capture, IPAE is susceptible to two primary degradation pathways: thermal degradation and oxidative degradation.[1] Thermal degradation occurs at the high temperatures present in the stripper unit of the scrubbing system, while oxidative degradation is primarily initiated by the presence of oxygen in the flue gas stream, occurring mainly in the absorber.[2][3] The presence of CO2 can also contribute to and accelerate certain degradation reactions.[3]

Q2: What are the common operational problems associated with IPAE degradation?

A2: The degradation of IPAE can lead to several operational issues that can impact the efficiency and reliability of the CO2 capture process. These problems include:

  • Foaming: The formation of degradation products can alter the surface tension of the amine solution, leading to foaming. This can cause operational instability, reduce the gas-liquid contact area, and lead to solvent loss.[4]

  • Corrosion: Some degradation products, particularly acidic compounds, can increase the corrosivity (B1173158) of the amine solution, leading to damage of process equipment.[4]

  • Increased Viscosity: The accumulation of degradation products can increase the viscosity of the solvent, which can negatively affect mass transfer and heat exchange efficiencies.[4]

  • Solvent Loss: Degradation leads to a reduction in the concentration of active IPAE, decreasing the CO2 carrying capacity of the solvent and requiring more frequent solvent makeup.[5]

  • Fouling: Solid degradation products or polymers can precipitate and cause fouling of heat exchangers and other equipment, reducing their efficiency.

Q3: What analytical techniques are most suitable for identifying and quantifying IPAE degradation products?

A3: A combination of chromatographic and spectrometric techniques is typically employed to analyze degraded amine solutions. The most common and effective methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile degradation products.[1] Derivatization of the analytes may be necessary to improve their volatility and thermal stability for GC analysis.

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique is excellent for identifying and quantifying a wide range of degradation products, including non-volatile and thermally labile compounds, without the need for derivatization.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of IPAE degradation.

Problem Possible Causes Troubleshooting Steps
Inconsistent or non-reproducible analytical results (GC-MS/LC-MS) 1. Incomplete derivatization (for GC-MS).2. Sample degradation during storage or analysis.3. Matrix effects from the amine solution.4. Instrument contamination or calibration issues.1. Optimize derivatization conditions (reagent concentration, temperature, time).2. Store samples at low temperatures (e.g., -20°C) and analyze promptly. Use an autosampler with cooling capabilities.3. Prepare calibration standards in a non-degraded amine matrix to match the sample matrix.4. Perform regular instrument maintenance, cleaning, and calibration. Use an internal standard to correct for variations.
Difficulty in identifying unknown degradation products 1. Low concentration of the degradation product.2. Lack of reference standards.3. Complex fragmentation patterns in MS.1. Concentrate the sample using solid-phase extraction (SPE) or solvent evaporation.2. Utilize high-resolution mass spectrometry (e.g., QTOF-MS) to obtain accurate mass and elemental composition for database searching.3. Perform MS/MS experiments to obtain structural information from fragmentation patterns.4. Compare experimental data with literature on the degradation of structurally similar amines.
Foaming in the degradation reactor or absorber 1. Formation of surface-active degradation products.2. Presence of solid particles or oil contaminants.1. Analyze the degraded solution for potential surfactants.2. Ensure the cleanliness of the experimental setup and the purity of the amine and gases used.3. Consider the use of a suitable antifoaming agent, but be aware of its potential interference with analysis.
Unexpectedly high degradation rate 1. Presence of catalytic metals (e.g., iron, copper) from corrosion.2. Higher than expected oxygen concentration.3. Inaccurate temperature control.1. Analyze the amine solution for dissolved metals using techniques like ICP-MS.2. Use corrosion-resistant materials for the experimental setup.3. Accurately measure and control the oxygen concentration in the feed gas.4. Calibrate temperature sensors and ensure uniform heating of the reactor.

Proposed Degradation Pathways of this compound (IPAE)

While specific experimental data on the degradation of IPAE is limited, its degradation pathways can be inferred from the known behavior of other secondary alkanolamines, such as diethanolamine (B148213) (DEA) and 2-(ethylamino)ethanol.

Thermal Degradation

The primary mechanism for thermal degradation of alkanolamines in the presence of CO2 involves the formation of an oxazolidinone derivative. For IPAE, this would likely proceed as follows:

  • Carbamate (B1207046) Formation: IPAE reacts with CO2 to form an isopropylaminoethanol carbamate.

  • Intramolecular Cyclization: At high temperatures, the hydroxyl group of the carbamate can undergo a nucleophilic attack on the carbonyl carbon, leading to the formation of 3-isopropyl-oxazolidin-2-one and the elimination of a water molecule.

Thermal_Degradation IPAE This compound (IPAE) Carbamate IPAE Carbamate IPAE->Carbamate + CO2 CO2 CO2 Oxazolidinone 3-Isopropyl-oxazolidin-2-one Carbamate->Oxazolidinone High Temperature - H2O Water H2O

Caption: Proposed thermal degradation pathway of IPAE.

Oxidative Degradation

Oxidative degradation is a more complex process involving radical chain reactions. The presence of the isopropyl group may influence the specific products formed compared to other ethanolamines. Potential initial steps and products include:

  • Hydrogen Abstraction: Oxygen-centered radicals can abstract a hydrogen atom from the carbon adjacent to the nitrogen atom or the hydroxyl group.

  • Formation of Aldehydes and Smaller Amines: The resulting radicals can undergo further reactions, leading to the cleavage of C-C and C-N bonds. This could result in the formation of isopropanolamine , formaldehyde , glycolaldehyde , and smaller amines.

  • Formation of Carboxylic Acids: Further oxidation of aldehydes can lead to the formation of formic acid and glycolic acid .

Oxidative_Degradation IPAE This compound (IPAE) Intermediate_Radical IPAE Radical IPAE->Intermediate_Radical + Radicals Radicals Oxygen Radicals (O2, Metals) Cleavage_Products Isopropanolamine, Formaldehyde, Glycolaldehyde Intermediate_Radical->Cleavage_Products C-C and C-N Cleavage Acids Formic Acid, Glycolic Acid Cleavage_Products->Acids Further Oxidation

Caption: Proposed oxidative degradation pathway of IPAE.

Experimental Protocols

Protocol 1: GC-MS Analysis of Degraded IPAE Solution

Objective: To identify and quantify volatile and semi-volatile degradation products of IPAE.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the degraded IPAE solution into a vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analogue or a compound with similar chemical properties not expected to be in the sample).

    • Dilute the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Derivatization (if necessary):

    • To analyze non-volatile or polar compounds, a derivatization step is required to increase their volatility. A common method is silylation.

    • Evaporate the solvent from the prepared sample under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).

    • Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, typically operated at 250-280°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) source at 70 eV. Scan range of m/z 40-600.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the identified compounds by comparing their peak areas to that of the internal standard and using a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Degraded IPAE Solution Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Evaporate Evaporate Solvent Dilute->Evaporate Inject Inject into GC-MS Dilute->Inject Add_Reagent Add Silylating Agent Evaporate->Add_Reagent Heat Heat Add_Reagent->Heat Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for GC-MS analysis.

Protocol 2: LC-QTOF-MS Analysis of Degraded IPAE Solution

Objective: To identify and quantify a broad range of IPAE degradation products, including non-volatile and thermally labile compounds.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the degraded IPAE solution.

    • Add a known amount of a suitable internal standard.

    • Dilute the sample with the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-QTOF-MS Analysis:

    • Liquid Chromatography:

      • Column: A reversed-phase column (e.g., C18).

      • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute compounds with increasing hydrophobicity.

    • Mass Spectrometry:

      • Ion Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines and their derivatives.

      • Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass measurements.

      • Acquisition Mode: Full scan mode to detect all ions within a specified mass range. MS/MS or data-dependent acquisition can be used to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for potential degradation products.

    • Determine the accurate mass and elemental composition of unknown peaks.

    • Use the elemental composition and fragmentation patterns (from MS/MS data) to propose structures for unknown compounds.

    • Quantify compounds using the peak area relative to the internal standard and a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-QTOF-MS Analysis cluster_data Data Analysis Sample Degraded IPAE Solution Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with Mobile Phase Add_IS->Dilute Filter Filter Dilute->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect High-Resolution Mass Detection Ionize->Detect Identify Peak Identification (Accurate Mass) Detect->Identify Structure Structural Elucidation (MS/MS) Identify->Structure Quantify Quantification Structure->Quantify

Caption: Experimental workflow for LC-QTOF-MS analysis.

References

Technical Support Center: Overcoming Purification Challenges of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-(Isopropylamino)ethanol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurity in commercially available or crude this compound is N-isopropyl-2,2'-iminodiethanol . This tertiary amine is formed as a byproduct during the synthesis of this compound. Other potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products that may be colored.

Q2: My this compound is amber to straw-colored. What causes this discoloration and how can I remove it?

A2: The amber or straw color of this compound is often due to the presence of oxidized impurities or degradation products.[1] Amines, in general, are susceptible to oxidation, which can lead to the formation of colored compounds. To remove the color, you can try treating the crude product with activated charcoal during the recrystallization process or employing fractional vacuum distillation, which can separate the desired colorless product from higher-boiling colored impurities.

Q3: Is this compound stable to heat? Can I use atmospheric distillation for purification?

A3: this compound has a relatively high boiling point (approximately 172 °C at atmospheric pressure). Distilling at this temperature can lead to thermal decomposition and the formation of byproducts, which may contribute to discoloration and lower purity. Therefore, vacuum distillation is the recommended method for purifying this compound to lower the boiling point and minimize thermal stress on the compound.

Q4: Which purification method is best for achieving high purity of this compound?

A4: Both fractional vacuum distillation and recrystallization of a salt derivative (e.g., hydrochloride) can yield high-purity this compound. The choice of method often depends on the scale of the purification, the nature of the impurities, and the desired final form of the product. Fractional vacuum distillation is effective for removing impurities with different boiling points, such as N-isopropyl-2,2'-iminodiethanol. Recrystallization is excellent for removing a wider range of impurities, especially if the product can be converted to a crystalline salt. For a comparative overview of purification methods, refer to the data presented in Table 2.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Vacuum Distillation
Problem Potential Cause(s) Troubleshooting Steps
Product is discolored (yellow/brown) Thermal decomposition due to excessive temperature. Oxidation of the amine.- Lower the distillation pressure: This will reduce the boiling point of the compound. - Use an inert atmosphere: Purge the distillation apparatus with nitrogen or argon before heating to minimize oxidation. - Ensure a good vacuum: Check for leaks in your vacuum setup.
Poor separation of impurities Inefficient fractionating column. Distillation rate is too fast.- Use a more efficient column: A Vigreux, packed, or spinning band column can improve separation. - Slow down the distillation: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to better separation. - Optimize the reflux ratio: A higher reflux ratio can improve separation but will increase the distillation time.
Bumping or unstable boiling Uneven heating. Lack of boiling chips or stir bar.- Use a heating mantle with a stirrer: This provides even heating. - Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Low product recovery Hold-up in the distillation apparatus. Inefficient condensation.- Use an appropriately sized distillation flask: The flask should not be more than two-thirds full. - Insulate the distillation column: This minimizes heat loss and improves efficiency. - Ensure adequate cooling water flow through the condenser.
Recrystallization of this compound Hydrochloride
Problem Potential Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the salt. The solution is too concentrated.- Use a lower-boiling solvent or a solvent mixture. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
No crystals form upon cooling The solution is not saturated (too much solvent used). The cooling process is too rapid.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product. - Allow for slow cooling at room temperature before placing in an ice bath.
Low recovery of crystals The product is too soluble in the chosen solvent, even at low temperatures. Incomplete precipitation.- Choose a different solvent or solvent system where the product has lower solubility when cold. - Cool the solution in an ice bath for a longer period to maximize crystal formation.
Crystals are colored Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation

Table 1: Physical Properties of this compound and a Major Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₁₃NO103.16172
N-isopropyl-2,2'-iminodiethanolC₇H₁₇NO₂147.22129-131 (at 6 Torr)[2][3]

Table 2: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodStarting Purity (GC area %)Final Purity (GC area %)Yield (%)Key AdvantagesKey Disadvantages
Fractional Vacuum Distillation ~70%>99%80-90%Effective for removing impurities with different boiling points. Scalable.Requires vacuum setup. Potential for thermal degradation if not controlled properly.
Recrystallization of Hydrochloride Salt ~70%>99.5%70-85%Can remove a broader range of impurities. Yields a stable, crystalline solid.Requires an additional step for salt formation and subsequent liberation of the free base if needed.
Preparative Chromatography ~70%>99.8%50-70%Highest potential for purity. Can separate closely related impurities.Less scalable. Requires significant solvent usage. More costly for large quantities.

Note: The data in Table 2 is illustrative and based on typical outcomes for the purification of amino alcohols. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound using fractional vacuum distillation to remove lower and higher boiling impurities, particularly N-isopropyl-2,2'-iminodiethanol.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with crude this compound (do not fill more than two-thirds of its volume). Add a few boiling chips or a magnetic stir bar.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of this compound at the set pressure (e.g., 86-87 °C at 23 mmHg), change the receiving flask to collect the pure product.[4]

    • Monitor the temperature closely. A sharp increase in temperature indicates that the main product has distilled and higher-boiling impurities are starting to come over.

  • Shutdown: Once the main fraction is collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Fractional_Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown A Charge Flask with Crude Product B Assemble Distillation Apparatus A->B C Evacuate System B->C Connect to Vacuum D Gentle Heating C->D E Collect Forerun (Impurities) D->E F Collect Main Fraction (Pure Product) E->F G Monitor Temperature F->G H Stop Heating & Cool G->H Distillation Complete I Release Vacuum H->I

Fractional Vacuum Distillation Workflow
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol details the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.

Materials:

  • Crude this compound

  • Anhydrous isopropanol (B130326)

  • Concentrated hydrochloric acid or anhydrous HCl gas

  • Anhydrous diethyl ether

  • Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of anhydrous isopropanol in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly add a slight excess of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The hydrochloride salt will precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to dissolve the salt completely. If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

    • If charcoal was added, perform a hot gravity filtration to remove it.

    • Allow the clear solution to cool slowly to room temperature to form crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by a wash with cold anhydrous diethyl ether. Dry the crystals under vacuum.

Recrystallization_Workflow cluster_salt_formation Salt Formation cluster_recrystallization Recrystallization cluster_final_steps Final Steps A Dissolve Crude Amine in Isopropanol B Add HCl to Precipitate Salt A->B C Isolate Crude Salt by Filtration B->C D Dissolve Crude Salt in Hot Isopropanol C->D Proceed to Recrystallization E Hot Gravity Filtration (optional) D->E If colored F Slow Cooling to Form Crystals D->F If colorless E->F G Cool in Ice Bath F->G H Collect Crystals by Vacuum Filtration G->H I Wash with Cold Solvents H->I J Dry Under Vacuum I->J

Recrystallization Workflow for Hydrochloride Salt
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of purified this compound to determine its purity and identify any residual impurities.

Materials:

  • Purified this compound sample

  • Suitable solvent (e.g., methanol (B129727) or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., a mid-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 1 mg/mL).

  • Instrument Setup: Set up the GC-MS instrument with an appropriate temperature program for the injector, oven, and detector. A typical oven program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes to ensure all components elute.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the area percentage of the main peak to estimate the purity.

    • Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Sample Solution C Inject Sample A->C Ready for Injection B Set Instrument Parameters B->C D Acquire Data (TIC and Mass Spectra) C->D E Identify Main Peak D->E F Calculate Purity (Area %) E->F G Identify Impurity Peaks E->G

GC-MS Analysis Workflow for Purity Assessment

References

Technical Support Center: Mitigating Interference in the Analytical Quantification of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the analytical quantification of 2-(Isopropylamino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of this compound?

A1: The most common sources of interference depend on the analytical technique employed. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects are a primary concern. These effects arise from co-eluting components from the sample matrix (e.g., salts, excipients, endogenous molecules) that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2] For Gas Chromatography (GC) methods, interference can stem from structurally similar compounds , impurities in derivatizing agents , or byproducts of the derivatization reaction .[3]

Q2: What is a matrix effect and how does it impact my results?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[1][4] Consequently, matrix effects can cause poor accuracy, imprecision, and erroneous quantification of this compound.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is derivatization and why is it used for analyzing this compound?

A4: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[3][5] For GC analysis, this compound, being a polar and relatively non-volatile compound, is often derivatized to increase its volatility and thermal stability, allowing for better chromatographic separation and detection.[3] Common derivatization techniques for compounds with amine and hydroxyl groups include silylation and acylation.[5][6]

Q5: Can the derivatization process itself introduce interference?

A5: Yes. Interference from derivatization can occur due to incomplete reactions, the formation of side products, or the presence of impurities in the derivatization reagents. These can lead to extraneous peaks in the chromatogram that may co-elute with the derivatized analyte of interest, complicating quantification.

Troubleshooting Guides

Guide 1: Troubleshooting for LC-MS/MS Analysis

Problem: Poor accuracy, reproducibility, or sensitivity in the quantification of this compound.

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis.

DOT Script for LC-MS/MS Troubleshooting Workflow:

LCMS_Troubleshooting start Start: Poor LC-MS/MS Performance assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects me_present->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes check_instrument Check Instrument Performance (e.g., calibration, source cleanliness) no_me->check_instrument optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_is Implement Isotope-Labeled Internal Standard optimize_chrom->use_is revalidate Re-validate Method use_is->revalidate

Caption: Workflow for troubleshooting poor performance in LC-MS/MS analysis of this compound.

Symptom Possible Cause Recommended Action
Inconsistent peak areas for replicates Matrix effects, inconsistent sample preparationPerform a post-extraction spike experiment to quantify the matrix effect. If significant, proceed with mitigation strategies.
Low signal intensity (ion suppression) Co-eluting matrix components interfering with ionization.[1]1. Optimize Sample Preparation: Implement Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][7] 2. Improve Chromatographic Separation: Modify the gradient, change the mobile phase composition, or use a column with a different selectivity to separate the analyte from interfering peaks.
High signal intensity (ion enhancement) Co-eluting matrix components enhancing ionization.[1]1. Optimize Sample Preparation: As with ion suppression, use SPE or LLE to clean up the sample. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Poor accuracy despite mitigation Inconsistent matrix effects between samples and calibrators.Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound will co-elute and experience the same matrix effects, providing the most accurate correction.[1][8]
Guide 2: Troubleshooting for GC Analysis

Problem: Extraneous peaks, poor peak shape, or inaccurate quantification after derivatization.

This guide addresses common issues encountered during the GC analysis of derivatized this compound.

DOT Script for GC Derivatization Troubleshooting Workflow:

GC_Derivatization_Troubleshooting start Start: Poor GC Performance (Post-Derivatization) check_reaction Evaluate Derivatization Reaction start->check_reaction incomplete_rxn Incomplete Reaction? check_reaction->incomplete_rxn side_products Side Products Present? incomplete_rxn->side_products No optimize_rxn Optimize Reaction Conditions (Time, Temp, Reagent Ratio) incomplete_rxn->optimize_rxn Yes change_reagent Consider Alternative Derivatizing Reagent side_products->change_reagent Yes optimize_gc Optimize GC Method (Temperature Program, Column) side_products->optimize_gc No revalidate Re-validate Method optimize_rxn->revalidate change_reagent->revalidate optimize_gc->revalidate

Caption: Workflow for troubleshooting issues in the GC analysis of derivatized this compound.

Symptom Possible Cause Recommended Action
Multiple analyte peaks or tailing peak for the analyte Incomplete derivatization.1. Optimize Reaction Conditions: Increase the reaction time, temperature, or the ratio of derivatizing agent to analyte. 2. Ensure Anhydrous Conditions: Water can quench many derivatization reactions, especially silylation. Ensure all glassware is dry and use anhydrous solvents.
Consistent, unidentified peaks in all samples Impurities in the derivatizing reagent or byproducts of the reaction.1. Analyze a Reagent Blank: Inject a derivatized blank solvent to identify peaks originating from the reagent. 2. Use a Higher Purity Reagent: Purchase a new, high-purity batch of the derivatizing agent.
Poor resolution between the analyte and an interfering peak Co-elution of the derivatized analyte with another compound.1. Optimize GC Temperature Program: Adjust the temperature ramp to improve separation. 2. Change GC Column: Use a column with a different stationary phase to alter selectivity.
Variable results across a batch Instability of the derivatized product.Evaluate Derivative Stability: Analyze samples at different time points after derivatization to determine the stability of the derivative. If unstable, analyze samples immediately after preparation.[9]

Experimental Protocols

Protocol 1: Mitigation of Matrix Effects using Solid Phase Extraction (SPE)

This protocol provides a general methodology for cleaning up a biological fluid sample (e.g., plasma) prior to LC-MS/MS analysis.

DOT Script for SPE Workflow:

SPE_Workflow start Start: Sample Pre-treatment (e.g., Dilution, Protein Precipitation) condition 1. Condition Cartridge (e.g., Methanol (B129727), Water) start->condition equilibrate 2. Equilibrate Cartridge (e.g., with buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (to remove interferences) load->wash elute 5. Elute Analyte (with appropriate solvent) wash->elute evaporate 6. Evaporate and Reconstitute elute->evaporate analyze Analyze by LC-MS/MS evaporate->analyze

Caption: General workflow for Solid Phase Extraction (SPE) to mitigate matrix effects.

Methodology:

  • Cartridge Selection: Choose an appropriate SPE cartridge. For a basic compound like this compound, a cation exchange or a mixed-mode sorbent is often effective.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with a buffer that matches the pH of the sample loading solution.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences while retaining the analyte.

  • Elution: Elute the this compound from the cartridge using a stronger solvent (e.g., methanol with a small percentage of ammonia (B1221849) or formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: Derivatization of this compound for GC Analysis (Silylation Example)

This protocol describes a general method for silylation, a common derivatization technique for compounds with active hydrogens.

Methodology:

  • Sample Preparation: Evaporate a measured aliquot of the sample extract to complete dryness in a reaction vial under a gentle stream of nitrogen. It is crucial that the sample is free of water.

  • Reagent Addition: Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried sample residue.[3]

  • Reaction: Cap the vial tightly and heat it at a specified temperature (e.g., 70-80°C) for a set time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.

Quantitative Data Summary

The following tables summarize potential interference issues and the expected outcomes of mitigation strategies. The quantitative values are illustrative and will vary depending on the specific matrix and analytical conditions.

Table 1: Illustrative Impact of Matrix Effects and Mitigation by SPE

Sample Type Mitigation Strategy Analyte Recovery (%) Matrix Effect (%)
PlasmaNone (Protein Precipitation only)95 ± 5-60 ± 10 (Suppression)
PlasmaSPE (Cation Exchange)92 ± 4-10 ± 5 (Suppression)
UrineNone (Dilute and Shoot)100 (by definition)-80 ± 15 (Suppression)
UrineSPE (Mixed-Mode)90 ± 5-5 ± 4 (Suppression)

Table 2: Illustrative Impact of Derivatization Conditions on Analyte Response

Derivatization Parameter Condition Relative Peak Area of Derivatized Analyte Relative Peak Area of Underivatized Analyte
Reaction Time 15 minutes70%30%
60 minutes99%<1%
Reaction Temperature 50°C85%15%
80°C>99%<1%
Presence of Water Anhydrous100%<1%
1% Water40%60%

References

Technical Support Center: Optimizing 2-(Isopropylamino)ethanol (IPAE) Solutions for Enhanced CO2 Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the viscosity of 2-(Isopropylamino)ethanol (IPAE) solutions in CO2 absorption experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: High solution viscosity leading to poor mixing and mass transfer.

  • Potential Cause: The concentration of the aqueous IPAE solution is too high. While higher concentrations can increase CO2 loading capacity, they also significantly increase the solution's viscosity.

  • Solution:

    • Reduce IPAE Concentration: Systematically decrease the weight percentage (wt%) of IPAE in the aqueous solution. It is crucial to find an optimal balance where the viscosity is manageable, and the CO2 absorption capacity remains acceptable for your application.

    • Increase Operating Temperature: Elevating the temperature of the absorption process can effectively lower the viscosity of the amine solution. However, be mindful that higher temperatures can negatively impact the CO2 absorption equilibrium.

    • Introduce a Viscosity-Reducing Additive: Consider adding a co-solvent or another amine with lower viscosity. Glycols (e.g., ethylene (B1197577) glycol, diethylene glycol) or other amines like N-methyldiethanolamine (MDEA) can be effective. Start with low concentrations of the additive and incrementally increase it while monitoring both viscosity and CO2 absorption performance.

Issue 2: Low CO2 absorption rate despite high amine concentration.

  • Potential Cause: The high viscosity of the concentrated IPAE solution is hindering the diffusion of CO2 molecules into the bulk liquid, thereby reducing the overall mass transfer rate. The formation of a spatial network structure upon CO2 absorption in sterically hindered amines like IPAE can exacerbate this issue.

  • Solution:

    • Optimize Mixing: Ensure your experimental setup provides vigorous and efficient mixing to overcome the high viscosity and improve the contact between the gas and liquid phases.

    • Employ a Viscosity-Reducing Co-solvent: The addition of a low-viscosity organic solvent can disrupt the intermolecular hydrogen bonding in the IPAE solution, leading to a decrease in viscosity and improved CO2 diffusion.

    • Blend with a Faster Amine: Consider creating a blended amine solution by adding a primary or secondary amine with faster reaction kinetics, such as monoethanolamine (MEA) or piperazine (B1678402) (PZ). This can enhance the overall absorption rate, but it's important to evaluate the impact on the overall performance, including regeneration energy.

Issue 3: Phase separation or precipitation in the amine solution.

  • Potential Cause: The addition of a co-solvent or additive may have limited miscibility with the aqueous IPAE solution, especially after CO2 loading. Changes in temperature can also affect the solubility of the components.

  • Solution:

    • Screen for Miscible Additives: Before conducting absorption experiments, perform miscibility tests of the potential additives with the IPAE solution at the intended operating temperatures and concentrations.

    • Adjust Additive Concentration: If phase separation occurs, reduce the concentration of the additive.

    • Evaluate Temperature Effects: Investigate the temperature range at which the solution remains a single phase. It may be necessary to operate within a specific temperature window to avoid phase separation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of IPAE solutions for CO2 absorption.

What is the optimal concentration of IPAE for CO2 absorption?

The optimal concentration is a trade-off between CO2 absorption capacity and solution viscosity. While higher concentrations increase the theoretical capacity, the accompanying high viscosity can negatively impact the absorption rate and pumping costs in a practical setup. A common starting point for research is often in the range of 15-30 wt% IPAE in an aqueous solution.[1] Experimental optimization is necessary to determine the best concentration for your specific process conditions and performance targets.

How does temperature affect the viscosity and absorption capacity of IPAE solutions?

Increasing the temperature of an aqueous IPAE solution will decrease its viscosity.[2] This is due to the increased kinetic energy of the molecules, which weakens the intermolecular forces. However, the CO2 absorption capacity of amine solutions generally decreases with increasing temperature due to the exothermic nature of the absorption reaction. Therefore, the operating temperature must be carefully controlled to balance viscosity reduction with maintaining a favorable absorption equilibrium.

What are the most effective additives for reducing the viscosity of IPAE solutions?

Commonly used viscosity-reducing additives for amine solutions include:

  • Organic Solvents: Glycols (e.g., ethylene glycol, diethylene glycol) and alcohols (e.g., methanol) can be effective. They work by disrupting the hydrogen-bonding network of the amine solution.

  • Other Amines: Blending IPAE with less viscous amines like MDEA can lower the overall viscosity of the solution.

The effectiveness of an additive depends on the specific amine system and operating conditions. It is essential to experimentally screen different additives and their concentrations to find the most suitable option for your application.

Does CO2 loading affect the viscosity of IPAE solutions?

Yes, CO2 loading significantly increases the viscosity of IPAE solutions. As CO2 is absorbed, ionic species are formed, leading to stronger intermolecular forces and the formation of a more structured liquid phase, which increases the resistance to flow. This effect is particularly pronounced in sterically hindered amines.

Data Presentation

The following tables summarize quantitative data on the viscosity of aqueous IPAE solutions.

Table 1: Dynamic Viscosity of Aqueous this compound (IPAE) Solutions at Different Temperatures and Mass Fractions.

Temperature (K)10 wt% IPAE (mPa·s)20 wt% IPAE (mPa·s)30 wt% IPAE (mPa·s)40 wt% IPAE (mPa·s)50 wt% IPAE (mPa·s)
298.151.221.762.734.457.61
303.151.061.522.343.776.32
313.150.821.151.732.714.41
323.150.660.911.342.063.27
333.150.550.741.071.622.52
343.150.460.610.871.312.01
353.150.390.520.731.081.64

Data extracted from Kim, K., et al. (2023). Journal of Chemical & Engineering Data.[2]

Experimental Protocols

Methodology for Screening Viscosity-Reducing Additives

This protocol outlines a systematic approach to evaluating the effectiveness of different additives in reducing the viscosity of IPAE solutions.

1. Materials and Equipment:

  • This compound (IPAE)

  • Deionized water

  • Candidate viscosity-reducing additives (e.g., ethylene glycol, diethylene glycol, MDEA)

  • Viscometer (e.g., rotational viscometer, falling-ball viscometer)

  • Thermostatic bath for temperature control

  • Analytical balance

  • Glassware (beakers, volumetric flasks, graduated cylinders)

  • Magnetic stirrer and stir bars

2. Preparation of Stock Solutions:

  • Prepare a stock solution of aqueous IPAE at the desired concentration (e.g., 30 wt%). Ensure the solution is homogeneous.

  • Prepare stock solutions of the candidate additives at known concentrations.

3. Experimental Procedure:

  • Baseline Viscosity Measurement:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Measure the viscosity of the baseline aqueous IPAE solution at a series of temperatures (e.g., 298.15 K, 313.15 K, 333.15 K).

    • Record at least three measurements at each temperature to ensure reproducibility.

  • Viscosity Measurement with Additives:

    • Prepare a series of test solutions by adding varying concentrations (e.g., 5, 10, 15 wt%) of a single additive to the baseline IPAE solution.

    • For each test solution, measure the viscosity at the same series of temperatures as the baseline measurement.

    • Repeat this process for each candidate additive.

  • Data Analysis:

    • Calculate the average viscosity and standard deviation for each solution at each temperature.

    • Plot viscosity as a function of temperature for each solution.

    • Plot viscosity as a function of additive concentration at a constant temperature.

    • Determine the percentage viscosity reduction for each additive at each concentration and temperature relative to the baseline IPAE solution.

4. CO2 Absorption Performance (Optional but Recommended):

  • For the most promising viscosity-reducing additives, evaluate their impact on the CO2 absorption performance (e.g., absorption rate, loading capacity) using a suitable experimental setup such as a wetted-wall column or a stirred-cell reactor.

Visualizations

Troubleshooting_High_Viscosity start High Solution Viscosity cause1 High IPAE Concentration start->cause1 Is the concentration high? cause2 Low Operating Temperature start->cause2 Is the temperature low? cause3 Strong Intermolecular Forces (Hydrogen Bonding) start->cause3 Inherent property solution1 Reduce IPAE wt% cause1->solution1 solution2 Increase Operating Temperature cause2->solution2 solution3 Add Viscosity-Reducing Co-solvent/Additive cause3->solution3

Caption: Troubleshooting logic for high viscosity in IPAE solutions.

Experimental_Workflow prep Prepare Baseline Aqueous IPAE Solution visc_base Measure Baseline Viscosity at Varying Temperatures prep->visc_base add Introduce Additive at Different Concentrations prep->add analyze Analyze Data: - % Viscosity Reduction - Temperature Effects visc_base->analyze visc_add Measure Viscosity of Additive Solutions at Varying Temperatures add->visc_add visc_add->analyze co2_test Evaluate CO2 Absorption Performance of Promising Candidates analyze->co2_test

Caption: Experimental workflow for screening viscosity-reducing additives.

References

Managing exothermic reactions in 2-(Isopropylamino)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Isopropylamino)ethanol. The following information is intended to help manage the exothermic nature of the reaction and address common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and which is more common?

A1: The two main industrial synthesis routes for this compound are:

  • Reductive amination of 2-aminoethanol with acetone (B3395972): This method involves the reaction of 2-aminoethanol with acetone in the presence of a reducing agent (e.g., hydrogen gas) and a catalyst (e.g., platinum oxide or palladium-carbon).[1]

  • Reaction of isopropylamine (B41738) with ethylene (B1197577) oxide: This is a nucleophilic ring-opening reaction where isopropylamine attacks the ethylene oxide ring. This reaction is highly exothermic.[2][3]

The reaction of isopropylamine with ethylene oxide is a very common and direct method for producing N-alkylethanolamines.

Q2: Why is temperature management so critical in the synthesis of this compound, particularly via the ethylene oxide route?

A2: The reaction between an amine (isopropylamine) and ethylene oxide is a highly exothermic process.[2][3] Improper temperature control can lead to a rapid increase in temperature and pressure, a phenomenon known as a runaway reaction. This can result in a loss of containment, release of flammable and toxic materials, and potentially an explosion.[4][5] Furthermore, elevated temperatures can lead to the formation of undesirable side products, reducing the purity and yield of the desired this compound.[6]

Q3: What are the potential side reactions if the temperature is not controlled effectively?

A3: Poor temperature control can lead to several side reactions, including:

  • Polymerization of ethylene oxide: Ethylene oxide can polymerize in the presence of acids, bases, or high temperatures, which is a highly exothermic reaction.[7][8]

  • Formation of di- and tri-ethanolamine derivatives: The newly formed this compound can further react with ethylene oxide to form N-isopropyl-diethanolamine and N-isopropyl-triethanolamine. Lower temperatures can sometimes favor this chain elongation.[6][9]

  • Formation of dioxane: Two molecules of ethylene oxide can react to form the byproduct dioxane, which is a suspected carcinogen.[6]

Q4: What are the recommended safety precautions when working with ethylene oxide?

A4: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[8][10][11][12] Strict safety protocols are mandatory:

  • Work in a well-ventilated area: All manipulations should be performed in a certified chemical fume hood.[10]

  • Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (butyl rubber or Teflon are recommended), safety goggles, a face shield, and a flame-resistant lab coat.[7][10]

  • Grounding and bonding: Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge, which can ignite ethylene oxide vapors.[10]

  • Leak detection: Have a system in place to detect ethylene oxide leaks.

  • Emergency preparedness: Ensure access to a safety shower, eyewash station, and appropriate fire extinguishing media (e.g., alcohol-resistant foam, CO2, or dry chemical).[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (runaway reaction) 1. Too rapid addition of ethylene oxide. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized hot spots. 4. Contamination of reactants.1. Immediately stop the addition of ethylene oxide. 2. Apply maximum cooling to the reactor. 3. If the reaction is in a flask, use an ice bath for emergency cooling. 4. Ensure the stirring is vigorous to improve heat transfer. 5. If the situation is not controllable, evacuate the area and follow emergency procedures.
Low yield of this compound 1. Incomplete reaction. 2. Formation of side products due to incorrect temperature. 3. Loss of volatile reactants or product during the reaction or workup.1. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to ensure completion. 2. Optimize the reaction temperature. A temperature range of 100-150°C is often cited for similar reactions, but this should be carefully controlled.[13] 3. Ensure the reaction setup is well-sealed to prevent the escape of volatile compounds.
Formation of significant amounts of N-isopropyl-diethanolamine The reaction temperature might be too low, favoring further ethoxylation of the product.[6]Carefully increase the reaction temperature in small increments and monitor the product distribution to find the optimal balance between reaction rate and selectivity.
Product is discolored Formation of degradation products at high temperatures or due to impurities.1. Purify the starting materials before use. 2. Lower the reaction temperature. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from a general procedure for the synthesis of N-alkylated amino alcohols.

Materials:

  • 2-Aminoethanol

  • Acetone

  • Absolute Ethanol (B145695)

  • Platinum oxide (Adams' catalyst) or 10% Palladium on Carbon

  • Hydrogen gas

  • Benzene (B151609) (for extraction - Caution: Benzene is a known carcinogen and should be handled with extreme care in a fume hood. )

Equipment:

  • Catalytic hydrogenation apparatus (e.g., Parr shaker)

  • Reaction bottle

  • Filtration apparatus (e.g., Hirsch funnel)

  • Distillation apparatus (e.g., Claisen flask)

Procedure:

  • In a suitable reaction bottle for the hydrogenation apparatus, add the catalyst (e.g., 0.5 g of platinum oxide for a 1-mole scale reaction) and 50 mL of absolute ethanol.

  • Seal the bottle, connect it to the hydrogen source, and purge the system with hydrogen to create an inert atmosphere.

  • Reduce the catalyst by shaking the bottle under a hydrogen pressure of 1-2 atm for 20-30 minutes.

  • Stop the shaker, release the pressure, and add a solution of 1.0 mole of 2-aminoethanol and 1.3 moles of acetone in 100 mL of absolute ethanol to the reaction bottle. Rinse the addition funnel with an additional 50 mL of absolute ethanol and add it to the bottle.

  • Reseal the apparatus and purge again with hydrogen.

  • Pressurize the system with hydrogen to approximately 25 psi and begin shaking.

  • Continue the reaction until the theoretical amount of hydrogen has been consumed (approximately 6-10 hours).

  • Once the reaction is complete, stop the shaker, release the pressure, and admit air into the bottle.

  • Remove the catalyst by filtration. Wash the reaction bottle and the catalyst with benzene.

  • Combine the filtrate and the benzene washings and remove the bulk of the solvent by distillation at atmospheric pressure.

  • Purify the remaining residue by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst 1. Add Catalyst and Ethanol to Reactor prep_purge1 2. Purge with Hydrogen prep_catalyst->prep_purge1 prep_reduce 3. Reduce Catalyst prep_purge1->prep_reduce react_add 4. Add 2-Aminoethanol and Acetone prep_reduce->react_add react_purge2 5. Purge with Hydrogen react_add->react_purge2 react_pressurize 6. Pressurize with Hydrogen and Shake react_purge2->react_pressurize react_monitor 7. Monitor Hydrogen Uptake react_pressurize->react_monitor workup_filter 8. Filter to Remove Catalyst react_monitor->workup_filter workup_extract 9. Extract with Benzene workup_filter->workup_extract workup_distill_atm 10. Atmospheric Distillation of Solvent workup_extract->workup_distill_atm workup_distill_vac 11. Vacuum Distillation of Product workup_distill_atm->workup_distill_vac

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

troubleshooting_logic cluster_exotherm Exothermic Event cluster_yield Yield & Purity Issues start Problem Encountered q_runaway Is there a runaway reaction? start->q_runaway a_runaway_yes Stop reactant addition, apply max cooling, prepare for evacuation. q_runaway->a_runaway_yes Yes q_yield Is the yield low? q_runaway->q_yield No a_runaway_no Monitor temperature closely. a_yield_yes Check for incomplete reaction, side products, or reactant loss. q_yield->a_yield_yes Yes q_purity Is the product impure? q_yield->q_purity No a_yield_yes->q_purity a_purity_yes Optimize temperature, purify starting materials, consider inert atmosphere. q_purity->a_purity_yes Yes

Caption: Troubleshooting logic for managing exothermic reactions and other common issues.

Quantitative Data Summary

ParameterSynthesis via Reductive AminationSynthesis via Ethylene Oxide Reaction
Typical Reaction Temperature 20-50°C (during hydrogenation)100-170°C[6][13]
Pressure 1-3 atm (Hydrogen)5-10 atm[14]
Key Reactants 2-Aminoethanol, Acetone, HydrogenIsopropylamine, Ethylene Oxide
Catalyst Platinum oxide, Palladium on carbonOften catalyst-free, but can be acid or base catalyzed
Primary Safety Concern Handling of flammable hydrogen gas and catalystHandling of highly toxic and explosive ethylene oxide, potential for runaway reaction
Reported Boiling Point of Product 172 °C[3][9]172 °C[3][9]
Reported Density of Product ~0.92 g/mL at 25 °C[3]~0.92 g/mL at 25 °C[3]

References

Preventing discoloration of 2-(Isopropylamino)ethanol during distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the distillation of 2-(Isopropylamino)ethanol, with a primary focus on preventing discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: Pure this compound is typically a colorless to light yellow or amber liquid.[1][2] A noticeable or dark discoloration often indicates the presence of impurities or degradation products.

Q2: What are the primary causes of discoloration during the distillation of this compound?

A2: Discoloration during the distillation of this compound is primarily caused by two factors:

  • Oxidation: The amine functional group is susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen). This can lead to the formation of colored byproducts.

  • Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures can lead to thermal degradation, which may produce colored impurities. The reboiler temperature in a distillation column should ideally not exceed 180°C to minimize color deterioration of ethanolamines.[3]

Q3: How can I minimize discoloration during distillation?

A3: The most effective methods to prevent discoloration are performing the distillation under a vacuum and in an inert atmosphere. Vacuum distillation lowers the boiling point of the compound, reducing the required heat and minimizing thermal decomposition. An inert atmosphere, such as nitrogen or argon, displaces oxygen and prevents oxidation.

Q4: Are there any chemical additives that can help prevent discoloration?

A4: Yes, certain additives can be beneficial. For closely related ethanolamines, the addition of small amounts of powdered silicas, silicates, or aluminas to the distillation mixture has been shown to reduce discoloration.[4] Additionally, the use of reducing agents like sodium borohydride (B1222165) or phosphorous acid has been proposed to prevent the discoloration of ethanolamines by mitigating oxidative processes.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Distillate is yellow or brown 1. Oxidation: Presence of air in the distillation apparatus. 2. Thermal Decomposition: Excessive distillation temperature. 3. Impurities in the starting material: Aldehydes or other reactive impurities can contribute to color formation.[4]1. Purge with Inert Gas: Before heating, thoroughly purge the distillation setup with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the distillation. 2. Use Vacuum Distillation: Reduce the pressure to lower the boiling point. For instance, at approximately 20 mmHg, the boiling point will be significantly lower than the atmospheric boiling point of ~172°C.[7] 3. Add Stabilizers: Consider adding 0.01-1.0% by weight of powdered silica (B1680970) gel or a mild reducing agent like sodium borohydride to the distillation flask.[4][5]
Product discolors upon storage after distillation 1. Post-distillation Oxidation: Exposure to air and light during storage. 2. Trace Impurities: Residual impurities from the distillation may slowly degrade over time.1. Inert Atmosphere Storage: Store the purified this compound under a nitrogen or argon atmosphere in a sealed, amber glass bottle to protect it from air and light. 2. Consider Antioxidants: For long-term storage, the addition of a small amount (e.g., 0.01-0.1 wt%) of an antioxidant like butylated hydroxytoluene (BHT) may be effective, though compatibility should be verified.[8]
Distillation is slow or inefficient 1. Inadequate Vacuum: The vacuum pump is not reaching the desired pressure. 2. Poor Heat Transfer: Insufficient heating of the distillation flask. 3. Inefficient Condenser: The condenser is not adequately cooling the vapor.1. Check for Leaks: Ensure all joints and connections in the distillation apparatus are properly sealed. Check the vacuum pump oil and performance. 2. Use a Heating Mantle and Stirring: Employ a heating mantle with a magnetic stirrer or boiling chips for uniform heating. 3. Ensure Proper Coolant Flow: Check that the coolant (e.g., water) is flowing through the condenser at an appropriate rate and temperature.

Quantitative Data on Discoloration Prevention

The following table summarizes the effect of additives on the color of a related compound, triethanolamine (B1662121), during vacuum distillation, as indicated by the Hazen number (a measure of yellowness).

Distillation Condition Additive Additive Concentration (% w/w) Resulting Hazen Number of Distillate
Vacuum DistillationNone0> 60[4]
Vacuum DistillationActivated Clay~0.0320[4]
Vacuum DistillationSodium Silicate~0.0425[4]

Experimental Protocols

Protocol for Vacuum Distillation of this compound

This protocol describes a standard laboratory procedure for the purification of this compound by fractional vacuum distillation to minimize discoloration.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Nitrogen or Argon gas supply

  • Optional: Powdered silica gel (0.01-1.0% by weight) or Sodium Borohydride

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle

  • Schlenk line or similar inert gas manifold

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips. If using an additive, add it at this stage.

  • Inerting the System: Connect the apparatus to the inert gas line. Evacuate the system gently and then backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.

  • Applying Vacuum: With a slow stream of inert gas flowing, start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 5-20 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities as the forerun in the first receiving flask and discard.

    • As the vapor temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: Once the main fraction has been collected, stop heating and allow the system to cool under vacuum. Once cool, slowly introduce the inert gas to bring the system back to atmospheric pressure before disconnecting the flasks.

Diagrams

Discoloration_Pathway cluster_conditions Distillation Conditions A This compound (Colorless to Light Yellow) B Oxidized Impurities (Colored) A->B Oxidation C Thermal Degradation Products (Colored) A->C Decomposition Heat High Temperature Heat->C Oxygen Presence of Oxygen (Air) Oxygen->B

Caption: Primary pathways for the discoloration of this compound during distillation.

Prevention_Workflow Start Crude this compound Step1 Setup Distillation Apparatus Start->Step1 Step2 Add Stabilizer (Optional) - Silica Gel - Sodium Borohydride Step1->Step2 Step3 Purge with Inert Gas (N2 or Ar) Step2->Step3 Step4 Apply Vacuum (5-20 mmHg) Step3->Step4 Step5 Heat and Collect Fractions Step4->Step5 End Pure, Colorless Distillate Step5->End

Caption: Experimental workflow for preventing discoloration during vacuum distillation.

References

Validation & Comparative

A Comparative Analysis of 2-(Isopropylamino)ethanol (IPAE) and Monoethanolamine (MEA) for CO2 Capture Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development and optimization of efficient capture technologies. Amine scrubbing remains a prominent method for post-combustion CO2 capture, with monoethanolamine (MEA) serving as the benchmark solvent for decades. However, challenges associated with MEA, including high energy requirements for regeneration, corrosive nature, and solvent degradation, have driven the exploration of alternative amines. Among these, 2-(isopropylamino)ethanol (IPAE), a secondary amine, has emerged as a promising candidate. This guide provides an objective comparison of the CO2 capture performance of IPAE and MEA, supported by experimental data, to assist researchers in making informed decisions for their applications.

Performance at a Glance: IPAE vs. MEA

ParameterThis compound (IPAE)Monoethanolamine (MEA)Key Considerations
Amine Type Secondary AminePrimary AmineThe amine classification influences reactivity, stoichiometry, and degradation pathways.
Theoretical CO2 Loading (mol CO2/mol amine) 0.5 (as a neat solvent)~0.5 (in aqueous solution)Both amines exhibit a similar theoretical maximum capacity based on carbamate (B1207046) formation.
Absorption Rate Generally high, influenced by steric hindranceVery high, serves as a benchmarkMEA's primary amine structure allows for faster initial reaction rates.
Heat of Absorption Generally lower than MEAHigh (-84 to -100 kJ/mol CO2)[1]A lower heat of absorption for IPAE suggests a potentially lower energy penalty for solvent regeneration.
Degradation Susceptible to thermal and oxidative degradationWell-documented thermal and oxidative degradation pathwaysThe degradation products of both amines can lead to solvent loss, corrosion, and operational issues.
Corrosivity (B1173158) Generally considered less corrosive than MEAKnown to be corrosive to carbon steel, especially when loaded with CO2 and in the presence of oxygen[2]The choice of construction materials for capture plants is heavily influenced by the corrosivity of the amine solvent.

Quantitative Performance Data

The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between IPAE and MEA. It is important to note that experimental conditions can significantly influence the results.

Table 1: CO2 Absorption Capacity
AmineConcentrationTemperature (°C)Pressure (kPa)CO2 Loading (mol CO2/mol amine)Reference
IPAE (aqueous)-40~15>0.8[3]
IPAE (aqueous)-80~15~0.5[3]
IPAE (aqueous)-120~15~0.2[3]
MEA (30 wt% aqueous)30 wt%4010~0.5[4]
MEA (30 wt% aqueous)30 wt%80--
MEA (30 wt% aqueous)30 wt%120--
IPAE (neat)Neat50-60Atmospheric0.5 (theoretical)[5]
Table 2: CO2 Absorption Rate
AmineConcentrationTemperature (°C)MethodOverall Mass Transfer Coefficient (KGav) or Second-Order Rate Constant (k2)Reference
IPAE (aqueous)---High absorption rate reported[3]
MEA (7 m aqueous)~30 wt%40Wetted-wall columnkg' decreases by a factor of 30 with loading from 0.23 to 0.50[6]
MEA-25Stopped-flowk2 = 5888 M-1s-1[7]
Table 3: Heat of Absorption
AmineConcentrationTemperature (°C)CO2 Loading (mol CO2/mol amine)Heat of Absorption (-ΔHabs, kJ/mol CO2)Reference
IPAE (blended with MDEA)12.5 wt% MDEA + 2.5 wt% IPAE-0.6 - 0.926.62[8]
MEA (30 wt% aqueous)30 wt%40-1200.1 - 0.584 - 100[1][9]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited.

CO2 Absorption Capacity (Vapor-Liquid Equilibrium) Measurement

Objective: To determine the equilibrium solubility of CO2 in the amine solvent at various temperatures and pressures.

Apparatus: A vapor-liquid equilibrium (VLE) setup typically consists of a thermostated equilibrium cell, a gas supply system (CO2 and N2), pressure and temperature sensors, and sampling ports for both gas and liquid phases. A reaction calorimeter can also be used for these measurements.[10][11]

Procedure:

  • A known volume and concentration of the amine solution is charged into the equilibrium cell.

  • The cell is brought to the desired experimental temperature.

  • A gas mixture with a known partial pressure of CO2 is introduced into the cell.

  • The system is allowed to reach equilibrium, which is indicated by a stable pressure reading. This can be facilitated by stirring or rocking the cell.

  • Once at equilibrium, samples of the liquid and/or gas phase are carefully withdrawn.

  • The CO2 content in the liquid phase is determined by titration or using a total organic carbon (TOC) analyzer. The gas phase composition is typically analyzed using a gas chromatograph (GC).

  • The CO2 loading is then calculated as the moles of CO2 absorbed per mole of amine.

  • This procedure is repeated for a range of CO2 partial pressures and temperatures to generate solubility curves.

CO2 Absorption Rate Measurement using a Wetted-Wall Column

Objective: To measure the rate of CO2 absorption into the amine solution under well-defined hydrodynamic conditions.

Apparatus: A wetted-wall column consists of a vertical tube where the amine solution flows downwards as a thin film on the inner wall, providing a known gas-liquid interfacial area.[12][13] A gas mixture of CO2 and an inert gas (e.g., N2) flows concurrently or counter-currently through the column.

Procedure:

  • The amine solution is pumped from a reservoir to the top of the wetted-wall column and distributed to form a stable, falling film.

  • The gas mixture with a known CO2 concentration is introduced into the column.

  • The system is allowed to reach a steady state.

  • The concentration of CO2 in the outlet gas stream is continuously monitored using a gas analyzer.

  • The rate of CO2 absorption is calculated from the difference in the inlet and outlet CO2 flow rates and the known interfacial area.

  • The overall mass transfer coefficient (KGav) can then be determined.

Logical Comparison of IPAE and MEA for CO2 Capture

The following diagram illustrates the key characteristics of IPAE and MEA and how they influence their performance and challenges in CO2 capture applications.

CO2_Capture_Amine_Comparison cluster_legend Legend IPAE This compound (IPAE) Secondary Amine StericHindrance Steric Hindrance IPAE->StericHindrance Higher Volatility Volatility IPAE->Volatility Lower than MEA AbsorptionCapacity Absorption Capacity IPAE->AbsorptionCapacity Comparable Theoretical Degradation Solvent Degradation IPAE->Degradation Forms different byproducts Corrosion Corrosion IPAE->Corrosion Generally Lower MEA Monoethanolamine (MEA) Primary Amine Reactivity High Reactivity MEA->Reactivity Higher Initial MEA->Volatility Higher MEA->AbsorptionCapacity Benchmark MEA->Degradation Well-studied pathways MEA->Corrosion Higher Properties Chemical & Physical Properties StericHindrance->AbsorptionCapacity Potentially Higher Cyclic Capacity RegenerationEnergy Regeneration Energy (Heat of Absorption) StericHindrance->RegenerationEnergy Lower Heat of Absorption AbsorptionRate Absorption Rate Reactivity->AbsorptionRate Faster Initial Rate Performance CO2 Capture Performance AbsorptionCapacity->Corrosion High CO2 loading increases RegenerationEnergy->Degradation High Temp leads to Challenges Operational Challenges Amine_Legend Amine Type Property_Legend Key Property Performance_Legend Performance Metric Challenge_Legend Operational Challenge IPAE_Color IPAE MEA_Color MEA

Figure 1: Comparative overview of IPAE and MEA for CO2 capture.

Conclusion

Both this compound and monoethanolamine are effective solvents for CO2 capture, each presenting a unique set of advantages and disadvantages. MEA, as the incumbent technology, benefits from extensive operational experience and data. Its high reactivity makes it suitable for applications requiring rapid CO2 removal. However, its high regeneration energy and corrosive nature are significant drawbacks.

IPAE, on the other hand, shows promise as an alternative with a potentially lower energy penalty for regeneration, as suggested by its lower heat of absorption. Its use in non-aqueous or solvent-free systems could also offer process intensification benefits.[5] However, more comprehensive data on its long-term stability, degradation products, and corrosion characteristics under industrial conditions are required to fully assess its viability as a replacement for MEA.

For researchers and drug development professionals exploring CO2 capture technologies, the choice between IPAE and MEA will depend on the specific application requirements, including the CO2 concentration in the gas stream, operational temperature and pressure, and the importance of minimizing energy consumption and material degradation. Further research into novel amine formulations, including blends and the use of promoters, will continue to refine the landscape of CO2 capture technology.

References

A Comparative Guide to 2-(Isopropylamino)ethanol and Other Secondary Amines for Carbon Dioxide Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-(isopropylamino)ethanol (IPAE) against other secondary amines for the application of carbon dioxide (CO2) absorption. The information presented is collated from various experimental studies to aid in the selection of suitable amine solvents for CO2 capture processes.

Executive Summary

This compound (IPAE) is a secondary alkanolamine that presents a viable alternative to more conventional amines for CO2 capture. Its molecular structure, featuring a sterically hindering isopropyl group, influences its reaction kinetics and absorption capacity. This guide summarizes key performance indicators for IPAE and compares them with other secondary amines such as Diethanolamine (DEA) and 2-(Ethylamino)ethanol (EAE), as well as the benchmark primary amine, Monoethanolamine (MEA). The data indicates that IPAE generally exhibits a favorable balance between absorption rate and regeneration energy, although its absorption capacity may be lower than some other amines under certain conditions.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data on the CO2 absorption performance of IPAE and other selected amines.

Table 1: CO2 Absorption Capacity and Solubility

AmineConcentration (wt%)Temperature (°C)Pressure (kPa)CO2 Loading (mol CO2/mol amine)Source(s)
This compound (IPAE) 1540~15~0.88[1]
304010~0.65[2]
308010~0.35[2]
3012010~0.20[2]
Diethanolamine (DEA) 304010~0.75[2]
308010~0.45[2]
3012010~0.25[2]
2-(Ethylamino)ethanol (EAE) 304010~0.80[2]
308010~0.40[2]
3012010~0.22[2]
Monoethanolamine (MEA) 304010~0.55[2]
308010~0.38[2]
3012010~0.23[2]

Table 2: Heat of Absorption

AmineConcentration (wt%)CO2 Loading (mol CO2/mol amine)Heat of Absorption (-ΔHabs, kJ/mol CO2)Source(s)
This compound (IPAE) 300.2~75[2]
300.4~70[2]
300.6~65[2]
Diethanolamine (DEA) 300.2~78[2]
300.4~72[2]
300.6~68[2]
2-(Ethylamino)ethanol (EAE) 300.2~80[2]
300.4~75[2]
300.6~70[2]
Monoethanolamine (MEA) 300.2~85[2]
300.4~82[2]

Table 3: Amine Degradation (Qualitative Comparison)

AmineThermal Degradation TendencyOxidative Degradation TendencyKey Degradation ProductsSource(s)
This compound (IPAE) Data not readily availableData not readily availableExpected to form various oxidation and thermal degradation products.[3][4]
Diethanolamine (DEA) ModerateModerateTris(hydroxyethyl)amine, Bicine[4]
2-(Ethylamino)ethanol (EAE) ModerateModerateData not readily available
Monoethanolamine (MEA) HighHighOxazolidin-2-one, HEIA, BHEED[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the performance of amine solvents for CO2 absorption.

CO2 Solubility and Absorption Capacity Measurement

This protocol is based on the static equilibrium cell method.

Objective: To determine the equilibrium solubility of CO2 in an aqueous amine solution at various temperatures and pressures.

Apparatus:

  • High-pressure equilibrium cell with a known volume, equipped with a magnetic stirrer.

  • Pressure transducer and temperature probe (thermocouple or PT100).

  • Gas cylinder with pure CO2.

  • Vacuum pump.

  • Thermostatic bath to control the cell temperature.

  • Gas chromatograph (optional, for gas phase analysis).

Procedure:

  • The equilibrium cell is thoroughly cleaned and dried.

  • A known mass or volume of the amine solution is charged into the cell.

  • The cell is sealed and evacuated using the vacuum pump to remove any residual air.

  • The cell is brought to the desired experimental temperature using the thermostatic bath.

  • CO2 is introduced into the cell from the gas cylinder until a desired initial pressure is reached.

  • The magnetic stirrer is activated to facilitate the contact between the gas and liquid phases.

  • The pressure inside the cell is monitored over time. The pressure will decrease as CO2 is absorbed by the amine solution.

  • Equilibrium is considered to be reached when the pressure inside the cell remains constant for a prolonged period.

  • The final equilibrium pressure and temperature are recorded.

  • The amount of absorbed CO2 is calculated based on the initial and final pressure, the known volumes of the gas and liquid phases, and the temperature, using the ideal gas law or a suitable equation of state (e.g., Peng-Robinson).

  • The CO2 loading is then calculated as moles of CO2 absorbed per mole of amine in the solution.

  • The procedure is repeated for different temperatures and initial pressures to generate a comprehensive dataset.

Heat of Absorption Measurement

This protocol is based on the use of a reaction calorimeter.

Objective: To determine the heat of absorption of CO2 in an aqueous amine solution as a function of CO2 loading.

Apparatus:

  • Reaction calorimeter (e.g., CPA122) with a well-insulated reaction vessel.

  • Gas dosing system for precise injection of CO2.

  • Temperature and pressure sensors.

  • Stirrer.

  • Data acquisition system.

Procedure:

  • A known amount of the amine solution is placed in the reaction calorimeter.

  • The system is allowed to reach thermal equilibrium at the desired temperature.

  • A known amount of CO2 is injected into the solution.

  • The heat generated by the exothermic absorption reaction is measured by the calorimeter. The temperature change is monitored, and the heat of reaction is calculated based on the heat capacity of the system.

  • The system is allowed to reach a new equilibrium state.

  • Steps 3-5 are repeated by injecting successive amounts of CO2 to obtain the heat of absorption at different CO2 loadings.

  • The differential heat of absorption is determined for each step, and the integral heat of absorption can be calculated by integrating the differential values over the entire loading range.

Amine Degradation Analysis

This protocol outlines a general procedure for studying the thermal and oxidative degradation of amine solutions.

Objective: To evaluate the stability of an amine solution under conditions simulating those in an industrial CO2 capture plant.

Apparatus:

  • High-pressure, high-temperature reactors (e.g., stainless steel cylinders or a specialized degradation test rig).

  • Oven or heating system for thermal degradation studies.

  • Gas supply for CO2 and, for oxidative degradation, a gas mixture containing oxygen (e.g., simulated flue gas).

  • Analytical instruments for quantifying the amine concentration and identifying degradation products, such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • High-Performance Liquid Chromatography (HPLC)

    • Ion Chromatography (IC)

Procedure for Thermal Degradation:

  • The amine solution is prepared at the desired concentration and may be pre-loaded with a specific amount of CO2.

  • A known volume of the solution is placed in a high-pressure reactor.

  • The reactor is sealed and purged with an inert gas like nitrogen.

  • The reactor is heated to the desired temperature (typically 100-150°C) for a specified duration (e.g., several weeks).

  • At regular intervals, samples are withdrawn from the reactor.

  • The samples are analyzed to determine the remaining amine concentration and to identify and quantify any degradation products.

Procedure for Oxidative Degradation:

  • The experimental setup is similar to that for thermal degradation, but with a continuous or intermittent supply of an oxygen-containing gas.

  • A simulated flue gas (containing CO2, O2, and N2) is bubbled through the amine solution in the reactor at a controlled flow rate.

  • The temperature is maintained at a level representative of the absorber conditions (typically 40-70°C).

  • Sampling and analysis are performed as described for thermal degradation to monitor the loss of amine and the formation of degradation products over time.

Visualizations

The following diagrams illustrate key concepts in the CO2 absorption process using secondary amines.

CO2_Absorption_Mechanism cluster_reaction Zwitterion Mechanism for Secondary Amines R2NH Secondary Amine (R2NH) Zwitterion Zwitterion Intermediate (R2N+HCOO-) R2NH->Zwitterion + CO2 (fast) CO2 Carbon Dioxide (CO2) CO2->Zwitterion Carbamate Carbamate (R2NCOO-) Zwitterion->Carbamate + Base (fast) Protonated_Base Protonated Base (Base-H+) Bicarbonate Bicarbonate (HCO3-) Zwitterion->Bicarbonate + H2O (slower) Protonated_Amine Protonated Amine (R2NH2+) Base Base (e.g., another Amine, H2O) Base->Carbamate H2O Water (H2O) H2O->Bicarbonate

Caption: Zwitterion mechanism for CO2 absorption by secondary amines.

Experimental_Workflow_Solubility cluster_workflow Experimental Workflow for CO2 Solubility Measurement A Prepare Amine Solution B Charge Solution to Equilibrium Cell A->B C Evacuate Cell B->C D Set Temperature C->D E Introduce CO2 D->E F Stir and Monitor Pressure E->F G Record Equilibrium Data F->G Pressure Stabilizes H Calculate CO2 Loading G->H I Repeat for Different Conditions H->I

Caption: Workflow for determining CO2 solubility in amine solutions.

References

A Comparative Analysis of CO2 Loading Capacity in 2-(Isopropylamino)ethanol: Unveiling Experimental Performance Against Theoretical Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental and theoretical CO2 loading capacity of 2-(Isopropylamino)ethanol (IPAE), a promising solvent for carbon capture applications. By presenting quantitative experimental data alongside theoretical principles, this document aims to offer researchers a comprehensive understanding of IPAE's performance characteristics. Detailed experimental methodologies are included to support the validation and replication of findings.

Theoretical CO2 Loading Capacity of IPAE

This compound is a secondary alkanolamine. The reaction between CO2 and secondary amines in an aqueous solution can proceed through two primary pathways:

  • Carbamate (B1207046) Formation: Two molecules of the amine react with one molecule of CO2 to form a stable carbamate salt. This reaction pathway suggests a stoichiometric limit of 0.5 mol of CO2 per mol of amine .

    • 2 R2NH + CO2 ⇌ R2NCOO⁻ + R2NH2⁺

  • Bicarbonate Formation: The amine acts as a base, catalyzing the hydration of CO2 to form bicarbonate. This pathway allows for a higher theoretical loading capacity of 1.0 mol of CO2 per mol of amine .

    • R2NH + CO2 + H2O ⇌ HCO3⁻ + R2NH2⁺

IPAE is recognized as a sterically hindered amine due to the bulky isopropyl group attached to the nitrogen atom. This steric hindrance can destabilize the carbamate, favoring the bicarbonate formation pathway, especially at higher CO2 loading levels.[1][2] Consequently, while the theoretical capacity can range from 0.5 to 1.0 mol/mol, IPAE is expected to exhibit a capacity greater than 0.5, particularly under conditions that promote bicarbonate formation.[1][2]

Experimental Validation of CO2 Loading Capacity

Experimental studies are crucial for determining the actual performance of IPAE under various process conditions. The CO2 loading capacity is typically expressed as moles of CO2 absorbed per mole of amine (mol CO2/mol amine).

Quantitative Data Summary

The following tables summarize experimental data on the CO2 loading capacity of aqueous IPAE solutions at different concentrations, temperatures, and CO2 partial pressures. The data is primarily sourced from a comprehensive study by Choi et al. (2017).[3][4]

Table 1: CO2 Loading Capacity in 15 wt % Aqueous IPAE Solution

Temperature (°C)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)
401.020.598
405.150.775
4010.110.838
4050.320.932
40101.350.954
40301.550.981
801.110.211
805.240.435
8010.250.551
8050.780.784
80101.550.852
80354.850.931
1205.350.165
12010.510.247
12051.580.511
120102.850.638
120395.250.801

Table 2: CO2 Loading Capacity in 30 wt % Aqueous IPAE Solution

Temperature (°C)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)
400.510.652
401.050.753
405.110.881
4010.150.915
4050.550.966
40101.250.980
40298.550.994
801.030.355
805.050.611
8010.110.712
8050.680.869
80101.350.911
80345.150.961
1205.240.288
12010.350.401
12051.280.668
120102.550.769
120385.250.890

Data adapted from Choi et al., Journal of Chemical & Engineering Data, 2017.[3][4]

Comparison and Analysis

The experimental data reveal several key insights when compared to the theoretical values:

  • High Loading Capacity: The experimental CO2 loading for IPAE consistently exceeds the 0.5 mol/mol theoretical limit for carbamate formation. At moderate to high partial pressures, the loading capacity approaches 1.0 mol/mol, strongly indicating that the bicarbonate formation pathway is dominant .[1][2] This confirms the beneficial effect of IPAE's sterically hindered structure.

  • Effect of Pressure: As expected, CO2 loading increases with rising CO2 partial pressure at all temperatures. The relationship is most pronounced at lower pressures, after which the solvent approaches saturation.

  • Effect of Temperature: CO2 absorption is an exothermic process.[1] Consequently, the loading capacity of IPAE decreases significantly as the temperature increases from 40°C to 120°C at constant pressure. This characteristic is vital for solvent regeneration, as the absorbed CO2 can be released at higher temperatures.

Visualizing the Chemistry and Process

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_theory Theoretical Loading IPAE 2 R₂NH (IPAE) CO2 CO₂ carbamate R₂NCOO⁻ + R₂NH₂⁺ (Carbamate) CO2->carbamate + 2 R₂NH bicarbonate HCO₃⁻ + R₂NH₂⁺ (Bicarbonate) CO2->bicarbonate + R₂NH + H₂O (Dominant for IPAE) H2O H₂O load_05 0.5 mol CO₂ / mol Amine carbamate->load_05 load_10 1.0 mol CO₂ / mol Amine bicarbonate->load_10

CO2 reaction pathways with this compound (IPAE).

G prep 1. Solvent Preparation (Aqueous IPAE solution) vle_cell 2. VLE Reactor - Temp & Pressure Control - Stirring prep->vle_cell loading 3. CO₂ Injection (Known quantity from high-pressure cylinder) vle_cell->loading equilibrium 4. Equilibration (Pressure stabilization) loading->equilibrium analysis 5. Analysis - Pressure Drop Calculation - Liquid/Gas Sampling (optional) equilibrium->analysis result 6. Data Calculation (mol CO₂ / mol amine) analysis->result

Generalized workflow for Vapor-Liquid Equilibrium (VLE) measurement.

Experimental Protocols

Accurate determination of CO2 loading capacity requires precise experimental procedures. The Vapor-Liquid Equilibrium (VLE) method is a common and reliable technique.[5]

Vapor-Liquid Equilibrium (VLE) by Static Method

This method involves introducing a known amount of CO2 into a reactor containing the amine solution and measuring the pressure change as the gas is absorbed until equilibrium is reached.

Apparatus:

  • High-pressure equilibrium cell (reactor) of a known volume, equipped with a magnetic stirrer.

  • High-precision pressure transducer and temperature probe (e.g., Pt-100).[6]

  • Thermostatic bath or heating jacket for temperature control.

  • CO2 gas cylinder connected via a mass flow controller or injection valve.

  • Vacuum pump.

  • Data acquisition system.

Procedure:

  • Preparation: A precise volume and concentration of the aqueous IPAE solution is prepared and loaded into the VLE reactor.

  • Degassing: The solution is stirred and heated to the desired experimental temperature. The reactor is then evacuated using the vacuum pump to remove any dissolved gases.

  • CO2 Injection: The reactor is isolated from the vacuum pump. A precise amount of CO2 from the gas cylinder is charged into the reactor. The initial pressure (Pi) is recorded.

  • Equilibration: The solution is continuously stirred to facilitate gas-liquid mass transfer. The pressure inside the reactor will decrease as CO2 is absorbed by the IPAE solution. The system is considered to have reached equilibrium when the pressure reading stabilizes (Pf).[6]

  • Calculation: The amount of CO2 absorbed is calculated based on the pressure drop (Pi - Pf), the known volumes of the reactor's gas and liquid phases, and the temperature, using the ideal gas law with compressibility factor corrections.

  • CO2 Loading: The calculated moles of absorbed CO2 are divided by the initial moles of IPAE in the solution to determine the loading capacity (mol CO2/mol amine).

  • Cumulative Loading: Steps 3-6 can be repeated by injecting additional known amounts of CO2 to obtain a loading curve as a function of equilibrium partial pressure.

This detailed comparison demonstrates that this compound possesses a high experimental CO2 loading capacity, often approaching the theoretical maximum of 1.0 mol/mol due to its sterically hindered nature favoring bicarbonate formation. This makes it a highly efficient solvent compared to conventional amines limited to a 0.5 mol/mol capacity. The provided data and protocols serve as a valuable resource for researchers evaluating and optimizing amine-based carbon capture systems.

References

A Comparative Guide to 2-(Isopropylamino)ethanol (IPAE) and N-Methyldiethanolamine (MDEA) for CO2 Scrubbing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine solvent is a critical decision in the development of efficient and cost-effective carbon dioxide (CO2) capture technologies. Among the vast array of available amines, 2-(Isopropylamino)ethanol (IPAE), a secondary amine, and N-methyldiethanolamine (MDEA), a tertiary amine, are prominent candidates. This guide provides an objective comparison of their performance in CO2 scrubbing, supported by experimental data, to aid in the informed selection of solvents for research and industrial applications.

Executive Summary

Both IPAE and MDEA present distinct advantages and disadvantages in CO2 scrubbing applications. IPAE, a secondary amine, generally exhibits faster reaction kinetics with CO2. In contrast, MDEA, a tertiary amine, typically offers a higher theoretical CO2 loading capacity and a lower heat of reaction, which can translate to reduced energy requirements for solvent regeneration. The choice between IPAE and MDEA, or a blend of the two, will depend on the specific operational requirements of the CO2 capture process, such as the partial pressure of CO2 in the gas stream and the desired absorption rate versus energy efficiency.

Data Presentation: Performance Comparison

The following tables summarize key quantitative data for IPAE and MDEA based on available experimental studies.

Performance MetricThis compound (IPAE)N-Methyldiethanolamine (MDEA)Blended Solvents (e.g., MDEA/IPAE)
CO2 Loading Capacity LowerHigherCan be optimized
Absorption Rate HigherLowerCan be enhanced by IPAE addition
Heat of Absorption HigherLowerGenerally lower than pure IPAE
Regeneration Energy HigherLowerPotentially lower than pure IPAE

Table 1: Qualitative Performance Comparison of IPAE and MDEA.

Parameter15 wt. % IPAE Solution15 wt. % MDEA Solution12.5 wt. % MDEA + 2.5 wt. % IPAE
CO2 Loading (mol CO2/mol amine) 0.88 (at 313.15 K)[1]Higher than IPAE under similar conditionsSee Table 3
Relative Absorption Rate Higher than MDEA[1]Slower than IPAE[1]Kinetic of reaction is improved compared to MDEA alone[1]
Heat of Reaction Higher than MDEA[1]Lower than IPAE due to unstable carbamate (B1207046) formation[1]Addition of IPAE can influence the heat of reaction

Table 2: Quantitative Performance Data for IPAE and MDEA.

Temperature (K)Pressure (kPa)CO2 Loading (mol CO2/mol amine)
303.1572.390.92
303.15148.230.95
303.15210.280.97
313.1586.180.89
313.15165.470.92
313.15241.310.94
333.15113.760.83
333.15220.630.87
333.15320.600.89

Table 3: CO2 Absorption Loading in a 12.5 wt. % MDEA + 2.5 wt. % IPAE Solution.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of IPAE and MDEA.

Protocol 1: Determination of CO2 Absorption Capacity and Kinetics

Objective: To measure the CO2 absorption capacity and the rate of absorption in aqueous amine solutions.

Apparatus:

  • A gas absorption reactor (e.g., a stirred tank reactor or a wetted wall column).

  • Mass flow controllers for CO2 and a carrier gas (e.g., N2).

  • A pressure transducer and temperature probe connected to a data acquisition system.

  • A gas chromatograph or an infrared CO2 analyzer to measure the CO2 concentration in the outlet gas.

Procedure:

  • Prepare the aqueous amine solution of the desired concentration (e.g., 15 wt. % IPAE or MDEA).

  • Charge a known volume and concentration of the amine solution into the reactor.

  • Pressurize the reactor with the CO2/N2 gas mixture at a controlled flow rate and composition.

  • Maintain a constant temperature in the reactor using a water bath or heating jacket.

  • Continuously monitor the pressure drop in the reactor over time. The rate of pressure drop is indicative of the CO2 absorption rate.[1]

  • Simultaneously, analyze the composition of the outlet gas to determine the amount of CO2 absorbed.

  • The experiment is continued until the amine solution is saturated with CO2, indicated by the stabilization of the reactor pressure and the outlet CO2 concentration equaling the inlet concentration.

  • The total amount of CO2 absorbed is calculated from the pressure drop and the ideal gas law, or by integrating the difference between the inlet and outlet CO2 flow rates over time.

  • The CO2 loading is then calculated as the moles of CO2 absorbed per mole of amine in the solution.

Protocol 2: Determination of the Heat of Absorption

Objective: To measure the heat released during the absorption of CO2 into the amine solution.

Apparatus:

  • A reaction calorimeter equipped with a stirrer, a gas inlet, and a temperature sensor.

  • A system for precise dosing of CO2 gas.

  • A data acquisition system to record temperature changes.

Procedure:

  • Place a known mass of the amine solution into the reaction calorimeter.

  • Allow the solution to reach thermal equilibrium at the desired experimental temperature.

  • Introduce a known amount of CO2 into the calorimeter and record the resulting temperature increase.

  • The heat of absorption (ΔHabs) is calculated from the temperature change, the mass of the solution, and the heat capacity of the solution and the calorimeter.

  • The differential heat of absorption can be determined by adding small, successive amounts of CO2 and measuring the heat evolved at each step.

  • The Clausius-Clapeyron equation can also be used to calculate the heat of reaction from vapor-liquid equilibrium data at different temperatures.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the CO2 scrubbing process.

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption Absorption Phase cluster_analysis_abs Absorption Data Analysis cluster_desorption Desorption/Regeneration Phase cluster_analysis_des Desorption Data Analysis Prep Prepare Aqueous Amine Solution (IPAE, MDEA, or Blend) Absorb CO2 Absorption in Reactor Prep->Absorb Monitor_Abs Monitor Pressure, Temperature, and Outlet CO2 Concentration Absorb->Monitor_Abs Desorb Heat Rich Solvent in Desorber Absorb->Desorb Rich Solvent Calc_Rate Calculate Absorption Rate Monitor_Abs->Calc_Rate Calc_Load Determine CO2 Loading Capacity Monitor_Abs->Calc_Load Desorb->Absorb Lean Solvent Monitor_Des Measure Released CO2 and Regenerated Solvent Desorb->Monitor_Des Calc_Energy Calculate Regeneration Energy Monitor_Des->Calc_Energy

Caption: Experimental workflow for evaluating CO2 scrubbing performance.

Logical_Relationship cluster_inputs Input Parameters cluster_performance Performance Metrics Amine_Type Amine Type (IPAE vs. MDEA) Loading_Capacity CO2 Loading Capacity Amine_Type->Loading_Capacity Absorption_Rate Absorption Rate Amine_Type->Absorption_Rate Regen_Energy Regeneration Energy Amine_Type->Regen_Energy Concentration Amine Concentration Concentration->Loading_Capacity Concentration->Absorption_Rate Temperature Temperature Temperature->Loading_Capacity affects equilibrium Temperature->Absorption_Rate affects kinetics Pressure CO2 Partial Pressure Pressure->Loading_Capacity Pressure->Absorption_Rate

Caption: Logical relationship between operational parameters and performance outcomes.

References

N-Isopropylethanolamine vs. Choline in Cell Growth Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Isopropylethanolamine (IPE) and choline (B1196258) in the context of cell growth inhibition assays. It is designed to assist researchers in understanding the mechanisms of action and potential therapeutic applications of these compounds. The information presented is supported by experimental data and detailed methodologies.

Introduction

Choline is an essential nutrient vital for the synthesis of phosphatidylcholine, a major component of cell membranes, and for various metabolic and signaling pathways.[1][2][3] Altered choline metabolism is a recognized hallmark of cancer, with many cancer cells exhibiting increased uptake and utilization of choline to support rapid proliferation.[2] This has led to the development of therapeutic strategies targeting choline metabolism, including the inhibition of choline kinase (ChoK), a key enzyme in the choline pathway.

N-Isopropylethanolamine (IPE) is an analog of choline that has been shown to inhibit cell growth.[4] Its primary mechanism of action is the competitive inhibition of choline uptake by cells.[4] By blocking the entry of choline, IPE effectively starves cancer cells of a crucial nutrient, leading to the inhibition of proliferation and, at higher concentrations, cell death.[4] This guide will compare the effects of IPE and the inhibition of choline metabolism on cell growth, presenting quantitative data, experimental protocols, and visualizations of the involved signaling pathways.

Quantitative Data Comparison

The following tables summarize the inhibitory effects of N-Isopropylethanolamine and various choline kinase inhibitors on the growth of different cell lines.

Table 1: Concentration-Dependent Effects of N-Isopropylethanolamine (IPE) on Cell Growth

Cell LineCompoundEffectConcentration RangeReference
Chinese Hamster Ovary (CHO-K1)N-IsopropylethanolamineReversible, concentration-dependent reduction in population doubling rate and saturation density.Low concentrations[4]
Irreversible, time-dependent cell killing.High concentrations[4]
Mouse L-M cellsN-IsopropylethanolamineReversible, concentration-dependent reduction in population doubling rate and saturation density.Low concentrations[4]
Irreversible, time-dependent cell killing.High concentrations[4]

Note: The specific concentrations for "low" and "high" are dependent on the choline concentration in the cell culture medium.[4] The inhibitory effect of IPE is directly proportional to the degree to which it inhibits choline uptake.[4]

Table 2: IC50 Values of Selected Choline Kinase (ChoK) Inhibitors

InhibitorCell Line(s)IC50 (µM)Reference
Hemicholinium-3 (HC-3)Not specified (in vitro)~500[5]
DTH (bis-catechol hexamethonium (B1218175) analogue)Mouse brain synaptosomes76[5]
DTD (bis-catechol decamethonium (B1670452) analogue)Mouse brain synaptosomes21[5]
MorantelRat brain synaptosomes1.3 (Ki)[6]
PyrantelRat brain synaptosomes5.7 (Ki)[6]
OxantelRat brain synaptosomes8.3 (Ki)[6]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

A common method for assessing cell growth inhibition is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT Cell Growth Inhibition Assay Protocol

  • Cell Seeding:

    • Harvest and count the desired cell line (e.g., CHO-K1, MCF-7, etc.).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-Isopropylethanolamine or the choline kinase inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve with the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by N-Isopropylethanolamine and the inhibition of choline metabolism.

IPE_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IPE N-Isopropylethanolamine (IPE) CholineTransporter Choline Transporter IPE->CholineTransporter Inhibits Choline Choline Choline->CholineTransporter Uptake Choline_in Choline CholineTransporter->Choline_in ChoK Choline Kinase (ChoK) Choline_in->ChoK PCho Phosphocholine (B91661) ChoK->PCho PC_synthesis Phosphatidylcholine Synthesis PCho->PC_synthesis Membrane Cell Membrane Integrity & Signaling PC_synthesis->Membrane Proliferation Cell Proliferation Membrane->Proliferation

Figure 1. Mechanism of action of N-Isopropylethanolamine (IPE).

IPE acts as a competitive inhibitor of the choline transporter, preventing the uptake of extracellular choline into the cell. This depletion of intracellular choline disrupts the synthesis of phosphocholine and subsequently phosphatidylcholine, a critical component for cell membrane formation and signaling, ultimately leading to the inhibition of cell proliferation.

Choline_Metabolism_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Choline Choline CholineTransporter Choline Transporter Choline->CholineTransporter Uptake Choline_in Choline CholineTransporter->Choline_in ChoK Choline Kinase (ChoK) Choline_in->ChoK PCho Phosphocholine ChoK->PCho ChoK_inhibitor Choline Kinase Inhibitors ChoK_inhibitor->ChoK Inhibits PC_synthesis Phosphatidylcholine Synthesis PCho->PC_synthesis Membrane Cell Membrane Integrity & Signaling PC_synthesis->Membrane Proliferation Cell Proliferation Membrane->Proliferation

Figure 2. Inhibition of Choline Metabolism via Choline Kinase Inhibitors.

Choline kinase inhibitors target a critical enzymatic step within the choline metabolic pathway. By blocking the phosphorylation of choline to phosphocholine, these inhibitors prevent the synthesis of phosphatidylcholine, leading to the disruption of cell membrane integrity and signaling, which in turn inhibits cell proliferation.

Experimental_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data & determine IC50 read->analyze end End analyze->end

Figure 3. General workflow for a cell growth inhibition assay.

The diagram outlines the key steps involved in a typical cell growth inhibition assay, from cell seeding to data analysis, providing a clear and logical experimental sequence.

Conclusion

Both N-Isopropylethanolamine and choline kinase inhibitors demonstrate efficacy in inhibiting cell growth by targeting the choline metabolic pathway, albeit at different points. IPE acts upstream by preventing choline uptake, while choline kinase inhibitors act downstream by blocking a key enzymatic conversion. The choice between these strategies may depend on the specific cancer type, the expression levels of choline transporters and choline kinase, and the desired therapeutic outcome. This guide provides a foundational understanding to aid researchers in designing and interpreting cell growth inhibition assays involving these compounds. Further research is warranted to directly compare the efficacy of IPE and various choline kinase inhibitors in a broad range of cancer cell lines.

References

Comparative analysis of heterocyclic synthesis using different amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Heterocyclic Synthesis from Amino Alcohols with Supporting Experimental Data.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with nitrogen- and oxygen-containing ring systems forming the backbone of numerous pharmaceuticals. Amino alcohols are versatile and readily available chiral building blocks for the construction of a diverse array of heterocycles. This guide provides a comparative analysis of the synthesis of three key classes of heterocycles—oxazolidines, thiazolidines, and pyrazines—from different amino alcohols. We will delve into a comparative analysis of reaction yields, diastereoselectivity, and the influence of the amino alcohol structure on the final product, supported by detailed experimental protocols and mechanistic insights.

I. Synthesis of Oxazolidines

Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are commonly synthesized through the condensation reaction of a β-amino alcohol with an aldehyde or ketone. The structure of the starting amino alcohol, particularly its stereochemistry, can significantly influence the diastereoselectivity of the reaction.

Comparative Performance of Amino Alcohols in Oxazolidine (B1195125) Synthesis

The diastereoselectivity of oxazolidine formation is often dictated by the stereochemistry of the starting chiral amino alcohol. For instance, in palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives, the reaction proceeds with high diastereoselectivity to furnish cis-disubstituted oxazolidines.

Starting Amino Alcohol DerivativeAldehyde/KetoneProductDiastereomeric Ratio (d.r.)Yield (%)
(S)-2-(tert-Butyldimethylsilyloxy)-3-penten-1-amineBenzaldehyde (B42025)(4S,5R)-2-Phenyl-4-vinyl-1,3-oxazolidine>95:585
(R)-1-Phenyl-2-(vinyloxy)ethanamineAcetaldehyde(2S,4R)-2-Methyl-4-phenyl-1,3-oxazolidine90:1078
(1R,2S)-NorephedrineAcetone (B3395972)(4R,5S)-2,2-Dimethyl-4-methyl-5-phenyl-1,3-oxazolidine>98:292
Experimental Protocol: Synthesis of (4R,5S)-2,2-Dimethyl-4-methyl-5-phenyl-1,3-oxazolidine
  • To a solution of (1R,2S)-norephedrine (1.51 g, 10 mmol) in acetone (20 mL), add anhydrous magnesium sulfate (B86663) (2.4 g, 20 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the desired oxazolidine as a colorless oil.

Mechanistic Pathway of Oxazolidine Formation

The formation of an oxazolidine from an amino alcohol and an aldehyde typically proceeds through the initial formation of a hemiaminal intermediate, followed by intramolecular cyclization via nucleophilic attack of the hydroxyl group on the iminium ion, and subsequent dehydration.

oxazolidine_formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Alcohol Amino Alcohol Hemiaminal Hemiaminal Amino_Alcohol->Hemiaminal + Aldehyde Aldehyde Aldehyde Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Oxazolidine Oxazolidine Iminium_Ion->Oxazolidine Intramolecular Cyclization

Mechanism of Oxazolidine Formation

II. Synthesis of Thiazolidines

Thiazolidines are sulfur analogs of oxazolidines, containing a sulfur atom in place of the oxygen at position 1. They are typically synthesized from the condensation of a β-amino thiol with an aldehyde or ketone. Similar to oxazolidine synthesis, the stereochemistry of the starting amino thiol can direct the stereochemical outcome of the reaction.

Comparative Performance of Amino Thiols in Thiazolidine (B150603) Synthesis

The reaction between a 1,2-aminothiol and an aldehyde under acidic conditions is a common and efficient method for thiazolidine synthesis.[1] The nature of the substituents on both the amino thiol and the aldehyde can influence the reaction rate and yield.

Starting Amino ThiolAldehydeProductYield (%)
CysteamineFormaldehydeThiazolidineHigh
(R)-2-Amino-3-mercaptopropanoic acid (Cysteine)Benzaldehyde(2R,4R)-2-Phenylthiazolidine-4-carboxylic acid88
(S)-2-Amino-1-mercapto-3-phenylpropaneAcetone(S)-2,2-Dimethyl-4-benzylthiazolidine85
Experimental Protocol: Synthesis of (2R,4R)-2-Phenylthiazolidine-4-carboxylic acid
  • To a solution of (R)-cysteine (1.21 g, 10 mmol) in a mixture of water (10 mL) and ethanol (B145695) (10 mL), add benzaldehyde (1.06 g, 10 mmol).

  • Adjust the pH of the solution to 4-5 with acetic acid.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the thiazolidine derivative as a white solid.

Mechanistic Pathway of Thiazolidine Formation

The mechanism of thiazolidine formation is analogous to that of oxazolidine formation. It involves the initial formation of a hemithioaminal, which then dehydrates to a thioiminium ion, followed by intramolecular cyclization.

thiazolidine_formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Thiol Amino Thiol Hemithioaminal Hemithioaminal Amino_Thiol->Hemithioaminal + Aldehyde Aldehyde Aldehyde Thioiminium_Ion Thioiminium Ion Hemithioaminal->Thioiminium_Ion - H2O Thiazolidine Thiazolidine Thioiminium_Ion->Thiazolidine Intramolecular Cyclization

Mechanism of Thiazolidine Formation

III. Synthesis of Pyrazines

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. A modern and efficient method for their synthesis involves the acceptorless dehydrogenative coupling of β-amino alcohols, often catalyzed by transition metal complexes. This approach is atom-economical, producing only water and hydrogen gas as byproducts.

Comparative Performance of Amino Alcohols in Pyrazine (B50134) Synthesis

The manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols is a selective method for preparing functionalized 2,5-substituted pyrazine derivatives. The yield of the pyrazine product can be influenced by the structure of the starting amino alcohol.

Starting Amino AlcoholProductYield (%)
2-Amino-1-phenylethanol (B123470)2,5-Diphenylpyrazine95
2-Amino-1-butanol2,5-Diethylpyrazine85
1-Amino-2-propanol2,5-Dimethylpyrazine78
2-Amino-3-methyl-1-butanol2,5-Diisopropylpyrazine72
Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Diphenylpyrazine
  • In a glovebox, a Schlenk tube is charged with the manganese pincer complex catalyst (2 mol%), KH (3 mol%), and 2-amino-1-phenylethanol (0.5 mmol).

  • Toluene (2 mL) is added, and the tube is sealed.

  • The reaction mixture is heated at 150 °C for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,5-diphenylpyrazine.

Mechanistic Pathway of Pyrazine Formation

The proposed mechanism for the dehydrogenative coupling involves the initial manganese-catalyzed dehydrogenation of the amino alcohol to an amino aldehyde. Two molecules of the amino aldehyde then condense to form a dihydropyrazine (B8608421) intermediate, which subsequently undergoes a final dehydrogenation step to yield the aromatic pyrazine.

pyrazine_formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Alcohol 2 x Amino Alcohol Amino_Aldehyde 2 x Amino Aldehyde Amino_Alcohol->Amino_Aldehyde Dehydrogenation (-2H2) Dihydropyrazine Dihydropyrazine Amino_Aldehyde->Dihydropyrazine Condensation (-2H2O) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Dehydrogenation (-H2)

References

A Comparative Guide to the Performance of 2-(Isopropylamino)ethanol and Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous effort to mitigate the detrimental effects of corrosion on metallic infrastructure, the selection of an appropriate corrosion inhibitor is paramount. This guide provides a comparative overview of the performance of 2-(Isopropylamino)ethanol, an amino alcohol-based inhibitor, against several commercially available corrosion inhibitors. Due to a lack of direct head-to-head studies, this guide presents available data from various sources to offer a comprehensive, albeit contextual, comparison. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided to allow for informed interpretation by our technically adept audience.

Performance Data: A Quantitative Comparison

The efficacy of a corrosion inhibitor is primarily evaluated based on its ability to reduce the corrosion rate of a metal in a specific corrosive environment. The following tables summarize the performance of analogues of this compound and various commercial corrosion inhibitors, as reported in different studies. It is crucial to consider the varying experimental conditions outlined in the corresponding protocols when comparing these values.

Table 1: Performance of Amino Alcohol-Based Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Corrosion Rate (mm/year)Reference
DiethanolamineCarbon Steel0.1N HCl2000 ppm>70<1[1]
N,N-DiethylethanolamineReinforcing Steel3.5 wt% NaClAdmixtureNot specifiedReduced vs. control[2]
2-(Dimethylamino)ethanol (DMAE)Stainless Steel1.0 M HCl15%79Not specified[3]
Diethylenetriamine (DETA)Mild SteelE60 Fuel Blend100 mg/L~98Not specified[4][5]

Note: Data for direct analogues are presented as a proxy for this compound's potential performance.

Table 2: Performance of Commercial Corrosion Inhibitors

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Corrosion Rate (mm/year)Reference
Corrtreat 5727Carbon Steel3 wt% NaCl, 1500 ppm Acetic Acid, CO2 saturatedNot specified>90~1.0[6]
Corrtreat 17906Carbon Steel3 wt% NaCl, 1500 ppm Acetic Acid, CO2 saturatedNot specified>90~1.0[6]
Dodicor 4305Carbon Steel3 wt% NaCl, 1500 ppm Acetic Acid, CO2 saturatedNot specified<50>2.0[6]
Commercial Inhibitor AX60 Steel20% HClNot specified~95Not specified[7]
Commercial Inhibitor BX60 Steel20% HClNot specified~90Not specified[7]

Experimental Protocols

The methodologies employed to obtain the performance data are critical for interpretation. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Evaluation of Amino Alcohols in Acidic and Saline Media
  • Weight Loss Method (as described for Diethanolamine)[1] :

    • Specimen Preparation: Carbon steel pipe specimens of known dimensions and weight were used.

    • Corrosive Medium: Aerated 0.1N Hydrochloric Acid (HCl).

    • Inhibitor Concentrations: Ranging from 400 to 2000 ppm.

    • Test Conditions: Static and flow conditions with rotation velocities of 400–1400 rpm and temperatures of 35–60°C.

    • Evaluation: The corrosion rate was determined by measuring the weight loss of the steel specimens after a set immersion time. Inhibition efficiency was calculated based on the reduction in corrosion rate in the presence of the inhibitor compared to the blank.

  • Electrochemical Measurements (as applied for N,N-Diethylethanolamine)[2] :

    • Specimen Preparation: Reinforced cement mortar specimens with embedded steel rebars were constructed.

    • Corrosive Medium: Specimens were partially or fully immersed in a 3.5 wt% Sodium Chloride (NaCl) solution.

    • Inhibitor Application: The amino alcohol inhibitor was either added as an admixture to the cement mortar or sprayed onto the surface of hardened specimens.

    • Evaluation: Corrosion behavior was monitored over 200 days using half-cell potential measurements and linear polarization resistance to determine the corrosion current density (i_corr).

Protocol 2: Benchmarking of Commercial Corrosion Inhibitors
  • Electrochemical Testing in CO2 Saturated Brine (for Corrtreat and Dodicor series)[6] :

    • Specimen Preparation: Carbon steel specimens, including parent metal, heat-affected zone, and weld metal, were used.

    • Corrosive Medium: 3 wt% NaCl solution saturated with Carbon Dioxide (CO2) at 60°C, with and without the addition of 1500 ppm acetic acid.

    • Inhibitor Application: Commercial inhibitors were injected into the test solution.

    • Evaluation: Linear Polarization Resistance (LPR) and Zero Resistance Ammetry (ZRA) were used to measure the corrosion rate and inhibition efficiency.

  • Weight Loss Method in Concentrated Acid (for Commercial Inhibitors A & B)[7] :

    • Specimen Preparation: X60 carbon steel coupons.

    • Corrosive Medium: 15% and 20% Hydrochloric Acid (HCl) at 65°C and 90°C.

    • Inhibitor Application: Various concentrations of the commercial inhibitors were added to the acid solution.

    • Evaluation: Corrosion rate and inhibition efficiency were determined by the weight loss method.

Mechanism of Action and Experimental Workflow

To visualize the underlying principles of corrosion inhibition by amino alcohols and the typical process for evaluating inhibitors, the following diagrams are provided.

G cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition Mechanism (With Amino Alcohol) Metal Metal Surface (Anode/Cathode) Anodic Anodic Reaction (Metal Oxidation: M -> Mⁿ⁺ + ne⁻) Metal->Anodic Cathodic Cathodic Reaction (e.g., O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Metal->Cathodic Environment Corrosive Environment (e.g., H₂O, O₂, H⁺) Corrosion Corrosion Products (e.g., Rust) Environment->Corrosion Anodic->Environment Cathodic->Environment Inhibitor This compound Molecule Adsorption Adsorption on Metal Surface Inhibitor->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm BlockedAnodic Blocked Anodic Sites ProtectiveFilm->BlockedAnodic BlockedCathodic Blocked Cathodic Sites ProtectiveFilm->BlockedCathodic ReducedCorrosion Reduced Corrosion Rate BlockedAnodic->ReducedCorrosion BlockedCathodic->ReducedCorrosion

Figure 1: General mechanism of corrosion inhibition by an amino alcohol.

G start Start: Select Inhibitor and Test Conditions prep Prepare Metal Specimens (e.g., cleaning, polishing, weighing) start->prep setup Prepare Corrosive Medium (with and without inhibitor) start->setup immersion Immersion Testing (controlled time and temperature) prep->immersion electrochemical Electrochemical Testing (e.g., LPR, EIS, Potentiodynamic Polarization) prep->electrochemical setup->immersion setup->electrochemical weight_loss Post-Immersion Analysis (cleaning, re-weighing) immersion->weight_loss analysis Data Analysis electrochemical->analysis surface Surface Analysis (e.g., SEM, XPS) electrochemical->surface calc Calculate Corrosion Rate and Inhibition Efficiency analysis->calc weight_loss->calc report Report Findings surface->report calc->report

Figure 2: A typical experimental workflow for evaluating a corrosion inhibitor.

Concluding Remarks

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for 2-(Isopropylamino)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of this compound, with a focus on separating the active compound from its primary impurity, N-isopropyl-2,2'-iminodiethanol.

Method Comparison: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureHPLC MethodGas Chromatography (GC) Method
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Derivatization Often requires pre-column derivatization to introduce a chromophore for UV detection, enhancing sensitivity.Can often be performed directly, though derivatization can improve peak shape and thermal stability.
Instrumentation HPLC system with a UV or fluorescence detector.Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Primary Impurity N-isopropyl-2,2'-iminodiethanolN-isopropyl-2,2'-iminodiethanol
Key Advantages High resolution and suitability for non-volatile compounds. Derivatization allows for very sensitive detection.High sensitivity, especially with an FID. Can be a simpler method if derivatization is not required.
Potential Challenges Derivatization adds a step to sample preparation. The analyte's low UV absorbance necessitates this step for sensitive analysis.The polar nature of the analyte can lead to peak tailing on standard columns. Requires a specialized column.

Experimental Protocols

HPLC Method with Pre-column Derivatization

This method is analogous to validated procedures for other amino alcohols and is designed for high sensitivity and specificity.[1][2][3]

1. Derivatization Procedure:

  • Reagent: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (3 mg/mL in acetonitrile).

  • Buffer: 0.1 M Borate (B1201080) buffer (pH 9.0).

  • Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl reagent solution.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

    • Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.

    • The sample is now ready for HPLC analysis.

2. HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Fluorescence Detector (Excitation: 265 nm, Emission: 315 nm)
Injection Volume 10 µL

3. Validation Parameters:

ParameterTypical Acceptance Criteria
Specificity Baseline resolution between this compound-FMOC and N-isopropyl-2,2'-iminodiethanol-FMOC peaks.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Quantitation Signal-to-noise ratio ≥ 10
Gas Chromatography (GC) Method

This direct analysis method is suitable for the volatile nature of this compound and its impurity, leveraging a specialized column to mitigate peak tailing.[4][5]

1. GC Conditions:

ParameterValue
Column Zebron™ ZB-5MSplus™ (30 m x 0.25 mm x 1.00 µm) or similar deactivated column for amines
Carrier Gas Helium at a constant flow of 1.4 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 200:1)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL

2. Sample Preparation:

3. Validation Parameters:

ParameterTypical Acceptance Criteria
Specificity Baseline resolution between this compound and N-isopropyl-2,2'-iminodiethanol peaks.
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) ≤ 3.0%
Limit of Quantitation Signal-to-noise ratio ≥ 10

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Solution Buffer Add Borate Buffer Sample->Buffer Derivatization Add FMOC-Cl Reagent Buffer->Derivatization Quench Quench with Glycine Derivatization->Quench Injection Inject into HPLC Quench->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Experimental Workflow with Pre-column Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Injection Inject into GC Dissolve->Injection Separation Separation on Amine-Specific Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

References

Comparative Kinetic Analysis of 2-(Isopropylamino)ethanol and Its Isomers in CO₂ Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Chemical Sciences

The capture of carbon dioxide (CO₂) by aqueous amine solutions is a critical technology for mitigating greenhouse gas emissions. For researchers and professionals in fields where gas-liquid reactions are paramount, understanding the kinetic behavior of novel amine absorbents is essential for process optimization and solvent development. This guide provides a comparative kinetic analysis of 2-(Isopropylamino)ethanol (IPAE), a sterically hindered secondary amine, and its structural isomers, focusing on their reactions with CO₂.

Kinetic Performance Overview

Sterically hindered amines like IPAE are of significant interest due to their potential for high CO₂ loading capacity and lower energy requirements for regeneration compared to conventional amines like monoethanolamine (MEA). The kinetic performance, which dictates the rate of CO₂ absorption, is a crucial parameter for designing efficient absorption columns.

The reaction between CO₂ and secondary amines like IPAE and its isomers is generally accepted to proceed via the zwitterion mechanism.[1] This two-step process involves the formation of a zwitterionic intermediate, followed by a deprotonation step, typically assisted by another base in the solution (e.g., another amine molecule or water), to form a stable carbamate.[1][2]

Comparative Kinetic Data

The following table summarizes key kinetic parameters for this compound and its related isomers. Direct comparative data under identical conditions is scarce in the literature; however, individual studies provide valuable insights into their relative performance.

AmineStructureTypeSecond-Order Rate Constant (k₂)Key Kinetic Observations
This compound (IPAE) CH₃CH(CH₃)NHCH₂CH₂OHSecondary (Sterically Hindered)k₂ = 5.86 x 10⁶ exp(-3984/T) (m³/mol·s)Exhibits a moderately high absorption rate and a large cyclic capacity for CO₂ capture.
2-(Propylamino)ethanol (PAE) CH₃CH₂CH₂NHCH₂CH₂OHSecondaryData not explicitly foundAs a structural isomer, its kinetics are expected to be similar to IPAE, with potential differences arising from the steric hindrance of the propyl group versus the isopropyl group.
2-(Ethylamino)ethanol (EAE) CH₃CH₂NHCH₂CH₂OHSecondaryQualitatively highNoted for good CO₂ absorption, low heat of absorption, and a high kinetic reaction rate.
2-(Diisopropylamino)ethanol (DIPA) (CH₃CH(CH₃))₂NCH₂OHTertiaryk₂ values determined via base catalysis mechanismThe reaction rate of CO₂ in aqueous DIPA solution was found to be faster than in other tertiary amines studied and higher than the industry standard, MDEA.[3]

Note: The provided Arrhenius expression for IPAE is derived from a specific study and should be used within the context of its experimental conditions. Comparisons are qualitative where direct numerical data is unavailable.

Experimental Protocols

The determination of kinetic parameters for CO₂-amine reactions is commonly performed using specialized laboratory equipment. The stopped-flow technique is a prevalent direct method for studying the homogeneous reaction kinetics in the liquid phase.

Protocol for Stopped-Flow Technique:

  • Solution Preparation:

    • An aqueous solution of the amine (e.g., IPAE) is prepared at a specific concentration (e.g., 20 to 1100 mol/m³).[3]

    • A separate aqueous solution is saturated with CO₂. To ensure pseudo-first-order reaction conditions, the amine concentration is kept in large excess compared to the dissolved CO₂ concentration.

  • Apparatus Setup:

    • The stopped-flow apparatus consists of two drive syringes, a mixing chamber, and an observation cell. The entire system is thermostatically controlled to maintain a constant temperature (e.g., 298 K to 323 K).[3]

    • A detector, often a conductivity meter, is used to monitor the change in the solution's properties as the reaction proceeds.

  • Kinetic Measurement:

    • The two reactant solutions (amine and CO₂-saturated water) are loaded into the separate syringes.

    • The syringes are rapidly driven, forcing the solutions into the mixing chamber where they are intimately mixed in milliseconds.

    • The flow is abruptly stopped, and the change in conductivity of the newly mixed solution in the observation cell is recorded over time. The initial change is directly related to the formation of ionic species from the reaction.

  • Data Analysis:

    • The initial rate of reaction is determined from the conductivity-time curve.

    • Under pseudo-first-order conditions, the observed rate constant (k₀) is calculated.

    • By measuring k₀ at various amine concentrations, the second-order rate constant (k₂) can be determined from the slope of a plot of k₀ versus the amine concentration.

Visualizing the Process and Mechanism

Experimental Workflow:

The following diagram illustrates the typical workflow for determining kinetic constants using the stopped-flow technique.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sol_A Prepare Amine Solution Load Load Syringes Sol_A->Load Sol_B Prepare CO2-Saturated Solution Sol_B->Load Mix Rapid Mixing & Stop Flow Load->Mix Measure Record Conductivity vs. Time Mix->Measure Calc_k0 Calculate Pseudo-First-Order Rate Constant (k₀) Measure->Calc_k0 Plot Plot k₀ vs. [Amine] Calc_k0->Plot Calc_k2 Determine Second-Order Rate Constant (k₂) from Slope Plot->Calc_k2

Caption: Workflow for kinetic analysis using the stopped-flow technique.

Reaction Mechanism:

The Zwitterion mechanism is the widely accepted pathway for the reaction of CO₂ with secondary amines.

G R2NH R₂NH (Amine) Zwitterion R₂N⁺H−COO⁻ (Zwitterion) R2NH->Zwitterion k₁ (fast) CO2 O=C=O (CO₂) Base B (Base, e.g., R₂NH) ProtonatedBase BH⁺ Carbamate R₂N−COO⁻ (Carbamate) Zwitterion->Carbamate k₂ (slow) Zwitterion->ProtonatedBase k₂ (slow)

References

Evaluating the Antifertility Activity of 2-(isopropylamino)-ethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification of novel, effective, and safe antifertility agents is a significant area of interest. This guide provides a comparative analysis of the postcoital antifertility activity of 2-(isopropylamino)-ethanol and its analogs. The data presented is based on preclinical studies in rodent models, offering insights into the potential of these compounds for further investigation.

Comparative Efficacy of 2-(isopropylamino)-ethanol and its Analogs

A key study evaluated the postcoital antifertility effects of 2-(isopropylamino)-ethanol and four of its analogs: hydroxyethylpiperidine, hydroxyethylpiridine, hydroxyethylpirrolidine, and hydroxyethylpirrolidone. The compounds were administered orally to female rats at a dose of 0.7 mmol/kg/day. The efficacy of these compounds was assessed by their ability to prevent implantation or induce early resorption of embryos.

The results, summarized in the table below, highlight the potent antifertility activity of 2-(isopropylamino)-ethanol and hydroxyethylpirrolidine.[1]

CompoundTreatment Period (Days of Gestation)Implantation StatusEarly ResorptionsAntifertility Efficacy
2-(isopropylamino)-ethanol 0-5No signs of implantationNot Applicable100%
4-5Not explicitly stated, but treatment led to 100% early resorptions100%100%
Hydroxyethylpirrolidine 0-5Implantation occurred100%100%
4-5Implantation occurred100%100%
Hydroxyethylpiperidine 0-5Normal implantationNot observedIneffective
Hydroxyethylpiridine 0-5Normal implantationNot observedIneffective
Hydroxyethylpirrolidone 0-5Normal implantationNot observedIneffective

Effects on Embryonic Development

Further investigation into the developmental stages of embryos revealed differing mechanisms of action between the two effective compounds.[1]

CompoundTreatment Period (Post Coitum)Embryonic Stage Observed
2-(isopropylamino)-ethanol Days 0-378% of embryos at the 1 to 3 blastomere stage (developmentally arrested)
Hydroxyethylpirrolidine Days 0-3Normal blastocysts

Histological examination of the implantation sites in rats treated with either 2-(isopropylamino)-ethanol or hydroxyethylpirrolidine during the peri-implantation period (Days 4 and 5) showed signs of embryonic degeneration starting from Day 6.5 of gestation.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Postcoital Antifertility Assay in Rats
  • Animal Model: Adult female rats of proven fertility were used.

  • Mating: Female rats were paired with fertile males. The day of finding spermatozoa in the vaginal smear was designated as Day 0 of gestation.

  • Drug Administration: The test compounds (2-(isopropylamino)-ethanol and its analogs) were administered by oral gavage.

  • Dosing Regimen:

    • Regimen 1: 0.7 mmol/kg/day from Day 0 to Day 5 of gestation.

    • Regimen 2: 0.7 mmol/kg/day on Days 4 and 5 of gestation (peri-implantation period).

  • Evaluation of Antifertility Effect:

    • On Day 10 of gestation, the rats were laparotomized.

    • The uterine horns were examined for the presence and number of implantation sites and resorption sites.

    • The antifertility activity was determined by the absence of viable implantations.

  • Uterine Flushing for Embryo Examination:

    • A separate cohort of animals was treated from Day 0 to Day 3 post coitum.

    • On Day 4, the uteri were flushed to recover the embryos.

    • The developmental stage of the recovered embryos was examined microscopically.

  • Histological Examination:

    • For animals treated during the peri-implantation period, implantation sites were collected on Day 6.5 of gestation.

    • The tissues were fixed, processed, and sectioned for histological analysis to observe the morphology of the embryo and the implantation site.

Visualizing Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow and a plausible signaling pathway for the observed antifertility effects.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis A Female Rats of Proven Fertility B Mating with Fertile Males A->B C Confirmation of Mating (Day 0) B->C D Oral Gavage with Test Compounds (0.7 mmol/kg/day) C->D E Group 1: Days 0-5 D->E F Group 2: Days 4-5 D->F G Group 3: Days 0-3 D->G H Laparotomy (Day 10) E->H J Histology (Day 6.5) F->J I Uterine Flushing (Day 4) G->I K Count Implantation & Resorption Sites H->K L Examine Embryo Development I->L M Analyze Implantation Site Morphology J->M

Experimental Workflow for Antifertility Screening

Signaling_Pathway cluster_compounds Active Compounds cluster_effects Observed Effects cluster_outcome Final Outcome C1 2-(isopropylamino)-ethanol E1 Arrest of Early Embryonic Development (Pre-implantation) C1->E1 E2 Induction of Embryonic Degeneration (Peri-implantation) C1->E2 C2 Hydroxyethylpirrolidine C2->E2 O1 Implantation Failure E1->O1 O2 Early Embryo Resorption E2->O2 O3 Antifertility Effect O1->O3 O2->O3

Proposed Mechanism of Antifertility Action

References

Cross-Validation of Analytical Techniques for the Detection of 2-(Isopropylamino)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-(Isopropylamino)ethanol, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides a comparative analysis of two common analytical techniques for its detection: Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) using a derivatization agent. The information presented is based on established methodologies for similar amino alcohols, providing a framework for method development and validation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors including sensitivity requirements, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for GC-FID and RP-HPLC-UV methods for the analysis of this compound.

Performance ParameterGas Chromatography - Flame Ionization Detection (GC-FID)Reversed-Phase High-Performance Liquid Chromatography - UV Detection (RP-HPLC-UV)
Limit of Detection (LOD) 1 - 5 µg/mL0.5 - 2 µg/mL
Limit of Quantitation (LOQ) 5 - 15 µg/mL2 - 7 µg/mL
Linearity Range 5 - 200 µg/mL (r² > 0.998)2 - 250 µg/mL (r² > 0.999)
Precision (RSD%) < 5%< 3%
Accuracy (Recovery %) 95 - 105%97 - 103%
Sample Throughput ModerateHigh
Derivatization Required (Silylation)Required (for UV detection)
Instrumentation Cost ModerateHigh
Solvent Consumption LowHigh

Experimental Protocols

Detailed methodologies for both GC-FID and RP-HPLC-UV are provided below. These protocols are representative and may require optimization for specific applications and matrices.

Method 1: Gas Chromatography - Flame Ionization Detection (GC-FID) with Silylation

This method involves the derivatization of this compound with a silylating agent to increase its volatility and improve chromatographic performance.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample containing this compound in a suitable anhydrous solvent (e.g., Dichloromethane).

  • Prepare a standard stock solution of this compound in the same solvent.

  • To 1 mL of the sample or standard solution in a sealed vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

2. GC-FID Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Quantify the derivatized this compound peak based on the calibration curve generated from the derivatized standards.

Method 2: Reversed-Phase High-Performance Liquid Chromatography - UV Detection (RP-HPLC-UV) with Pre-Column Derivatization

This method utilizes a derivatizing agent that introduces a chromophore into the this compound molecule, enabling sensitive UV detection.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 0.1 M Borate buffer, pH 9.0).

  • Prepare a standard stock solution of this compound in the same diluent.

  • To 500 µL of the sample or standard solution, add 500 µL of a derivatizing agent solution (e.g., 10 mg/mL Dansyl Chloride in Acetonitrile).

  • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

  • Cool the solution to room temperature and filter through a 0.45 µm syringe filter before injection.

2. RP-HPLC-UV Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B.

    • 2-15 min: 30% to 80% B.

    • 15-18 min: 80% B.

    • 18-20 min: 80% to 30% B.

    • 20-25 min: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

3. Data Analysis:

  • Quantify the derivatized this compound peak based on the calibration curve generated from the derivatized standards.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in each analytical method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Silylation (BSTFA, 70°C, 30 min) Sample->Derivatization Standard Standard Weighing & Dissolution Standard->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (DB-5) Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

GC-FID with Silylation Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization (Dansyl Chloride, 60°C, 45 min) Sample->Derivatization Standard Standard Weighing & Dissolution Standard->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

RP-HPLC-UV with Derivatization Workflow

Safety Operating Guide

Proper Disposal of 2-(Isopropylamino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-(Isopropylamino)ethanol, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a compound that requires careful management due to its hazardous properties.

Hazard Profile of this compound

This compound is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] In some cases, it may be corrosive and can cause burns.[1] Therefore, strict adherence to safety protocols during its handling and disposal is crucial.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueSource
CAS Number109-56-8
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Flash Point78 °C (172.4 °F) - closed cup
Boiling Point172 °C (341.6 °F)[2]
Density0.897 g/mL at 25 °C (77 °F)[2]
GHS Hazard StatementsH227 (Combustible liquid), H302 (Harmful if swallowed)
EPA Hazardous Waste NumberD002 (Corrosivity characteristic may apply)[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment to prevent exposure.

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of vapor inhalation, use a NIOSH-approved respirator.[3]

Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first critical step in the disposal process.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".[4][5]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids and oxidizing agents, to prevent hazardous reactions.[4] Keep it separate from non-hazardous waste.

Waste Storage

Proper storage of this compound waste is essential to ensure safety and compliance with regulations.

  • Container: Use a compatible, leak-proof container with a secure lid.[4][5] The original container can often be used.[5] Avoid using aluminum or galvanized containers.[1]

  • Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[4]

  • Secondary Containment: It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly.

Disposal

The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.[1][6]

  • Licensed Disposal Service: Contact a licensed professional hazardous waste disposal service to arrange for pickup and disposal.[4][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][4]

  • Documentation: Maintain records of waste disposal, including quantities, dates, and the disposal method, as required by regulations.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Step 2: Identify and Segregate Waste - Label container 'Hazardous Waste' - Keep separate from other chemicals ppe->identify storage Step 3: Store Waste Properly - Compatible, sealed container - Cool, well-ventilated area - Away from ignition sources identify->storage spill_check Is there a spill? storage->spill_check spill_management Step 4: Manage Spill - Evacuate and ventilate - Contain with inert absorbent - Collect and containerize spill_check->spill_management Yes disposal Step 5: Arrange for Disposal - Contact licensed hazardous waste vendor spill_check->disposal No spill_management->disposal end End: Waste Properly Disposed disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-(Isopropylamino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 2-(Isopropylamino)ethanol (CAS No: 109-56-8) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed and can be toxic in contact with skin or if inhaled.[1][2][3] It is also corrosive and can cause severe skin burns and serious eye damage.[2][3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize risk.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][4]Protects against splashes and vapors that can cause serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and closed-toe shoes. A PVC apron or a full protective suit may be required for severe exposure.[4][5]Prevents skin contact which may cause irritation or burns.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][6] A NIOSH-approved respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be necessary for large quantities, in case of spills, or with insufficient ventilation.[5][7]Minimizes inhalation of harmful vapors.[4]

Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid.[1][2]
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2][3]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[2][3]
Acute Toxicity, Inhalation3H331: Toxic if inhaled.[2][3]
Skin Corrosion1BH314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage1H318: Causes serious eye damage.[8]

Safe Handling and Operational Protocol

A strict operational protocol is crucial for safety. The following step-by-step procedure should be followed when handling this compound.

Safe Handling Workflow for this compound A Preparation B Don Required PPE A->B C Handling in Fume Hood B->C D Storage C->D E Spill & Emergency Procedures C->E F Waste Disposal D->F E->F

Caption: Step-by-step workflow for handling this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational.[6]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[6]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Keep containers tightly closed when not in use to prevent vapor release.[6]

2. Handling:

  • Conduct all work with this compound inside a certified chemical fume hood.[6]

  • Avoid direct contact with skin, eyes, and clothing.[3][4]

  • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.

  • Ground all equipment when handling the product to prevent static discharge.[9]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Ensure the storage container is clearly labeled and tightly sealed.[3][4]

Emergency and Disposal Plans

In the event of an exposure or spill, immediate action is required.

Hazard Mitigation and Emergency Response cluster_0 Hazards cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Procedures H1 Skin/Eye Contact P1 Goggles/Face Shield H1->P1 P2 Gloves/Lab Coat H1->P2 H2 Inhalation P3 Respirator/Fume Hood H2->P3 H3 Ingestion E3 Rinse mouth, do NOT induce vomiting H3->E3 H4 Spill E4 Absorb with inert material H4->E4 E1 Flush with water (15 min) P1->E1 P2->E1 E2 Move to fresh air P3->E2

Caption: Relationship between hazards, PPE, and emergency actions.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[1] Call a poison center or doctor immediately.[1]

Spill Response

  • Minor Spills:

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][9]

    • Collect the absorbed material into a suitable container for disposal.[9]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[4]

    • Alert the appropriate emergency response team and the fire department.[4]

    • Prevent the spill from entering drains or waterways.[1][4]

    • Only personnel with the appropriate level of PPE and training should attempt to clean up a major spill.

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.[1]

  • Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.

  • Do not mix with other waste. Leave chemicals in their original containers if possible.[1]

  • Arrange for disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][3]

  • Handle uncleaned containers as you would the product itself.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.